molecular formula C11H19F3OS B1199560 3-Octylthio-1,1,1-trifluoro-2-propanone CAS No. 89820-00-8

3-Octylthio-1,1,1-trifluoro-2-propanone

Cat. No.: B1199560
CAS No.: 89820-00-8
M. Wt: 256.33 g/mol
InChI Key: WMQHRXUKAYSPPK-UHFFFAOYSA-N
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Description

3-Octylthio-1,1,1-trifluoro-2-propanone, also known as this compound, is a useful research compound. Its molecular formula is C11H19F3OS and its molecular weight is 256.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-3-octylsulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3OS/c1-2-3-4-5-6-7-8-16-9-10(15)11(12,13)14/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQHRXUKAYSPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237914
Record name 3-Octylthio-1,1,1-trifluoro-2-propanone
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Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89820-00-8
Record name 3-Octylthio-1,1,1-trifluoro-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089820008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octylthio-1,1,1-trifluoro-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-TRIFLUORO-3-(OCTYLTHIO)ACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OYG5MD7P9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Tactics of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP): A Technical Guide to its Mechanism of Action as a cPLA2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Inflammatory Cascades

Inflammatory processes, while essential for host defense, can become dysregulated and drive the pathogenesis of numerous chronic diseases, including arthritis, asthma, and neurodegenerative disorders.[1][2] A pivotal enzyme in the initiation and propagation of the inflammatory cascade is cytosolic phospholipase A2 (cPLA2).[1][3] This enzyme's primary role is to hydrolyze membrane phospholipids to release arachidonic acid (AA), the precursor to a vast family of pro-inflammatory lipid mediators known as eicosanoids (prostaglandins and leukotrienes).[4][5] Consequently, the targeted inhibition of cPLA2 presents a compelling therapeutic strategy for a wide range of inflammatory conditions.[1][6]

3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) is a synthetic ketone characterized by a trifluoromethyl group, which confers unique chemical properties, and an octylthio moiety that provides lipophilicity, potentially enhancing membrane permeability.[7] This technical guide delves into the core mechanism of action of OTFP, postulating its role as a potent cPLA2 inhibitor. By drawing parallels with structurally similar and well-characterized inhibitors, we will elucidate its molecular interactions, downstream signaling consequences, and provide detailed experimental protocols for its investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of OTFP is fundamental to its application in research and drug development. These properties influence its solubility, stability, and interaction with biological systems.

PropertyValueReference
Molecular Formula C11H19F3OS[7][8]
Molecular Weight 256.33 g/mol [7][8]
Boiling Point 262.8°C at 760 mmHg[7]
Density 1.078 g/cm³[7]
Flash Point 112.7°C[7]
Refractive Index 1.43[7]
Vapor Pressure 0.0107 mmHg at 25°C[7]
CAS Number 89820-00-8[7][8]

The Core Mechanism: Inhibition of Cytosolic Phospholipase A2 (cPLA2)

The primary mechanism of action of OTFP is proposed to be the potent and selective inhibition of cytosolic phospholipase A2 (cPLA2). This assertion is based on the well-documented inhibitory activity of trifluoromethyl ketones (TFMKs) against serine hydrolases, the class of enzymes to which cPLA2 belongs.[9][10] The electrophilic nature of the carbonyl carbon in the trifluoromethyl ketone moiety is central to this inhibitory action.[11]

A close structural analog of OTFP, arachidonyl trifluoromethyl ketone (ATK or AACOCF3), is a well-established, potent, and selective slow-binding inhibitor of cPLA2.[1][12][13] The mechanism of inhibition by ATK involves the trifluoromethyl ketone group acting as a transition-state analog. The electrophilic carbonyl carbon is attacked by the nucleophilic serine residue in the active site of cPLA2, forming a stable tetrahedral hemiketal intermediate.[9][10] This stable complex effectively sequesters the enzyme, preventing it from binding and hydrolyzing its natural phospholipid substrates. Given the shared trifluoromethyl ketone warhead, it is highly probable that OTFP inhibits cPLA2 through an identical mechanism.

cluster_cPLA2 cPLA2 Active Site cluster_OTFP OTFP Serine Serine Residue (Nucleophile) Stable_Intermediate Stable Tetrahedral Hemiketal Intermediate (Enzyme Inhibition) Serine->Stable_Intermediate Nucleophilic Attack OTFP_ketone Trifluoromethyl Ketone (Electrophile) OTFP_ketone->Stable_Intermediate

Proposed mechanism of cPLA2 inhibition by OTFP.

Downstream Signaling Consequences of cPLA2 Inhibition

The inhibition of cPLA2 by OTFP has significant downstream effects on inflammatory signaling pathways. By blocking the release of arachidonic acid from membrane phospholipids, OTFP effectively curtails the production of a cascade of pro-inflammatory mediators.[4][5]

The arachidonic acid cascade is a central pathway in inflammation.[5] Once released by cPLA2, arachidonic acid is metabolized by two major enzymatic pathways:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes convert arachidonic acid into prostaglandins and thromboxanes, which are potent mediators of pain, fever, and inflammation.[5]

  • Lipoxygenases (LOX): These enzymes metabolize arachidonic acid to produce leukotrienes, which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability.[5]

By inhibiting the initial step of this cascade—the release of arachidonic acid—OTFP can theoretically attenuate the entire spectrum of downstream inflammatory responses. This makes it a potentially powerful tool for studying and therapeutically targeting inflammatory diseases.

Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis cPLA2 cPLA2 cPLA2 COX COX Pathway Arachidonic_Acid->COX LOX LOX Pathway Arachidonic_Acid->LOX OTFP OTFP OTFP->cPLA2 Inhibition Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation

Downstream effects of OTFP-mediated cPLA2 inhibition.

Experimental Protocols for Investigating OTFP's Mechanism of Action

To empirically validate the proposed mechanism of action of OTFP, a combination of in vitro and cell-based assays is recommended.

In Vitro Colorimetric cPLA2 Activity Assay

This assay provides a direct measure of OTFP's ability to inhibit the enzymatic activity of purified cPLA2. The principle involves a synthetic substrate, arachidonoyl thio-phosphatidylcholine (arachidonoyl thio-PC), which upon hydrolysis by cPLA2, releases a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically.[14][15]

Materials:

  • Purified cPLA2 enzyme

  • cPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)[16][17]

  • Arachidonoyl Thio-PC (substrate)[14][15]

  • DTNB/EGTA solution[14]

  • This compound (OTFP)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm[15]

Procedure:

  • Prepare Reagents: Reconstitute and dilute all reagents according to the manufacturer's instructions. Prepare a stock solution of OTFP in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank (No Enzyme): Assay Buffer, Substrate.

    • Control (No Inhibitor): Assay Buffer, cPLA2 enzyme, Substrate.

    • Inhibitor Wells: Assay Buffer, cPLA2 enzyme, varying concentrations of OTFP, Substrate.

  • Pre-incubation: Pre-incubate the enzyme with OTFP for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the arachidonoyl thio-PC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 60 minutes).

  • Stop Reaction and Develop Color: Add the DTNB/EGTA solution to all wells to stop the reaction and allow the color to develop.

  • Measure Absorbance: Read the absorbance of each well at 405-414 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of inhibition for each OTFP concentration relative to the control (no inhibitor) and determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, OTFP, DTNB) Setup Set up 96-well plate (Blank, Control, Inhibitor) Reagents->Setup Preincubation Pre-incubate Enzyme with OTFP Setup->Preincubation Initiate Add Substrate Preincubation->Initiate Incubate Incubate at controlled temperature Initiate->Incubate Stop Add DTNB to stop reaction and develop color Incubate->Stop Measure Read Absorbance (405-414 nm) Stop->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for the in vitro colorimetric cPLA2 activity assay.
Cell-Based Arachidonic Acid Release Assay

This assay assesses the ability of OTFP to inhibit cPLA2 activity within a cellular context, providing a more physiologically relevant measure of its efficacy.

Materials:

  • A suitable cell line (e.g., RAW 264.7 macrophages, CHO cells transfected with a relevant receptor)[18][19]

  • Cell culture medium and supplements

  • [³H]-Arachidonic Acid[20]

  • An inflammatory stimulus (e.g., lipopolysaccharide (LPS), a calcium ionophore like A23187, or a specific receptor agonist)[19]

  • This compound (OTFP)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in appropriate multi-well plates.

    • Label the cells by incubating them with [³H]-Arachidonic Acid in the culture medium for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membrane phospholipids.[20]

  • Wash and Pre-treatment:

    • Wash the cells thoroughly with a serum-free medium containing fatty acid-free BSA to remove unincorporated [³H]-Arachidonic Acid.

    • Pre-treat the cells with varying concentrations of OTFP for a specific duration (e.g., 30-60 minutes).

  • Stimulation:

    • Stimulate the cells with an appropriate inflammatory agent to induce cPLA2 activation and subsequent arachidonic acid release.

  • Sample Collection:

    • At various time points after stimulation, collect the cell culture supernatant.

  • Measurement of Released Arachidonic Acid:

    • Add the collected supernatant to a scintillation cocktail.

    • Quantify the amount of released [³H]-Arachidonic Acid using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-Arachidonic Acid released in the presence of different concentrations of OTFP and compare it to the stimulated control (no inhibitor).

    • Determine the inhibitory effect of OTFP on arachidonic acid release.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a potent inhibitor of cytosolic phospholipase A2. Its trifluoromethyl ketone moiety is key to its mechanism, forming a stable intermediate with the active site serine of the enzyme. This inhibitory action effectively blocks the release of arachidonic acid, thereby attenuating the production of downstream pro-inflammatory eicosanoids. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the therapeutic potential of OTFP and similar compounds in the context of inflammatory diseases. Future research should focus on in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of OTFP in relevant animal models of inflammation.

References

  • Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. (n.d.). Retrieved from [Link]

  • cPLA2 in oxidative and inflammatory signaling pathways in microglial cells. (n.d.). Retrieved from [Link]

  • Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone. (n.d.). Retrieved from [Link]

  • This compound(89820-00-8) Basic information. (n.d.). Retrieved from [Link]

  • Research progress of cPLA2 in cardiovascular diseases (Review). (n.d.). Retrieved from [Link]

  • Filtration assay for arachidonic acid release. (n.d.). Retrieved from [Link]

  • Inhibition of serine proteases by peptidyl fluoromethyl ketones. (n.d.). Retrieved from [Link]

  • Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice. (n.d.). Retrieved from [Link]

  • Phospholipases A2 and Inflammatory Responses in the Central Nervous System. (n.d.). Retrieved from [Link]

  • Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats. (n.d.). Retrieved from [Link]

  • Intracellular unesterified arachidonic acid signals apoptosis. (n.d.). Retrieved from [Link]

  • Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). Retrieved from [Link]

  • Inhibition of serine proteases by peptidyl fluoromethyl ketones. (n.d.). Retrieved from [Link]

  • Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones. (n.d.). Retrieved from [Link]

  • Inhibition of serine proteases by peptidyl fluoromethyl ketones. (n.d.). Retrieved from [Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). Retrieved from [Link]

  • Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. (n.d.). Retrieved from [Link]

  • This compound(CAS#:89820-00-8). (n.d.). Retrieved from [Link]

  • Fluoro ketone inhibitors of hydrolytic enzymes. (n.d.). Retrieved from [Link]

  • Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. (n.d.). Retrieved from [Link]

  • 3-(DODECYLTHIO)-1,1,1-TRIFLUORO-2-PROPANONE. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Octylthio-1,1,1-trifluoro-2-propanone: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Trifluoromethyl Ketone

3-Octylthio-1,1,1-trifluoro-2-propanone, a member of the trifluoromethyl ketone (TFMK) class of compounds, has garnered significant interest in the scientific community for its unique chemical properties and potent biological activity. The strategic incorporation of a trifluoromethyl group adjacent to a carbonyl functionality, combined with an octylthio side chain, bestows this molecule with a distinct profile, making it a valuable tool in drug discovery and agrochemical research.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role as a powerful enzyme inhibitor.

The defining feature of TFMKs is the exceptional electrophilicity of the carbonyl carbon, a direct result of the strong electron-withdrawing nature of the three fluorine atoms. This heightened reactivity makes the ketone highly susceptible to nucleophilic attack, a characteristic that is central to its mechanism of action as an enzyme inhibitor.[2] The octylthio moiety, on the other hand, imparts lipophilic character to the molecule, which can enhance its ability to permeate biological membranes, a desirable trait in the design of bioactive compounds.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 89820-0-8[3][4]
Molecular Formula C₁₁H₁₉F₃OS[3][5]
Molecular Weight 256.33 g/mol [3][5]
Boiling Point 262.8 °C at 760 mmHg[4]
Density 1.078 g/cm³[4]
Flash Point 112.7 °C[4]
Refractive Index 1.43[4]
Solubility Data not readily available, but the octyl group suggests solubility in organic solvents and limited solubility in water.
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octyl chain protons, including a triplet for the terminal methyl group, and multiplets for the methylene groups. The methylene group adjacent to the sulfur atom would likely appear as a triplet. The methylene group alpha to the carbonyl will have a distinct chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbons of the octyl chain, the methylene carbon adjacent to the sulfur, the methylene carbon alpha to the carbonyl, the highly deshielded carbonyl carbon, and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the three fluorine atoms.[6]

  • ¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, likely shifted to a higher wavenumber due to the electron-withdrawing effect of the trifluoromethyl group. C-H stretching and bending vibrations for the alkyl chain would also be prominent.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including loss of the trifluoromethyl group and cleavage of the octyl chain.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor with 1-octanethiol.[7] The reaction of 3-bromo-1,1,1-trifluoroacetone with 1-octanethiol in the presence of a base is a representative example.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative procedure based on general methods for the synthesis of thioether trifluoromethyl ketones.

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone

  • 1-Octanethiol

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, acetone)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • To a solution of 1-octanethiol (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Synthesis reagent1 1-Octanethiol reaction Nucleophilic Substitution reagent1->reaction Nucleophile reagent2 3-Bromo-1,1,1-trifluoroacetone reagent2->reaction Electrophile base Base (e.g., Et3N) base->reaction Proton Scavenger product This compound reaction->product

Caption: Synthesis of this compound.

Chemical Reactivity and Mechanism of Action

The chemical behavior of this compound is dominated by the highly electrophilic nature of its carbonyl group. This enhanced reactivity is a key factor in its biological activity.

Hydration and Hemiketal Formation

In aqueous environments, the carbonyl group of trifluoromethyl ketones readily undergoes hydration to form a stable gem-diol. This is in contrast to non-fluorinated ketones where the equilibrium lies far to the side of the ketone. The stability of this hydrate is crucial for the inhibitory activity of TFMKs against certain enzymes.

Furthermore, when interacting with serine hydrolases, the carbonyl group of this compound is attacked by the hydroxyl group of the active site serine residue.[4][8] This nucleophilic attack results in the formation of a stable tetrahedral hemiketal intermediate.[4][8] This hemiketal is thought to mimic the transition state of the normal enzymatic reaction (e.g., ester or amide hydrolysis), leading to potent and often reversible, slow-binding inhibition.[9]

Inhibition_Mechanism TFMK This compound C=O Hemiketal Tetrahedral Hemiketal Intermediate (Enzyme-Inhibitor Complex) TFMK->Hemiketal Nucleophilic attack by Ser-OH Serine Serine Hydrolase Active Site Ser-OH Serine->Hemiketal

Caption: Mechanism of serine hydrolase inhibition.

Applications in Research and Development

The unique properties of this compound make it a valuable molecule in several areas of research, particularly in the development of pharmaceuticals and agrochemicals.[1][4]

Enzyme Inhibition Studies

This compound is a potent inhibitor of a variety of serine hydrolases.[10] A primary area of investigation has been its effect on juvenile hormone esterase (JHE), a key enzyme in the regulation of insect development.[11] By inhibiting JHE, this compound can disrupt the normal life cycle of insects, making it a lead compound for the development of novel insecticides.[11] One study noted that the inhibitory activity of another JHA insecticide, fenoxycarb, was over 1000-fold lower than that of OTFP (a common synonym for this compound), highlighting the high potency of this compound.[12] A transcriptomic analysis of the diamondback moth exposed to OTFP revealed significant perturbations in the "insect hormone biosynthesis" pathway, confirming its mode of action.[13]

Precursor in Organic Synthesis

Beyond its direct biological activity, this compound serves as a versatile building block in organic synthesis.[1] Its trifluoromethyl ketone and thioether functionalities can be further elaborated to create more complex molecules with desired biological activities. It is utilized as a precursor in the synthesis of various pharmaceuticals and agrochemicals, where the lipophilic octylthio group can be leveraged to improve membrane permeability.[1][4] While specific examples of commercialized products derived from this exact precursor are not readily found in the public domain, the general utility of TFMKs in agrochemical development is well-documented.[14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not consistently available across all suppliers, general safety information for trifluoromethyl ketones and related compounds indicates that they should be handled with care. For a similar compound, 1,1,1-Trifluoro-3-phenyl-2-propanone, the GHS classification includes H226 (Flammable liquid and vapor).[16] Another related compound, 3-(2'-Naphthoyl)-1,1,1-trifluoroacetone, is classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[17]

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

  • Consult the specific SDS provided by the supplier for detailed handling and disposal information.

Conclusion

This compound is a fascinating and highly functionalized molecule with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of a highly electrophilic trifluoromethyl ketone and a lipophilic octylthio side chain underpins its potent activity as a serine hydrolase inhibitor. This in-depth technical guide has provided a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications. As research into novel enzyme inhibitors and bioactive molecules continues, this compound and related TFMKs will undoubtedly remain valuable tools for scientists and researchers.

References

  • LookChem. (n.d.). Cas 89820-0-8, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. Retrieved from [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gelb, M. H., Svaren, J., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817. Retrieved from [Link]

  • ACS Publications. (n.d.). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Retrieved from [Link]

  • Kim, Y. W., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(16), 4652–4660. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-TRIFLUOROMETHYLTHIOSACCHARIN. Retrieved from [Link]

  • Wheelock, C. E., et al. (1994). Juvenile hormone esterase purified by affinity chromatography with 8-mercapto-1,1,1-trifluoro-2-octanone as a rationally designed ligand. Protein Expression and Purification, 5(3), 296–306. Retrieved from [Link]

  • Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 252, 109923. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,1,1-TRIFLUORO-3-(OCTYLTHIO)ACETONE. Retrieved from [Link]

  • MDPI. (2023). Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor this compound (OTFP). Insects, 14(11), 844. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches to the 2010-2014 new agrochemicals. Retrieved from [Link]

  • New Journal of Chemistry. (2001). Synthesis and characterisation of O-6-alkylthio- and perfluoroalkylpropanethio-α-cyclodextrins and their O-2-, O-3-methylated analogues. 25, 873-880. Retrieved from [Link]

  • Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
  • Organic Syntheses. (2025). Preparation of S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST), a Highly Versatile and Atom-economical Trifluoromethylthiolating Agent. 102, 562-581. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • El-Sheikh, E. A., Kamita, S. G., & Hammock, B. D. (2016). Effects of juvenile hormone (JH) analog insecticides on larval development and JH esterase activity in two spodopterans. Pesticide Biochemistry and Physiology, 128, 39–45. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

  • MDPI. (2021). Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology. Insects, 12(6), 542. Retrieved from [Link]

  • Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
  • ResearchGate. (2002). Activity of Octylthiotrifluoropropan-2-one, a Potent Esterase Inhibitor, on Growth, Development, and Intraspecific Communication in Spodoptera littoralis and Sesamia nonagrioides. Retrieved from [Link]

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3-Octylthio-1,1,1-trifluoro-2-propanone structure-activity relationship

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of 3-Octylthio-1,1,1-trifluoro-2-propanone: A Potent Enzyme Inhibitor

Executive Summary

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound (OTFP) and its analogs as potent enzyme inhibitors. OTFP has emerged as a significant lead compound, primarily due to the unique properties of its trifluoromethyl ketone (TFMK) warhead, which targets the active site of various serine hydrolases. This guide delves into the synthesis, mechanism of action, and detailed SAR of this class of compounds, with a particular focus on their inhibition of juvenile hormone esterase (JHE), a critical enzyme in insect development. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the design and optimization of enzyme inhibitors for therapeutic and agrochemical applications.

Introduction: The Significance of Trifluoromethyl Ketones in Enzyme Inhibition

The strategic incorporation of fluorine into organic molecules has profound effects on their physicochemical and biological properties.[1] Trifluoromethyl ketones (TFMKs) stand out as a privileged structural motif in modern medicinal chemistry and drug discovery.[2][3]

The exceptional utility of TFMKs as enzyme inhibitors stems from two key features:

  • Enhanced Electrophilicity: The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, rendering the adjacent carbonyl carbon exceptionally electrophilic.[1][2] This heightened reactivity makes the ketone highly susceptible to nucleophilic attack by residues in an enzyme's active site.[1][2]

  • Transition-State Analogy: In aqueous environments, the electrophilic carbonyl of a TFMK readily undergoes hydration to form a stable gem-diol. This tetrahedral, hydrated form mimics the transition state of ester or amide hydrolysis, allowing TFMKs to act as potent transition-state analog inhibitors of many hydrolases.[2][4]

This compound (OTFP) is a canonical example of a TFMK inhibitor. It is a powerful, slow, and tight-binding inhibitor of several serine hydrolases, with remarkable potency against juvenile hormone esterase (JHE).[1] JHE plays a crucial role in the regulation of insect development and metamorphosis by degrading juvenile hormone.[5][6] Consequently, potent and selective inhibitors of JHE, such as OTFP, are valuable tools for studying insect endocrinology and hold potential for the development of novel insecticides.[6][7]

Synthesis of 3-Alkylthio-1,1,1-trifluoro-2-propanone Analogs

The synthesis of 3-alkylthio-1,1,1-trifluoro-2-propanones is generally achieved through a straightforward nucleophilic substitution reaction. The most common precursor is 3-bromo-1,1,1-trifluoro-2-propanone, an α-haloketone that is commercially available.[1] In this reaction, the sulfur atom of a thiol acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion to form the desired α-thio ketone.[1]

Experimental Protocol: Synthesis of this compound (OTFP)

This protocol is adapted from the general method described by Hammock et al. (1984).[7]

  • Reaction Setup: To a solution of 1-octanethiol (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a mild base such as potassium carbonate (1.1 equivalents).

  • Addition of Electrophile: Cool the reaction mixture in an ice bath and add 3-bromo-1,1,1-trifluoro-2-propanone (1 equivalent) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 1-Octanethiol 1-Octanethiol (CH3(CH2)7SH) Reaction_Center + 1-Octanethiol->Reaction_Center 3-Bromo-1,1,1-trifluoro-2-propanone 3-Bromo-1,1,1-trifluoro-2-propanone (BrCH2COCF3) 3-Bromo-1,1,1-trifluoro-2-propanone->Reaction_Center Base_Solvent K2CO3 Acetone Base_Solvent->Reaction_Center Catalyst/ Solvent OTFP This compound (CH3(CH2)7SCH2COCF3) Reaction_Center->OTFP Nucleophilic Substitution

Caption: Synthetic scheme for this compound.

Mechanism of Enzyme Inhibition

Trifluoromethyl ketones are classified as transition-state analog inhibitors.[4] Their mechanism of action against serine hydrolases involves the nucleophilic attack of the catalytic serine residue on the highly electrophilic carbonyl carbon of the TFMK. This results in the formation of a stable, yet reversible, tetrahedral hemiketal adduct.[4] This adduct is thought to mimic the geometry of the transient tetrahedral intermediate formed during the hydrolysis of the natural substrate. The stability of this hemiketal adduct effectively sequesters the enzyme, preventing it from participating in its normal catalytic cycle.

G Enzyme Active Site Ser-OH His-N Hemiketal Hemiketal Adduct R-S-CH2-C(O-Ser)-CF3 His-NH+ Enzyme->Hemiketal Nucleophilic Attack TFMK TFMK Inhibitor R-S-CH2-C(=O)-CF3 TFMK->Hemiketal

Caption: Formation of a hemiketal adduct between a TFMK and a serine hydrolase.

Structure-Activity Relationship (SAR) Analysis

A systematic investigation into the SAR of 3-alkylthio-1,1,1-trifluoro-2-propanones has revealed key structural features that govern their inhibitory potency and selectivity, particularly against juvenile hormone esterase.

The Essential Role of the Trifluoromethyl Ketone Pharmacophore

The trifluoromethyl ketone is indispensable for high inhibitory activity. The presence of the three fluorine atoms dramatically increases the electrophilicity of the carbonyl carbon, making it a potent "warhead" for trapping the catalytic serine residue. Non-fluorinated analogs are significantly less potent inhibitors.

The Influence of the Alkylthio Side Chain on Potency and Selectivity

While the TFMK moiety is the reactive center, the nature of the alkylthio side chain is a critical determinant of both the potency and selectivity of inhibition. A seminal study by Hammock and colleagues in 1984 systematically explored the impact of varying the substituent on the sulfur atom.[7]

The key findings from this and related studies are summarized below:

  • Alkyl Chain Length: For the inhibition of JHE from Trichoplusia ni, there is a clear parabolic relationship between the length of the n-alkyl chain and inhibitory potency. The potency increases as the chain length extends from methyl to octyl, with the n-octyl derivative (OTFP) being the most potent inhibitor identified, exhibiting an IC50 in the nanomolar range (2.3 x 10⁻⁹ M).[7] Further increasing the chain length to dodecyl leads to a decrease in activity. This suggests that the active site of JHE has a hydrophobic pocket that optimally accommodates an eight-carbon chain.

  • Chain Branching: Branching of the alkyl chain generally leads to a decrease in inhibitory activity against JHE, indicating a preference for linear substituents.

  • Aromatic and Heterocyclic Substituents: The introduction of aromatic or heterocyclic moieties in the side chain can modulate potency and selectivity. For instance, 3-(2-pyridylthio)-1,1,1-trifluoro-2-propanone was found to be a potent JHE inhibitor.[1]

  • Selectivity: By varying the substituent on the sulfide, it is possible to achieve a degree of selectivity for JHE over other serine hydrolases like acetylcholinesterase, chymotrypsin, and trypsin.[7] For example, while OTFP is a potent JHE inhibitor, it is a relatively poor inhibitor of chymotrypsin.[7]

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50 values) of a selection of 3-alkylthio-1,1,1-trifluoro-2-propanone analogs against various enzymes, based on data from Hammock et al. (1984).[7]

Substituent (R in R-S-CH₂COCF₃) JHE IC50 (M) AChE IC50 (M) Chymotrypsin IC50 (M) Trypsin IC50 (M)
n-Propyl1.8 x 10⁻⁷1.1 x 10⁻⁴> 10⁻³1.1 x 10⁻⁴
n-Butyl5.0 x 10⁻⁸4.0 x 10⁻⁵> 10⁻³6.0 x 10⁻⁵
n-Pentyl1.5 x 10⁻⁸1.8 x 10⁻⁵> 10⁻³4.0 x 10⁻⁵
n-Hexyl5.0 x 10⁻⁹1.0 x 10⁻⁵> 10⁻³3.0 x 10⁻⁵
n-Heptyl3.0 x 10⁻⁹8.0 x 10⁻⁶> 10⁻³2.5 x 10⁻⁵
n-Octyl (OTFP) 2.3 x 10⁻⁹ 6.0 x 10⁻⁶ > 10⁻³ 2.0 x 10⁻⁵
n-Dodecyl1.0 x 10⁻⁸3.0 x 10⁻⁶> 10⁻³1.5 x 10⁻⁵
Phenyl1.0 x 10⁻⁷1.0 x 10⁻⁶1.0 x 10⁻⁵1.0 x 10⁻⁴
SAR Summary Diagram

G cluster_core Core Scaffold cluster_sar Structure-Activity Relationship cluster_r_details Side Chain (R) Modifications Core R-S-CH2-CO-CF3 TFMK CF3 Group: Essential for high potency Core->TFMK Sulfur Sulfur Atom: Enhances potency vs. analogs without it Core->Sulfur R_group R Group (Side Chain): Modulates potency and selectivity Core->R_group Alkyl_Length n-Alkyl Chain Length: Optimal at C8 (octyl) for JHE R_group->Alkyl_Length Branching Branching: Generally decreases JHE activity R_group->Branching Aryl_Heteroaryl Aryl/Heteroaryl: Can confer selectivity R_group->Aryl_Heteroaryl

Caption: Key SAR findings for 3-alkylthio-1,1,1-trifluoro-2-propanone inhibitors.

Experimental Protocols for Biological Evaluation

In Vitro Enzyme Inhibition Assay (Juvenile Hormone Esterase)

The following is a generalized protocol for determining the IC50 of a test compound against JHE using a radiochemical partition assay.

  • Enzyme Preparation: Prepare a suitable dilution of JHE from insect hemolymph or a recombinant source in a phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Inhibitor Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Incubation: In a microcentrifuge tube, pre-incubate the enzyme preparation with various concentrations of the inhibitor (or solvent control) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding a radiolabeled juvenile hormone substrate (e.g., [³H]-JH III).

  • Reaction Quenching: After a specific time (e.g., 10-20 minutes), stop the reaction by adding a quenching solution (e.g., methanol/water/ammonia).

  • Extraction: Extract the radiolabeled JH acid metabolite into an aqueous phase by adding a nonpolar solvent (e.g., isooctane) and vortexing.

  • Quantification: Centrifuge the tubes to separate the phases. Take an aliquot of the aqueous phase and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

G A Prepare Enzyme and Inhibitor Dilutions B Pre-incubate Enzyme with Inhibitor A->B C Add Radiolabeled Substrate (JH III) B->C D Incubate at Controlled Temperature C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Quantify Radioactivity in Aqueous Phase F->G H Calculate IC50 Value G->H

Caption: Workflow for a JHE radiochemical inhibition assay.

In Vivo Efficacy Assessment

The biological activity of JHE inhibitors can be assessed in vivo by observing their effects on insect development. For example, topical application of OTFP to pre-wandering larvae of Trichoplusia ni has been shown to delay pupation, which is consistent with the inhibition of JHE and the resulting artificially high titer of juvenile hormone.[7]

Potential Applications and Future Directions

The well-defined SAR of 3-alkylthio-1,1,1-trifluoro-2-propanones makes them valuable tools and potential starting points for further development:

  • Research Tools: OTFP and its analogs are widely used as selective chemical probes to investigate the physiological roles of JHE and other serine hydrolases in various biological processes.[7]

  • Agrochemicals: The potent JHE inhibitory activity of these compounds suggests their potential as insect growth regulators for pest management. Further optimization could lead to the development of selective and environmentally benign insecticides.

  • Therapeutic Agents: The TFMK scaffold is a versatile pharmacophore that can be adapted to target other serine hydrolases of therapeutic importance in humans, such as fatty acid amide hydrolase (FAAH) or various proteases.

Future research in this area could focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational QSAR models to predict the inhibitory activity of new analogs and guide the design of more potent and selective compounds.[2][8][9]

  • Structural Biology: Obtaining crystal structures of JHE or other target enzymes in complex with these inhibitors would provide invaluable insights into the molecular basis of their potency and selectivity, facilitating structure-based drug design.

  • Pharmacokinetic Optimization: Modifying the structure to improve pharmacokinetic properties such as solubility, stability, and bioavailability for in vivo applications.

Conclusion

This compound and its analogs represent a well-characterized class of potent, reversible covalent inhibitors of serine hydrolases. Their activity is critically dependent on the trifluoromethyl ketone warhead, while the alkylthio side chain provides a versatile handle for modulating potency and selectivity. The detailed structure-activity relationships outlined in this guide provide a solid foundation for the rational design of novel enzyme inhibitors for a wide range of applications, from fundamental biological research to the development of new agrochemicals and therapeutics.

References

  • Hammock, B. D., Abdel-Aal, Y. A. I., Mullin, C. A., Hanzlik, T. N., & Roe, R. M. (1984). Substituted thiotrifluoropropanones as potent selective inhibitors of juvenile hormone esterase. Pesticide Biochemistry and Physiology, 22(2), 209-223. [Link]

  • Wheelock, C. E., Severson, T. F., & Hammock, B. D. (2001). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Journal of medicinal chemistry, 44(10), 1563-1572. [Link]

  • Wikipedia. (2023). Quantitative structure–activity relationship. Retrieved from [Link]

  • Székács, A., & Hammock, B. D. (1995). Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Chemical research in toxicology, 8(3), 461-470. [Link]

  • Kamita, S. G., Hinton, A. C., & Hammock, B. D. (2013). Juvenile hormone esterase: biochemistry and structure. Journal of pesticide science, 38(1), 1-13. [Link]

  • Al-seekh, S. A., & Al-ammar, M. A. (2006). Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors. Bioorganic & medicinal chemistry, 14(8), 2507-2517. [Link]

  • Yang, G. F., & Wang, Y. (2006). Development of quantitative structure-activity relationships and its application in rational drug design. Current pharmaceutical design, 12(35), 4573-4584. [Link]

  • Bonning, B. C., & Hammock, B. D. (1992). Juvenile hormone esterase purified by affinity chromatography with 8-mercapto-1,1,1-trifluoro-2-octanone as a rationally designed ligand. Insect biochemistry and molecular biology, 22(8), 805-814. [Link]

  • Grokipedia. (2026). Juvenile-hormone esterase. Retrieved from [Link]

  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical communications (Cambridge, England), 49(95), 11133–11148. [Link]

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The Emergence of a Potent Enzyme Inhibitor: A Technical Guide to 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific applications of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP). Initially synthesized as part of a broader investigation into novel insecticides, OTFP was rapidly identified as a highly potent and selective inhibitor of juvenile hormone esterase (JHE), a critical enzyme in insect development. This discovery established OTFP as an invaluable tool for entomological research and laid the groundwork for the broader exploration of trifluoromethyl ketones (TFMKs) as powerful inhibitors of serine hydrolases. This guide will delve into the historical context of its development, its detailed synthesis, the mechanistic basis of its inhibitory action, and established experimental protocols for its use in scientific investigation.

Introduction: The Rise of Trifluoromethyl Ketones in Enzyme Inhibition

The strategic incorporation of fluorine into organic molecules has long been a cornerstone of medicinal chemistry and drug design. The unique physicochemical properties conferred by the trifluoromethyl (CF₃) group, such as high electronegativity, metabolic stability, and lipophilicity, can dramatically alter the biological activity of a parent compound. Within this context, trifluoromethyl ketones (TFMKs) have emerged as a particularly important class of enzyme inhibitors.[1][2]

The potent inhibitory capacity of TFMKs stems from the strong electron-withdrawing nature of the CF₃ group, which renders the adjacent carbonyl carbon highly electrophilic.[3] This heightened reactivity makes it susceptible to nucleophilic attack by active site residues of enzymes, particularly the hydroxyl group of serine in serine hydrolases.[3][4] This interaction leads to the formation of a stable hemiacetal, effectively inactivating the enzyme.[4][5]

Discovery and Historical Context of this compound (OTFP)

The discovery of this compound (OTFP) is rooted in the search for novel and selective insect control agents. In a seminal 1984 study by Hammock et al., a series of 27 substituted thio-1,1,1-trifluoropropanones were synthesized and screened for their inhibitory activity against a panel of enzymes, including juvenile hormone esterase (JHE) from the cabbage looper, Trichoplusia ni.[6]

JHE plays a pivotal role in insect development by degrading juvenile hormone (JH), a key regulator of metamorphosis. Inhibition of JHE leads to a disruption of this hormonal balance, causing developmental abnormalities and preventing the insect from reaching maturity. The research by Hammock and his team was predicated on the hypothesis that TFMKs could act as transition-state analog inhibitors of JHE.[6][7]

Among the synthesized compounds, this compound (OTFP) emerged as the most potent inhibitor of JHE, with an exceptionally low I₅₀ value of 2.3 x 10⁻⁹ M.[6] This remarkable potency, coupled with its selectivity for JHE over other esterases, established OTFP as a powerful research tool for studying the endocrinology of insect development.[1][6] The study also highlighted the importance of the thioether linkage and the length of the alkyl chain in determining the inhibitory activity of this class of compounds.[6]

Physicochemical Properties and Data

PropertyValueSource
CAS Number 89820-00-8[8][9][10]
Molecular Formula C₁₁H₁₉F₃OS[8][9][10]
Molecular Weight 256.33 g/mol [8][9][10]
IUPAC Name 1,1,1-trifluoro-3-(octylsulfanyl)propan-2-one[9]
Synonyms OTFP, 1,1,1-Trifluoro-3-(octylthio)acetone[8][9]
Boiling Point 262.8°C at 760 mmHg[8]
Density 1.078 g/cm³[8]

Mechanism of Action: Serine Hydrolase Inhibition

The inhibitory activity of OTFP is a direct consequence of the electrophilic character of its trifluoromethyl ketone moiety. Serine hydrolases, including JHE, possess a catalytic triad in their active site, which includes a highly nucleophilic serine residue.[11] The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The hydroxyl group of the active site serine attacks the electrophilic carbonyl carbon of the TFMK in OTFP.

  • Hemiacetal Formation: This attack results in the formation of a covalent, tetrahedral hemiacetal intermediate.

  • Enzyme Inactivation: This hemiacetal is significantly more stable than the corresponding intermediate formed with a non-fluorinated ketone, effectively sequestering the enzyme in an inactive state.[4][5]

This mechanism classifies OTFP as a slow, tight-binding inhibitor of JHE.[3]

G Mechanism of Serine Hydrolase Inhibition by OTFP cluster_0 Enzyme Active Site cluster_1 OTFP cluster_2 Inactivated Enzyme Complex Serine_OH Serine-OH OTFP_Ketone C=O (electrophilic carbon) Serine_OH->OTFP_Ketone Nucleophilic Attack Hemiacetal Stable Hemiacetal (Tetrahedral Intermediate) Serine_OH->Hemiacetal Histidine Histidine Aspartate Aspartate CF3 CF3 (electron-withdrawing) OTFP_Ketone->CF3 Thioether S-Octyl OTFP_Ketone->Thioether OTFP_Ketone->Hemiacetal

Caption: Inhibition of serine hydrolases by OTFP via nucleophilic attack and stable hemiacetal formation.

Experimental Protocols

Synthesis of this compound (OTFP)

This protocol is adapted from the original synthesis described by Hammock et al. (1984) and is intended for researchers with appropriate training in synthetic organic chemistry.[6]

Materials:

  • 1-Octanethiol

  • 3-Bromo-1,1,1-trifluoro-2-propanone (BTFA)

  • Anhydrous Acetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 1-octanethiol (1 equivalent) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-bromo-1,1,1-trifluoro-2-propanone (1 equivalent) dropwise via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a clear oil.

G Synthesis Workflow for OTFP Start Start: Reagents in Acetone Reaction Reaction of 1-Octanethiol and BTFA with K₂CO₃ Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Filtration and Concentration Monitoring->Workup Reaction Complete Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Silica Gel Chromatography Drying->Purification End End: Purified OTFP Purification->End

Caption: Step-by-step workflow for the synthesis of this compound.

In Vitro Inhibition Assay of Juvenile Hormone Esterase (JHE)

This protocol outlines a general procedure for assessing the inhibitory potency of OTFP against JHE. Specific conditions may need to be optimized based on the source of the enzyme and the substrate used.

Materials:

  • Partially purified JHE enzyme preparation

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Substrate for JHE (e.g., radiolabeled juvenile hormone or a chromogenic substrate)

  • This compound (OTFP) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (for chromogenic assays) or scintillation counter (for radiometric assays)

Procedure:

  • Prepare a series of dilutions of the OTFP stock solution in the assay buffer.

  • In a 96-well microplate, add a fixed amount of the JHE enzyme preparation to each well.

  • Add the different concentrations of the OTFP dilutions to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature.

  • Initiate the enzymatic reaction by adding the JHE substrate to each well.

  • Incubate the reaction for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the enzyme activity by quantifying the product formation using a microplate reader or scintillation counter.

  • Calculate the percentage of inhibition for each OTFP concentration relative to the control.

  • Determine the I₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Applications in Research and Drug Development

The primary application of OTFP has been as a selective inhibitor of JHE in entomological research.[1][6] Its use has been instrumental in:

  • Elucidating the role of JHE in insect metamorphosis and reproduction.[7]

  • Validating JHE as a target for the development of novel insecticides.

  • Studying the physiological effects of juvenile hormone titer dysregulation.[1]

Beyond its use in insect biology, OTFP serves as a model compound for understanding the structure-activity relationships of TFMK inhibitors.[6] The principles learned from its inhibitory mechanism are applicable to the design of TFMK-based inhibitors for other serine hydrolases of therapeutic interest in humans, such as fatty acid amide hydrolase (FAAH) and various proteases.[3]

Conclusion

The discovery of this compound represents a significant milestone in the development of potent and selective enzyme inhibitors. From its origins in insecticide research, OTFP has become an indispensable tool for probing the intricacies of insect physiology. Furthermore, the elucidation of its mechanism of action has provided a robust framework for the rational design of TFMK-based inhibitors for a wide range of enzymatic targets, with ongoing implications for drug discovery and development.

References

  • Hammock, B. D., Abdel-Aal, Y. A. I., Mullin, C. A., Hanzlik, T. N., & Roe, R. M. (1984). Substituted thiotrifluoropropanones as potent selective inhibitors of juvenile hormone esterase. Pesticide Biochemistry and Physiology, 22(2), 209-223.
  • Prestwich, G. D., Eng, W. S., Roe, R. M., & Hammock, B. D. (1984). Synthesis and bioassay of isoprenoid 3-alkylthio-1, 1, 1-trifluoro-2-propanones: potent, selective inhibitors of juvenile hormone esterase. Archives of biochemistry and biophysics, 228(2), 639-645.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767.
  • Tan, K., et al. (2023). Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor this compound (OTFP). International Journal of Molecular Sciences, 24(3), 2789.
  • Wheelock, C. E., et al. (1995). Juvenile hormone esterase purified by affinity chromatography with 8-mercapto-1,1,1-trifluoro-2-octanone as a rationally designed ligand.
  • Lu, I. L., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 15(24), 5453-5456.
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  • Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817.
  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application.
  • Abdel-Aal, Y. A., & Hammock, B. D. (1986). Heterocyclic Derivatives of 3-Substituted-I, I, I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Journal of Agricultural and Food Chemistry, 34(4), 726-732.
  • Shiraishi, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 419-425.
  • Riba, M., et al. (2003). Activity of Octylthiotrifluoropropan-2-one, a Potent Esterase Inhibitor, on Growth, Development, and Intraspecific Communication in Spodoptera littoralis and Sesamia nonagrioides. Journal of Chemical Ecology, 29(4), 847-865.
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The Versatile Chemical Probe: A Technical Guide to 3-Octylthio-1,1,1-trifluoro-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Enzyme Inhibitor

3-Octylthio-1,1,1-trifluoro-2-propanone, commonly referred to as OTFP, is a specialized chemical compound that has garnered significant interest in the fields of biochemistry and drug discovery.[1][2] Its unique molecular architecture, featuring a trifluoromethyl ketone moiety and an octylthio side chain, bestows upon it potent inhibitory activity against a class of enzymes known as serine hydrolases. This guide provides a comprehensive technical overview of this compound, covering its commercial availability, synthesis, mechanism of action, and key applications, with a particular focus on its role as a powerful research tool.

The lipophilic nature imparted by the octylthio group enhances its ability to permeate biological membranes, a desirable characteristic for compounds intended for cellular and in vivo studies.[1] The trifluoromethyl ketone is a key pharmacophore, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine of target enzymes. This leads to the formation of a stable hemiketal adduct, effectively inactivating the enzyme.

Commercial Availability

This compound is commercially available from several chemical suppliers, facilitating its accessibility for research purposes. The compound is typically offered at various purity levels, and researchers should select a grade appropriate for their intended application.

Supplier CAS Number Molecular Formula Molecular Weight
Doly Chemical CO., LTD.89820-0-8C11H19F3OS256.33
LookChem89820-0-8C11H19F3OS256.33
Echemi89820-0-8C11H19F3OS256.33
ChemSrc89820-0-8C11H19F3OS256.328

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

Property Value
Boiling Point 262.8°C at 760 mmHg
Density 1.078 g/cm³
Flash Point 112.7°C
Refractive Index 1.43
Vapor Pressure 0.0107 mmHg at 25°C

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a halogenated trifluoropropanone with 1-octanethiol. The most common precursor is 3-bromo-1,1,1-trifluoro-2-propanone.

Experimental Protocol: Synthesis

Materials:

  • 3-Bromo-1,1,1-trifluoro-2-propanone

  • 1-Octanethiol

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Base (e.g., triethylamine, potassium carbonate)

  • Reaction vessel

  • Stirring apparatus

  • Standard workup and purification equipment (e-g., rotary evaporator, chromatography supplies)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octanethiol and a slight molar excess of the base in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of 3-bromo-1,1,1-trifluoro-2-propanone to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., thin-layer chromatography).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution, water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

Mechanism of Action: Inhibition of Juvenile Hormone Esterase

The primary and most well-characterized biological activity of this compound is its potent and selective inhibition of juvenile hormone esterase (JHE).[3] JHE is a critical enzyme in the developmental biology of insects, responsible for the degradation of juvenile hormone (JH). By maintaining high titers of JH, the insect remains in its larval or nymphal stage. A decrease in JH levels, mediated by JHE, is a prerequisite for metamorphosis.

By inhibiting JHE, this compound disrupts this crucial hormonal balance, leading to a failure to pupate and ultimately, mortality. This makes it a valuable tool for studying insect endocrinology and a potential lead compound for the development of novel insecticides.

The inhibitory mechanism involves the nucleophilic attack of the active site serine residue of JHE on the highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety in this compound. This forms a stable, reversible hemiketal adduct, effectively sequestering the enzyme and preventing it from metabolizing its natural substrate, juvenile hormone.

Juvenile_Hormone_Signaling_Pathway JH Juvenile Hormone (JH) JHE Juvenile Hormone Esterase (JHE) Larval_Stage Maintenance of Larval Stage JH->Larval_Stage Promotes JH_Acid JH Acid (Inactive) JHE->JH_Acid Degrades JH to Metamorphosis Initiation of Metamorphosis JH_Acid->Metamorphosis Allows OTFP This compound (OTFP) OTFP->JHE Inhibits

Caption: Inhibition of Juvenile Hormone Esterase (JHE) by OTFP.

Experimental Protocol: Juvenile Hormone Esterase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against JHE. The assay typically employs a chromogenic or fluorogenic substrate that is hydrolyzed by JHE to produce a detectable signal.

Materials:

  • Source of Juvenile Hormone Esterase (e.g., insect hemolymph, purified enzyme)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Chromogenic or fluorogenic substrate for JHE

  • This compound (inhibitor)

  • Solvent for inhibitor (e.g., DMSO)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control containing only the solvent.

  • In the wells of a 96-well microplate, add the JHE enzyme preparation.

  • Add the different concentrations of the inhibitor (and the vehicle control) to the respective wells and pre-incubate for a defined period to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Applications in Drug Discovery and Chemical Biology

Beyond its well-established role in entomology, the trifluoromethyl ketone moiety present in this compound is a privileged scaffold in medicinal chemistry for the inhibition of other serine and cysteine proteases.[4][5] These enzyme classes are implicated in a wide range of human diseases, including cancer, inflammatory disorders, and viral infections.

The high electrophilicity of the carbonyl carbon in trifluoromethyl ketones makes them potent reversible covalent inhibitors.[6] This mechanism of action can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors. As such, this compound can serve as a valuable tool compound for probing the function of various serine hydrolases in disease models. Furthermore, its structure can serve as a starting point for the design and synthesis of more selective and potent inhibitors for specific therapeutic targets. For instance, peptidyl trifluoromethyl ketones have been successfully developed as inhibitors of caspases and cathepsins, enzymes involved in apoptosis and cancer progression, respectively.[5]

Conclusion

This compound is a commercially available and synthetically accessible compound with significant utility in chemical biology and drug discovery. Its potent and selective inhibition of juvenile hormone esterase makes it an invaluable tool for studying insect physiology and for the development of novel pest control strategies. Moreover, the trifluoromethyl ketone warhead represents a versatile platform for the design of inhibitors for a broad range of serine and cysteine proteases, highlighting the potential of this compound and its analogs in the development of new therapeutic agents. This technical guide provides a foundation for researchers to explore the diverse applications of this fascinating molecule.

References

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  • Chang, C., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(12), 3379-3383.
  • Gelb, M. H., Senter, P. D., & Abeles, R. H. (1983). Fluoro ketone inhibitors of hydrolytic enzymes. Journal of Biological Chemistry, 258(13), 8045-8048.
  • Wu, J., et al. (2023). Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor this compound (OTFP). Insects, 14(11), 868.
  • Micale, N., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(21), 5035.
  • Kay, J., & Jupp, R. A. (1989). The inhibition of insect juvenile hormone esterase by trifluoromethylketones: Steric parameters at the active site. Pesticide Biochemistry and Physiology, 35(3), 266-277.
  • Dominguez, E., et al. (2014). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 28(11), 1091-1103.
  • Jindra, M. (2014). The juvenile hormone signaling pathway in insect development. Annual Review of Entomology, 59, 267-284.

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An In-depth Technical Guide to the Safety and Handling of 3-Octylthio-1,1,1-trifluoro-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Octylthio-1,1,1-trifluoro-2-propanone, a versatile fluorinated ketone with significant applications in pharmaceutical and agrochemical research.[1] Drawing upon established safety protocols for organofluorine and sulfur-containing compounds, this document is intended for researchers, scientists, and drug development professionals. The guide delves into the chemical and physical properties, potential hazards, appropriate personal protective equipment, emergency procedures, and detailed experimental protocols. A key focus is placed on understanding the reactivity of the trifluoromethyl ketone moiety to ensure safe laboratory practices.

Introduction: Understanding the Compound

This compound (CAS No. 89820-00-8) is a specialized organic compound characterized by a trifluoromethyl group, a ketone, and an octylthio ether.[1] This unique combination of functional groups imparts valuable properties, including lipophilicity from the octyl chain which can enhance membrane permeability, making it a useful intermediate in drug discovery and the synthesis of specialty chemicals.[1] Its primary application lies in its role as a precursor in organic synthesis and as a potent inhibitor of carboxylesterases, a class of enzymes crucial in drug metabolism.[2][3]

The presence of the trifluoromethyl group significantly influences the reactivity of the adjacent ketone, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4] This heightened reactivity, while beneficial for synthesis, also necessitates stringent safety precautions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. It is important to note that while some data is available, comprehensive toxicological properties have not been fully investigated.[5]

PropertyValueSource
CAS Number 89820-00-8[1][6]
Molecular Formula C11H19F3OS[1][6]
Molecular Weight 256.33 g/mol [1][6]
Boiling Point 262.8°C at 760 mmHg[1]
Flash Point 112.7°C[1]
Density 1.078 g/cm³[1]
Vapor Pressure 0.0107 mmHg at 25°C[1]
Refractive Index 1.43[1]
Appearance Not explicitly stated, likely a liquid
Solubility Not explicitly stated, expected to be soluble in organic solvents

Hazard Identification and Toxicology

Potential Hazards:

  • Skin and Eye Irritation: Based on data for 1,1,1-trifluoroacetone, this compound is expected to cause skin and eye irritation, and potentially severe burns upon direct contact.[5][7] It is also classified as a lachrymator, a substance that causes tearing.[5]

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation, with high concentrations potentially leading to symptoms like headache, dizziness, and nausea.[5]

  • Ingestion: Ingestion may cause severe damage to the gastrointestinal tract.[5]

  • Flammability: The compound has a flash point of 112.7°C, indicating it is a combustible liquid.[1] Vapors may form explosive mixtures with air.[5]

  • Thermal Decomposition: When heated to decomposition, fluorinated ketones can release hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[5][8] Hydrogen fluoride is extremely corrosive and toxic.

  • Reactivity: The trifluoromethyl group makes the carbonyl carbon highly electrophilic, prone to reacting with nucleophiles.[4] It may react vigorously with strong bases, alkali metals, and oxidizing agents.[5]

Toxicological Data Gaps:

Specific LD50 and LC50 data for this compound are not available in the reviewed literature. Therefore, it should be handled with the assumption that it is toxic.

Personal Protective Equipment (PPE)

Due to the potential hazards, stringent adherence to appropriate personal protective equipment is mandatory when handling this compound.[9][10]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[9][11]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, should be worn.[9][12] For prolonged contact or when handling larger quantities, double-gloving is recommended.

  • Body Protection: A flame-resistant lab coat is essential.[9] For larger-scale operations, a chemical-resistant apron or coveralls (e.g., Tychem) should be used.[12][13]

  • Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If engineering controls are insufficient, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[12][13]

  • Footwear: Chemical-resistant, closed-toe shoes are required.[13]

PPE_Workflow cluster_ppe Essential Personal Protective Equipment Eye Eye Protection (Goggles & Face Shield) End Safe Handling Complete Hand Hand Protection (Neoprene/Nitrile Gloves) Body Body Protection (Flame-Resistant Lab Coat) Respiratory Respiratory Protection (Fume Hood/Respirator) Start Prepare for Handling Start->Eye Start->Hand Start->Body Start->Respiratory

Caption: Essential PPE for handling this compound.

First Aid Measures

In the event of exposure, immediate action is critical.[5][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][14]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[5][14]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[5][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][14]

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5]

  • Hazards: Vapors can form explosive mixtures with air.[5] Thermal decomposition will produce toxic and corrosive gases, including hydrogen fluoride.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release:

  • Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area immediately and contact emergency services.

Handling and Storage

  • Handling: Use only in a well-ventilated chemical fume hood.[9] Ground all equipment to prevent static discharge.[5] Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] Keep containers tightly closed. Store away from incompatible materials such as strong bases, alkali metals, and oxidizing agents.[5]

Synthesis Protocol

A plausible synthesis of this compound involves the nucleophilic substitution of a halogenated precursor with 1-octanethiol. The following is a general protocol based on the reactivity of α-haloketones with thiols.[15][16]

Reaction:

3-Bromo-1,1,1-trifluoroacetone + 1-Octanethiol → this compound + HBr

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone[17]

  • 1-Octanethiol

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF)

  • Mild base (e.g., potassium carbonate, triethylamine)

Procedure:

  • In a fume hood, dissolve 1-octanethiol and a mild base in an anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Slowly add a solution of 3-bromo-1,1,1-trifluoroacetone in the same solvent to the flask at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Reactants: - 3-Bromo-1,1,1-trifluoroacetone - 1-Octanethiol - Base Reaction Reaction in Anhydrous Solvent Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of the target compound.

Mechanism of Action: Carboxylesterase Inhibition

Trifluoromethyl ketones are known potent inhibitors of serine hydrolases, including carboxylesterases.[18] The electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by the nucleophilic serine residue in the active site of the enzyme. This forms a stable hemiacetal adduct, effectively inactivating the enzyme.[3]

Inhibition_Mechanism cluster_inhibition Mechanism of Carboxylesterase Inhibition Enzyme Carboxylesterase (with active site Serine-OH) Adduct Stable Hemiacetal Adduct (Enzyme Inactivation) Enzyme->Adduct Nucleophilic Attack Inhibitor This compound (Electrophilic Carbonyl) Inhibitor->Adduct

Caption: Proposed mechanism of carboxylesterase inhibition.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[19]

  • Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed, and compatible containers.[9] Do not mix with incompatible waste streams.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal facility.[7][19] Incineration at high temperatures is a potential method for the destruction of fluorinated organic compounds, but it must be performed in a facility equipped to handle the formation of hydrogen fluoride.[8] Never dispose of this chemical down the drain or in regular trash.[20]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The defaced, empty container can then be disposed of as regular trash.[19]

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery and development. However, its fluorinated ketone structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can handle this compound safely and effectively, minimizing risks to themselves and the environment.

References

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Methodological & Application

Application Note & Protocol: Characterizing Enzyme Inhibition by 3-Octylthio-1,1,1-trifluoro-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an enzyme inhibition assay for 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP). OTFP is a potent, mechanism-based inhibitor characterized by a trifluoromethyl ketone (TFK) warhead, which targets a range of hydrolytic enzymes, particularly serine hydrolases.[1][2] This guide will delve into the mechanistic basis of TFK inhibition, provide a detailed, step-by-step protocol for a representative enzyme assay, and outline the necessary data analysis to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀).

Introduction: The Scientific Rationale for Studying this compound

This compound (OTFP) is a powerful tool for probing the function of various hydrolytic enzymes. Its unique structure, combining an electrophilic trifluoromethyl ketone with a hydrophobic octylthio group, makes it an effective inhibitor.[1] The primary targets of OTFP and similar trifluoromethyl ketones are serine and cysteine proteases, where the inhibitor forms a covalent adduct with the active site nucleophile.[3][4]

Mechanism of Inhibition: A Tale of Electrophilicity

The inhibitory prowess of OTFP is rooted in the extreme electrophilicity of its carbonyl carbon. The three fluorine atoms exert a strong electron-withdrawing inductive effect, rendering the carbonyl carbon highly susceptible to nucleophilic attack by an active site serine or cysteine residue.[1] This attack results in the formation of a stable tetrahedral intermediate, often a hemiketal or thiohemiketal, which mimics the transition state of the normal enzymatic reaction.[2] This process often characterizes OTFP as a slow and tight-binding inhibitor.[1]

Below is a diagram illustrating the proposed inhibitory mechanism of OTFP on a serine hydrolase.

Inhibition_Mechanism Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Enzyme-OTFP Non-covalent Complex Enzyme->Complex Reversible Binding (KI) OTFP OTFP (C=O Electrophile) OTFP->Complex Adduct Covalent Hemiketal Adduct (Inhibited Enzyme) Complex->Adduct Nucleophilic Attack (kinact) Experimental_Workflow Start Start: Prepare Reagents Step1 1. Prepare Serial Dilutions of OTFP in 96-well plate (in DMSO) Start->Step1 Step2 2. Add Enzyme Solution to each well Step1->Step2 Step3 3. Pre-incubate Enzyme and OTFP (e.g., 15 minutes at RT) Step2->Step3 Step4 4. Initiate Reaction by Adding Substrate Step3->Step4 Step5 5. Kinetic Measurement in Plate Reader (e.g., OD at 405 nm every 30s for 10 min) Step4->Step5 Step6 6. Data Analysis: Calculate Initial Rates Step5->Step6 Step7 7. Plot % Inhibition vs. [OTFP] and Determine IC50 Step6->Step7

Caption: Workflow for OTFP enzyme inhibition assay.

  • Prepare Inhibitor Dilutions:

    • In a 96-well plate, perform a serial dilution of the 10 mM OTFP stock solution in DMSO to generate a range of concentrations (e.g., 100 µM to 1 nM).

    • Include a DMSO-only control (no inhibitor).

  • Enzyme Addition and Pre-incubation:

    • To each well containing the diluted inhibitor, add the JHE working solution. The final volume in each well should be consistent (e.g., 180 µL).

    • Mix gently and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature. This step is crucial for time-dependent inhibitors.

  • Initiate the Enzymatic Reaction:

    • Add the substrate solution to each well to initiate the reaction. The final volume should be 200 µL.

    • The final concentration of the substrate should be at or near its Michaelis-Menten constant (Kₘ) for the enzyme.

  • Kinetic Measurement:

    • Immediately place the 96-well plate in a microplate reader set to the appropriate wavelength for detecting the product (e.g., 405 nm for p-nitrophenol).

    • Measure the absorbance kinetically over a set period (e.g., every 30 seconds for 10 minutes).

Controls for a Self-Validating System
  • No-Enzyme Control: Wells containing buffer, substrate, and the highest concentration of OTFP to check for non-enzymatic substrate hydrolysis.

  • No-Inhibitor Control (100% Activity): Wells containing buffer, enzyme, substrate, and DMSO (the vehicle for OTFP).

  • No-Substrate Control: Wells containing buffer, enzyme, and OTFP to check for any background signal from the enzyme or inhibitor.

Data Analysis and Interpretation

Calculation of Initial Rates

For each concentration of OTFP, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.

Determination of IC₅₀
  • Calculate the percentage of inhibition for each OTFP concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Plot the % Inhibition against the logarithm of the OTFP concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of OTFP that reduces enzyme activity by 50%.

Example Data Presentation
OTFP Concentration (nM)Initial Rate (mOD/min)% Inhibition
0 (Control)50.20
145.110.2
1030.539.2
5024.950.4
10015.369.5
5005.189.8
10002.395.4

Note: The data presented above is illustrative and not derived from an actual experiment.

Advanced Considerations and Troubleshooting

  • Time-Dependent Inhibition: For slow, tight-binding inhibitors like OTFP, the IC₅₀ value may decrease with longer pre-incubation times. It is advisable to test several pre-incubation periods to characterize this behavior. [5]* Solubility Issues: OTFP has a hydrophobic octyl chain. [1]Ensure that the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity (typically <1-2%). If solubility is an issue, consider the use of a non-ionic detergent like Triton X-100 in the assay buffer.

  • Mechanism of Action Studies: To further characterize OTFP as a covalent inhibitor, experiments such as dialysis or jump-dilution can be performed to assess the reversibility of inhibition.

Conclusion

This application note provides a robust framework for the characterization of this compound as an enzyme inhibitor. The detailed protocol, rooted in the principles of enzyme kinetics, offers a reliable method for determining the potency of OTFP and can be adapted for a variety of serine hydrolases. Understanding the inhibitory profile of compounds like OTFP is crucial for their application as chemical probes and for the development of novel therapeutics.

References

  • Citarella, A. & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(23), 5601. Available from: [Link]

  • ResearchGate. Schematic representation of the possible inhibitory mechanisms of action of all types of peptidyl fluoromethyl ketones (PFMKs). Available from: [Link]

  • Lowe, R. K., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601. Available from: [Link]

  • Fu, H., et al. (2016). Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 802-806. Available from: [Link]

  • Ambler, C. M., et al. (2020). Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. Molecules, 25(23), 5601. Available from: [Link]

  • Sparatore, A., et al. (1995). Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Journal of Medicinal Chemistry, 38(1), 113-124. Available from: [Link]

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Application Notes and Protocols for Serine Hydrolase Inhibition using OTFP

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Serine Hydrolases and the Power of Chemical Probes

Serine hydrolases represent one of the largest and most diverse enzyme superfamilies in the human proteome, accounting for approximately 1% of all encoded proteins.[1] These enzymes are characterized by a highly conserved catalytic triad, typically composed of serine, histidine, and an acidic residue (like aspartate), which work in concert to hydrolyze a wide range of substrates.[1][2][3] The catalytic mechanism involves a nucleophilic attack by the active site serine on the substrate's carbonyl group, leading to the formation of a transient acyl-enzyme intermediate, which is subsequently hydrolyzed to release the product and regenerate the active enzyme.[2][4][5]

Given their central roles in pathophysiology, from neurotransmission and blood coagulation to cancer progression and inflammatory responses, serine hydrolases are a major class of drug targets. The development of potent and selective inhibitors is therefore a cornerstone of modern drug discovery.[2]

This application note provides a detailed experimental protocol for the characterization of serine hydrolase inhibitors using 3-octylthio-1,1,1-trifluoro-2-propanone (OTFP) , a potent trifluoromethyl ketone (TFMK)-based inhibitor. We will delve into the principles of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique for assessing enzyme activity in complex biological samples, and its application in a competitive format to determine inhibitor potency and selectivity.[6][7][8][9][10]

OTFP: A Trifluoromethyl Ketone-Based Serine Hydrolase Inhibitor

OTFP belongs to the class of trifluoromethyl ketone inhibitors, which are known to be potent, slow, tight-binding inhibitors of serine hydrolases.[11][12] The highly electrophilic nature of the TFMK group makes it susceptible to nucleophilic attack by the active site serine, forming a stable hemiacetal adduct.[12][13] This mimics the tetrahedral transition state of the natural substrate, leading to potent inhibition. The octylthio- side chain of OTFP contributes to its binding affinity, likely by occupying a hydrophobic pocket within the enzyme's active site.[11]

Key Properties of OTFP (this compound):

PropertyValueSource
Molecular Formula C11H19F3OS[14][15][16]
Molecular Weight 256.33 g/mol [14][15][16]
CAS Number 89820-00-8[14][16][17]
Appearance (Not specified, likely an oil)
Solubility Soluble in organic solvents like DMSO and ethanol.General knowledge for similar compounds.
Storage Store at -20°C for long-term stability.General recommendation for TFMK inhibitors.

Note: The user's prompt referred to "5-octylthio-1,1,1-trifluoropentan-2-one". This protocol is based on the more extensively documented compound, this compound, which is also commonly referred to as OTFP in the literature. The principles and experimental steps are directly transferable.

Principle of Competitive Activity-Based Protein Profiling (cABPP)

Competitive ABPP is a powerful technique to assess the potency and selectivity of an inhibitor against a whole class of enzymes in their native environment (e.g., cell or tissue lysates).[18][19][20] The workflow is based on the competition between the inhibitor of interest (OTFP) and a broad-spectrum activity-based probe (ABP) for binding to the active site of serine hydrolases.

A commonly used ABP for serine hydrolases is a fluorophosphonate (FP) probe conjugated to a reporter tag, such as a fluorophore (e.g., rhodamine) for in-gel fluorescence detection or biotin for affinity purification and mass spectrometry analysis.

The general workflow is as follows:

  • A complex proteome (e.g., cell lysate) is pre-incubated with varying concentrations of the test inhibitor (OTFP).

  • A broad-spectrum ABP (e.g., FP-rhodamine) is then added to the mixture.

  • The ABP will label the active sites of serine hydrolases that are not already occupied by the inhibitor.

  • The proteome is then separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning.

  • A decrease in the fluorescence intensity of a specific band in the inhibitor-treated samples compared to the control (vehicle-treated) indicates that the inhibitor is binding to and inhibiting that particular enzyme.

  • By quantifying the decrease in fluorescence at different inhibitor concentrations, an IC50 value (the concentration of inhibitor required to block 50% of the enzyme activity) can be determined for each targeted enzyme.[21][22][23]

Experimental Protocols

Preparation of Cell Lysates

This protocol describes the preparation of total cell lysates from cultured mammalian cells. The same principles can be adapted for tissue homogenates.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease inhibitor cocktail)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (4°C)

  • Bradford or BCA protein assay kit

Procedure:

  • Grow cells to 80-90% confluency in appropriate culture dishes.

  • Place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash and add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total proteome) to a new pre-chilled tube, avoiding the pelleted cellular debris.

  • Determine the protein concentration of the lysate using a Bradford or BCA assay.

  • Aliquot the lysate and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Competitive ABPP for IC50 Determination of OTFP

This protocol outlines the competitive labeling experiment to determine the potency of OTFP against serine hydrolases in a complex proteome.

Materials:

  • Cell lysate (prepared as in Protocol 1), adjusted to 1 mg/mL in lysis buffer.

  • OTFP stock solution (10 mM in DMSO).

  • Fluorophosphonate-rhodamine (FP-Rh) probe (100 µM in DMSO).

  • DMSO (vehicle control).

  • 4x SDS-PAGE loading buffer.

  • Microcentrifuge tubes.

  • Thermomixer or water bath set to 37°C.

Procedure:

  • Prepare OTFP dilutions: Perform a serial dilution of the 10 mM OTFP stock solution in DMSO to create a range of working concentrations (e.g., 10x final concentrations: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

  • Inhibitor pre-incubation:

    • In a series of microcentrifuge tubes, add 45 µL of the 1 mg/mL cell lysate.

    • To each tube, add 5 µL of the corresponding OTFP dilution or DMSO (for the vehicle control). This will result in a 1x final inhibitor concentration.

    • Gently mix and incubate the samples for 30 minutes at 37°C to allow OTFP to bind to its target enzymes.

  • ABP labeling:

    • Following the pre-incubation, add 1 µL of the 100 µM FP-Rh probe to each tube (final concentration ~2 µM).

    • Gently mix and incubate for an additional 30 minutes at 37°C.

  • Quench the reaction:

    • Stop the labeling reaction by adding 17 µL of 4x SDS-PAGE loading buffer to each sample.

    • Boil the samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and in-gel fluorescence scanning:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • After electrophoresis, scan the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for rhodamine (e.g., excitation ~532 nm, emission ~580 nm).

Data Analysis and Interpretation

The output of the competitive ABPP experiment will be a fluorescent gel image showing multiple bands, each representing an active serine hydrolase labeled by the FP-Rh probe. The intensity of each band will decrease with increasing concentrations of OTFP if the inhibitor targets that specific enzyme.

1. Quantifying Band Intensities:

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of each band of interest across all lanes.

  • Normalize the intensity of each band in the OTFP-treated lanes to the corresponding band in the DMSO control lane (set to 100% activity).

2. Generating IC50 Curves:

  • Plot the normalized band intensity (as a percentage of the control) against the logarithm of the OTFP concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

  • The IC50 value is the concentration of OTFP that results in a 50% reduction in fluorescence intensity.

Example Data Presentation:

Serine Hydrolase TargetIC50 (nM)
Enzyme A50
Enzyme B800
Enzyme C>10,000

This table provides a clear summary of the inhibitor's potency and selectivity. In this hypothetical example, OTFP is a potent inhibitor of Enzyme A, a moderately potent inhibitor of Enzyme B, and a weak or non-inhibitor of Enzyme C.

Visualizations

Mechanism of Serine Hydrolase Catalysis and Inhibition

G cluster_0 Catalytic Cycle cluster_1 TFMK Inhibition Enzyme (Ser-OH) Enzyme (Ser-OH) Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Enzyme (Ser-OH)->Acyl-Enzyme Intermediate Substrate Binding & Nucleophilic Attack Acyl-Enzyme Intermediate->Enzyme (Ser-OH) Hydrolysis & Product Release Enzyme (Ser-OH)_2 Enzyme (Ser-OH) Hemiketal Adduct Hemiketal Adduct Enzyme (Ser-OH)_2->Hemiketal Adduct Nucleophilic Attack OTFP OTFP OTFP->Hemiketal Adduct

Caption: Serine hydrolase catalysis vs. OTFP inhibition mechanism.

Competitive ABPP Workflow

G Proteome Proteome Pre-incubation Pre-incubation Proteome->Pre-incubation Add OTFP Labeling Labeling Pre-incubation->Labeling Add FP-Probe SDS-PAGE SDS-PAGE Labeling->SDS-PAGE Fluorescence Scan Fluorescence Scan SDS-PAGE->Fluorescence Scan Data Analysis Data Analysis Fluorescence Scan->Data Analysis Quantify Bands Determine IC50

Caption: Workflow for competitive ABPP analysis of OTFP.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No inhibition observed - OTFP concentration is too low. - OTFP is degraded. - Pre-incubation time is too short.- Test a higher range of OTFP concentrations. - Prepare fresh OTFP stock solutions. - Increase the pre-incubation time (e.g., to 60 minutes).
Weak or no FP-probe signal - Low abundance of active enzymes. - Inactive FP-probe. - Insufficient protein loaded.- Use a more concentrated lysate or a tissue with higher expected activity. - Use a fresh aliquot of the FP-probe. - Increase the amount of protein loaded on the gel.
High background fluorescence - Excess unbound FP-probe. - Non-specific binding of the probe.- Ensure the quenching step with SDS-PAGE buffer is performed promptly. - Consider including a heat-inactivated lysate control to assess non-specific labeling.

Conclusion

This application note provides a comprehensive guide for the use of OTFP in the characterization of serine hydrolase inhibition. The competitive Activity-Based Protein Profiling protocol detailed herein is a robust and versatile method for determining the potency and selectivity of inhibitors in a physiologically relevant context. By understanding the principles behind the technique and following the outlined steps, researchers can effectively leverage OTFP as a chemical probe to investigate the function of serine hydrolases and accelerate the development of novel therapeutics.

References

  • Serine hydrolase. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414.
  • Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. (2023). ACS Omega.
  • Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. (2018). Current Opinion in Microbiology, 45, 122-130.
  • The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. (2012). Annual Review of Biochemistry, 81, 361-387.
  • Role of Serine Hydrolases in Catalytic Reactions. (2025). Let's Talk Academy.
  • The expanding diversity of serine hydrolases. (2007). Current Opinion in Structural Biology, 17(6), 673-681.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology, 9, 708.
  • Activity-based protein profiling: A graphical review. (2023). Current Research in Pharmacology and Drug Discovery, 5, 100164.
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023). Journal of Medicinal Chemistry.
  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. (2013). Annual Review of Pharmacology and Toxicology, 53, 161-181.
  • How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes. (2015).
  • Activity-based protein profiling: A graphical review. (2023). Current Research in Pharmacology and Drug Discovery, 5, 100164.
  • A competitive activity-based protein profiling platform yields cell wall synthesis inhibitors active against replicating and non-replicating Mycobacterium tuberculosis. (2021). bioRxiv.
  • IC50 Curve for Probe Compound as determined by gel-based competitive-ABPP with FP-Rh (AID 463124). (2010). In Probe Reports from the NIH Molecular Libraries Program.
  • IC 50 values [nM] determined by competitive ABPP for the 4- oxo-β-lactams 6-8. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 16, 2026, from [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology, 9, 708.
  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2006). Bioorganic & Medicinal Chemistry Letters, 16(21), 5729-5733.
  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2018). Molecules, 23(11), 2999.
  • 1,1,1-TRIFLUORO-3-(OCTYLTHIO)ACETONE. (n.d.). Global Substance Registration System. Retrieved January 16, 2026, from [Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (2024). Molecules, 29(18), 4275.
  • This compound. (n.d.). Chemsrc. Retrieved January 16, 2026, from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Pharmaceutics, 13(10), 1599.
  • Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. (1978). Biochemical Journal, 176(3), 887-897.

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Application Notes and Protocols for the Agrochemical Evaluation of 3-Octylthio-1,1,1-trifluoro-2-propanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for Investigating 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) Derivatives as Novel Agrochemicals

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorinated organic compounds have emerged as a particularly promising class of molecules, often exhibiting enhanced biological activity, metabolic stability, and unique modes of action.[1][2] The trifluoromethyl ketone (TFMK) moiety, in particular, is a powerful pharmacophore known for its ability to inhibit a range of enzymes, primarily serine and cysteine proteases.[3][4] This is attributed to the highly electrophilic nature of the ketone's carbonyl carbon, a direct result of the strong electron-withdrawing effect of the three fluorine atoms.[3]

While this compound (OTFP) itself is well-documented as a potent inhibitor of insect juvenile hormone esterase, suggesting its primary utility as an insecticide, its structural components—the TFMK group and a flexible thioether linkage—present a compelling case for its exploration as a scaffold for novel fungicides.[5][6] The thioether moiety can enhance lipophilicity, potentially improving penetration through fungal cell membranes, and serves as a versatile linker for further chemical modification.[5][7]

This document provides a comprehensive guide for the synthesis, evaluation, and potential application of OTFP and its derivatives as fungicidal agents. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to investigate this promising, yet underexplored, area of agrochemical research. We will proceed from the hypothesis that the potent electrophilicity of the TFMK group can be targeted against essential fungal enzymes, leading to growth inhibition and plant protection.

Part 1: Synthesis of 3-Alkylthio-1,1,1-trifluoro-2-propanone Derivatives

The most direct and common method for synthesizing OTFP and its analogs is through the nucleophilic substitution of a halogenated trifluoropropanone with a corresponding thiol.[5] This reaction is robust, generally high-yielding, and allows for significant variation in the alkyl or aryl-thioether side chain.

Protocol 1: General Synthesis of 3-Alkylthio-1,1,1-trifluoro-2-propanones

This protocol describes the synthesis of this compound (OTFP) as a representative example. The alkyl chain can be readily substituted by using different thiols.

Materials:

  • 3-Bromo-1,1,1-trifluoro-2-propanone

  • 1-Octanethiol

  • Potassium Carbonate (K₂CO₃) or a non-nucleophilic base like Diisopropylethylamine (DIEA)

  • Acetone or Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-octanethiol (1.0 equivalent) and 3-bromo-1,1,1-trifluoro-2-propanone (1.05 equivalents) in anhydrous acetone.

  • Base Addition: Add finely powdered potassium carbonate (1.5 equivalents) to the stirring solution. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

  • Work-up: a. Once the reaction is complete, filter the mixture to remove the potassium carbonate and potassium bromide salts. b. Concentrate the filtrate using a rotary evaporator to remove the acetone. c. Redissolve the resulting crude oil in diethyl ether. d. Wash the ether solution sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.

Causality and Insights:

  • The choice of a slight excess of the brominated ketone ensures complete consumption of the more valuable thiol.

  • Anhydrous conditions are preferred to prevent potential side reactions, such as hydrate formation of the TFMK.

  • The aqueous work-up is crucial for removing any remaining base and salts, which could interfere with subsequent biological assays.

Part 2: In Vitro Antifungal Activity Screening

The initial evaluation of novel compounds involves in vitro assays to determine their intrinsic activity against a panel of economically important phytopathogenic fungi. These assays are rapid, cost-effective, and provide quantitative data for structure-activity relationship (SAR) studies.

Protocol 2: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This is a fundamental assay to determine the effect of a compound on the vegetative growth of filamentous fungi.[6][8]

Materials:

  • Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, Pyricularia oryzae)[5][8]

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25 ± 2°C)

  • Digital calipers or ruler

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55°C in a water bath.

  • Compound Incorporation: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth. Prepare a control plate with PDA containing the same amount of DMSO without the test compound.

  • Pouring Plates: Gently swirl the flasks to ensure homogenous mixing and pour the "poisoned" and control media into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing (5-7 day old) culture of the target fungus. Place the mycelial disc, mycelium-side down, in the center of each test and control plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 ± 2°C.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the colony in the control plate

    • DT = Average diameter of the colony in the treated plate

  • EC₅₀ Determination: Plot the inhibition percentages against the logarithm of the compound concentrations and determine the Effective Concentration for 50% inhibition (EC₅₀) using probit analysis or other suitable statistical software.[9][10]

Data Presentation: Mycelial Growth Inhibition of OTFP Derivatives

CompoundTarget FungusEC₅₀ (µg/mL)
OTFPBotrytis cinerea[Experimental Data]
OTFPFusarium oxysporum[Experimental Data]
Derivative XBotrytis cinerea[Experimental Data]
Derivative YFusarium oxysporum[Experimental Data]
Commercial FungicideBotrytis cinerea[Experimental Data]
Protocol 3: Spore Germination Assay

This assay is critical for compounds that may not inhibit vegetative growth but prevent the initial stages of infection.

Materials:

  • Fungal spores/conidia harvested from sporulating cultures

  • Sterile distilled water or a suitable buffer

  • Hemocytometer

  • Microscope slides (concavity slides are ideal)

  • Test compound solutions at various concentrations

  • Humid chamber (e.g., a Petri dish with moist filter paper)

Procedure:

  • Spore Suspension: Harvest spores from a 10-14 day old fungal culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Concentration Adjustment: Adjust the spore concentration to 1 x 10⁵ or 1 x 10⁶ spores/mL using a hemocytometer.

  • Treatment: Mix equal volumes of the spore suspension and a 2x concentrated solution of the test compound in a microcentrifuge tube. This will yield the final desired test concentration and spore density.

  • Incubation: Pipette a drop (e.g., 20 µL) of the treated spore suspension onto a concavity slide. Place the slides in a humid chamber and incubate at 25°C for 6-24 hours, depending on the fungal species.

  • Observation: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of germination inhibition relative to a DMSO control. Determine the EC₅₀ value as described in Protocol 2.

Part 3: In Vivo Plant Protection Assays

Successful in vitro candidates must be evaluated for their efficacy in a whole-plant system. These assays assess the compound's ability to be absorbed, translocated, and protect the plant from infection under more realistic conditions.

Protocol 4: Detached Leaf Assay for Protective and Curative Activity

This is a resource-efficient method to assess efficacy on plant tissue.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato, cucumber, rice)

  • Test compound formulated as a sprayable solution (e.g., with a small amount of a surfactant like Tween 20)

  • Spore suspension of the target pathogen

  • Fine-mist sprayer

  • Humid chambers or trays with transparent lids

Procedure:

  • Leaf Collection: Detach healthy leaves and place them with their petioles in water or on moist filter paper in trays.

  • Protective Assay: a. Spray the adaxial (upper) surface of the leaves with the test compound solution until runoff. Allow the leaves to air dry completely. b. 24 hours after treatment, inoculate the leaves by spraying them with a spore suspension of the pathogen.

  • Curative Assay: a. Inoculate the leaves with the pathogen spore suspension first. b. 24 hours after inoculation, spray the leaves with the test compound solution.

  • Control Groups: Include a negative control (sprayed with water/surfactant only, then inoculated) and a positive control (treated with a known effective commercial fungicide).

  • Incubation: Place the trays in a growth chamber with appropriate conditions of light, temperature, and high humidity ( >90%) to promote disease development.

  • Disease Assessment: After 3-7 days (depending on the pathogen), assess the disease severity by measuring the lesion diameter or calculating the percentage of the leaf area covered by lesions.

  • Efficacy Calculation: Calculate the control efficacy using the formula: Control Efficacy (%) = [(DSC - DST) / DSC] x 100 Where:

    • DSC = Disease severity in the negative control group

    • DST = Disease severity in the treated group

Part 4: Proposed Mechanism of Action and Visualization

The fungicidal activity of TFMK-thioether derivatives is likely rooted in the electrophilic nature of the TFMK carbonyl group, making it a target for nucleophilic residues in the active sites of essential fungal enzymes.

Hypothesized Mechanism: Trifluoromethyl ketones are known to be transition-state analog inhibitors of serine and cysteine hydrolases.[3] The carbonyl carbon of the TFMK is highly electrophilic and readily attacked by nucleophilic residues (e.g., the hydroxyl group of serine or the thiol group of cysteine) in an enzyme's active site. This forms a stable, covalent hemiacetal or hemithioketal adduct, effectively inactivating the enzyme.[3] In the context of fungi, potential targets could include esterases, lipases, or proteases crucial for cell wall remodeling, nutrient acquisition, or pathogenesis.

Visualization of the Proposed Inhibitory Mechanism

G cluster_0 Fungal Enzyme Active Site Enzyme Essential Fungal Hydrolase (e.g., Serine Protease) Serine Serine Residue (-CH₂-OH) Adduct Stable Hemiacetal Adduct (Covalent Bond) Serine->Adduct OTFP OTFP Derivative (Trifluoromethyl Ketone) OTFP->Adduct Nucleophilic Attack by Serine -OH Inhibition Enzyme Inactivation & Fungicidal Effect Adduct->Inhibition Blocks Catalytic Activity

Caption: Proposed mechanism of enzyme inhibition by an OTFP derivative.

Experimental Workflow Visualization

G start Start: Design & Synthesize OTFP Derivatives invitro In Vitro Screening (Mycelial Growth, Spore Germination) Determine EC₅₀ start->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar Identify Potent Hits invivo In Vivo Plant Protection Assay (Protective & Curative) invitro->invivo Promising Candidates sar->start Iterative Design moa Mechanism of Action Studies (e.g., Enzyme Assays) invivo->moa Confirm Efficacy lead Lead Compound Optimization invivo->lead moa->lead end Candidate for Field Trials lead->end

Caption: Workflow for the development of OTFP-based fungicides.

References

  • Innovative Screening Methods for Plant Fungicides and Defense Inducers - EpiLogic GmbH. [Link]

  • Detection of anti-phytopathogenic fungal activity - Protocols.io. [Link]

  • Antifungal Activity Against Plant Pathogens of Metabolites from the Endophytic Fungus Cladosporium cladosporioides - NIH. [Link]

  • Antifungal activity of a novel synthetic polymer M451 against phytopathogens - Frontiers. [Link]

  • Plant Protection EFFECTIVENESS OF SOME NOVEL FUNGICIDES AGAINST THE SHEATH BLIGHT PATHOGEN RHIZOCTONIA SOLANI IN RICE UNDER IN VITRO AND IN VIVO CONDITIONS - ResearchGate. [Link]

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - NIH. [Link]

  • Bioactivity of the Novel Fungicide SYP-14288 Against Plant Pathogens and the Study of its Mode of Action Based on Untargeted Metabolomics - APS Journals. [Link]

  • Activity of Octylthiotrifluoropropan-2-one, a Potent Esterase Inhibitor, on Growth, Development, and Intraspecific Communication in Spodoptera littoralis and Sesamia nonagrioides | Request PDF - ResearchGate. [Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. [Link]

  • Trifluoromethyl ketones: properties, preparation, and application - PubMed. [Link]

  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - NIH. [Link]

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. [Link]

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Application Notes & Protocols for In Vivo Studies with 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP)

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling the In Vivo Profile of a Potent Enzyme Inhibitor

3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) is a specialized research compound featuring two key functional moieties: a highly electrophilic trifluoromethyl ketone and a lipophilic octylthio side chain.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon exceptionally susceptible to nucleophilic attack, making OTFP a powerful and often irreversible inhibitor of various enzymes, particularly serine hydrolases.[1] Its primary application in research has been as a potent inhibitor of insect juvenile hormone esterase (JHE), highlighting its potential in agrochemical development.[1][2]

However, the broad-spectrum inhibitory nature of trifluoromethyl ketones against a vast class of serine hydrolases—enzymes critical to mammalian physiology—necessitates a thorough evaluation of OTFP's in vivo effects in vertebrate models. Serine hydrolases regulate numerous processes, including inflammation, neurotransmission, and metabolism. Off-target inhibition of these enzymes could lead to significant toxicological outcomes. Furthermore, the lipophilic octyl group may enhance membrane permeability and tissue distribution, potentially increasing the compound's biological activity and toxicity profile.[2]

This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo studies on OTFP. It moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring the generation of reliable, interpretable, and ethically sound data. The protocols outlined herein are designed as self-validating systems to investigate the toxicological profile of OTFP, with a specific focus on its potential to induce hepatotoxicity, oxidative stress, and inflammatory responses.

II. Hypothesized Mechanism of Action and Potential Toxicological Pathways

The primary mechanism of OTFP is the inhibition of serine hydrolases via nucleophilic attack by the active site serine residue on the electrophilic ketone. However, this reactivity can also lead to off-target effects and cellular stress. The diagram below illustrates the hypothesized pathways leading to potential toxicity in vivo.

OTFP_Mechanism cluster_entry Cellular Entry & Distribution cluster_target Primary Target & Off-Target Reactions cluster_consequence Downstream Cellular Consequences cluster_outcome Organ-Level Outcome OTFP This compound (OTFP) Serine_Hydrolase Serine Hydrolases OTFP->Serine_Hydrolase Inhibition Nucleophiles Cellular Nucleophiles (e.g., Glutathione - GSH) OTFP->Nucleophiles Depletion Pathway_Dysregulation Physiological Pathway Dysregulation Serine_Hydrolase->Pathway_Dysregulation Leads to Oxidative_Stress Oxidative Stress Nucleophiles->Oxidative_Stress Induces Hepatotoxicity Hepatotoxicity Pathway_Dysregulation->Hepatotoxicity Inflammation Inflammatory Response Oxidative_Stress->Inflammation Triggers Inflammation->Hepatotoxicity experimental_workflow cluster_prep Phase 1: Preparation & Dosing cluster_monitoring Phase 2: In-Life Monitoring cluster_collection Phase 3: Sample Collection (Endpoint) cluster_analysis Phase 4: Ex Vivo Analysis Acclimation Animal Acclimation (1 week) Grouping Randomization & Grouping (Vehicle, Dose 1, 2, 3) Acclimation->Grouping Dosing Daily Dosing (e.g., 28 days) Grouping->Dosing Clinical_Signs Daily Clinical Signs Dosing->Clinical_Signs Body_Weight Weekly Body Weight Dosing->Body_Weight Euthanasia Humane Euthanasia Dosing->Euthanasia Blood_Collection Blood Collection (Serum) Euthanasia->Blood_Collection Tissue_Collection Tissue Collection (Fixation & Snap-Freezing) Euthanasia->Tissue_Collection Biochemistry Serum Biochemistry (ALT, AST) Blood_Collection->Biochemistry Inflammation Inflammation Assays (Cytokines, MPO) Blood_Collection->Inflammation Oxidative_Stress Oxidative Stress Assays (MDA, GSH, Enzymes) Tissue_Collection->Oxidative_Stress Histology Histopathology (H&E Staining) Tissue_Collection->Histology

Caption: General experimental workflow for a sub-chronic OTFP toxicity study.

Data Tables

Table 1: Example Dosing Regimen for a 28-Day Mouse Study

Group Treatment Dose (mg/kg) Route Vehicle Volume (mL/kg) N (per sex)
1 Vehicle Control 0 IP Corn Oil 10 10
2 OTFP - Low Dose 10 IP Corn Oil 10 10
3 OTFP - Mid Dose 30 IP Corn Oil 10 10

| 4 | OTFP - High Dose | 100 | IP | Corn Oil | 10 | 10 |

Table 2: Key Biomarkers and Their Significance

Category Biomarker Sample Type Significance of Increase / Decrease
Hepatotoxicity ALT, AST Serum Increase: Indicates hepatocellular damage. [3]
Oxidative Damage MDA (TBARS) Tissue Homogenate Increase: Indicates lipid peroxidation. [4]
Antioxidant Defense GSH Tissue Homogenate Decrease: Indicates depletion of antioxidant capacity. [5]
SOD, CAT, GPx Tissue Homogenate Decrease: Suggests compromised enzymatic defenses. [4]
Inflammation TNF-α, IL-6 Serum / Tissue Increase: Indicates a pro-inflammatory response. [6]

| | MPO Activity | Tissue Homogenate | Increase: Indicates neutrophil infiltration. |

VII. References

  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals. National Academies Press (US). [Link]

  • Il'yasova, D., Scarbrough, P., & Spasojevic, I. (2012). The enigma of in vivo oxidative stress assessment: isoprostanes as an emerging target. Cancer Epidemiology, Biomarkers & Prevention, 21(9), 1480–1490. [Link]

  • Doke, S. K., & Dhawale, S. C. (2015). Ethical considerations regarding animal experimentation. Pravara Medical Review, 7(2), 32-36. [Link]

  • El-Beshbishy, H. A., Tork, O. M., El-Bab, M. F., & El-Sayed, M. G. (2016). In vitro and in vivo experimental hepatotoxic models in liver research: applications to the assessment of potential hepatoprotective drugs. Journal of physiological anthropology, 35(1), 21. [Link]

  • Wells, D. (2012). Current ethical issues in animal research. Physiology News, (88), 18-20. [Link]

  • Redoxis. In vivo Acute Inflammatory Models. Redoxis AB. [Link]

  • Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Enago Academy. [Link]

  • Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Experimental models of hepatotoxicity related to acute liver failure. Journal of clinical and translational research, 3(2), 79–92. [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]

  • Yoo, S. K., & Stpier, P. A. (2015). Modeling the In Vivo Inflammatory Response to Single Acute, Chronic, and Competing Wounds. PLoS computational biology, 11(10), e1004437. [Link]

  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. Aragen Life Sciences. [Link]

  • An, G., & Zamora, R. (2013). Combined In Silico, In Vivo, and In Vitro Studies Shed Insights into the Acute Inflammatory Response in Middle-Aged Mice. PLoS ONE, 8(5), e64460. [Link]

  • El-Beshbishy, H. A., Tork, O. M., El-Bab, M. F., & El-Sayed, M. G. (2016). Common in vivo models of liver damage. ResearchGate. [Link]

  • Li, Y., et al. (2023). In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration. Molecules, 28(14), 5364. [Link]

  • Fafal, T., et al. (2015). Biomarkers of oxidative stress for in vivo assessment of toxicological effects of iron oxide nanoparticles. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Mouse Models of Liver Parenchyma Injuries and Regeneration. Frontiers in Cell and Developmental Biology, 9, 760682. [Link]

  • Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British journal of pharmacology, 142(2), 231–255. [Link]

  • University of California, Berkeley. (2016). Dosing Techniques and Limits. Animal Care and Use Program. [Link]

  • Sies, H., & Jones, D. P. (2020). Oxidative Stress: What Is It? Can It Be Measured? Where Is It Located? Can It Be Good or Bad? Can It Be Prevented? Can It Be Cured?. Antioxidants, 9(12), 1247. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 146089, this compound. PubChem. [Link]

  • Horváth, G., et al. (2023). Assessment of Oxidative Stress and Associated Biomarkers in Wild Avian Species. Antioxidants, 12(7), 1358. [Link]

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Application Notes and Protocols: Synthesis of Bio-active Derivatives from 3-Octylthio-1,1,1-trifluoro-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Octylthio-1,1,1-trifluoro-2-propanone in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, imparts unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacological profile of a drug candidate. This compound (OTFP) is a versatile trifluoromethyl ketone building block that serves as a powerful starting material for the synthesis of a diverse array of bioactive molecules.[1] Its unique structure, combining a highly electrophilic trifluoromethyl ketone moiety with a lipophilic octylthio side chain, makes it an ideal precursor for creating novel therapeutic agents.[1]

The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon of OTFP exceptionally susceptible to nucleophilic attack. This heightened reactivity is the foundation for its utility in constructing a variety of heterocyclic and chiral derivatives. This guide provides detailed protocols and expert insights into the synthesis of several classes of derivatives from OTFP, including pyrazoles, pyrimidynamics, thiazoles, and chiral alcohols, which are privileged structures in numerous approved drugs.

Synthesis of the Core Synthon: this compound

The primary and most efficient route to this compound is via the nucleophilic substitution of a halogenated trifluoropropanone with 1-octanethiol.[2] The sulfur atom of the thiol acts as a potent nucleophile, readily displacing a halide from the α-carbon of the ketone.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 3-bromo-1,1,1-trifluoro-2-propanone.

Materials:

  • 3-Bromo-1,1,1-trifluoro-2-propanone

  • 1-Octanethiol

  • Anhydrous Acetone

  • Triethylamine (TEA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing anhydrous acetone (10 mL/mmol of bromoketone) and 1-octanethiol (1.0 eq.), add triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq.) dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 89820-00-8[3][4]
Molecular Formula C₁₁H₁₉F₃OS[3][4]
Molecular Weight 256.33 g/mol [1]
Boiling Point 262.8 °C at 760 mmHg[1][4]
Density 1.078 g/cm³[1][4]
Refractive Index 1.43[1][4]

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Bromo-1,1,1-trifluoro-2-propanone D Nucleophilic Substitution in Acetone A->D B 1-Octanethiol B->D C Triethylamine (Base) C->D E This compound D->E

Caption: Workflow for the synthesis of the core synthon.

Synthesis of Heterocyclic Derivatives

The electrophilic nature of the carbonyl carbon in this compound makes it an excellent substrate for cyclocondensation reactions to form various heterocyclic systems.

Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5][6] While this compound is not a traditional 1,3-dicarbonyl, its trifluoromethyl ketone moiety can react with hydrazine derivatives to form pyrazole structures. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Protocol 2: Synthesis of a 5-(Trifluoromethyl)-3-(octylthiomethyl)pyrazole Derivative

This protocol describes the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (15 mL/mmol).

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with dichloromethane and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the desired pyrazole derivative.

Table 2: Representative Pyrazole Synthesis Conditions and Outcomes

Hydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
Hydrazine hydrateAcetic acidEthanolReflux6-875-85
PhenylhydrazineAcetic acidEthanolReflux8-1070-80

Diagram 2: Knorr Pyrazole Synthesis Pathway

G A This compound C Hydrazone Intermediate A->C + Hydrazine B Hydrazine D Intramolecular Cyclization C->D E Dehydration D->E F Pyrazole Derivative E->F

Caption: General mechanism of the Knorr pyrazole synthesis.

Synthesis of Pyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[7] Trifluoromethyl ketones can participate in Biginelli-type reactions, leading to the formation of trifluoromethyl-substituted pyrimidine derivatives.[8][9] The electron-withdrawing trifluoromethyl group can influence the reaction mechanism, sometimes favoring an enamine pathway.[9]

Protocol 3: Synthesis of a Trifluoromethyl-substituted Dihydropyrimidine

This protocol outlines a Biginelli-type reaction using this compound, an aromatic aldehyde, and urea.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea

  • Ethanol

  • Concentrated hydrochloric acid (catalyst)

  • Ice-water bath

  • Buchner funnel and filter paper

Procedure:

  • In a flask, combine this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and urea (1.5 eq.) in ethanol (10 mL/mmol).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux with stirring for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice-water bath to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure dihydropyrimidine derivative.

Diagram 3: Biginelli Reaction for Pyrimidine Synthesis

G cluster_reactants Reactants A This compound D One-Pot Cyclocondensation A->D B Aldehyde B->D C Urea/Thiourea C->D E Dihydropyrimidine Derivative D->E

Caption: Multicomponent approach of the Biginelli reaction.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazoles by reacting α-haloketones with thioamides.[10][11] In this adaptation, the reactive methylene group adjacent to the thioether in this compound can be halogenated in situ or a related α-haloketone can be used as the starting material, which then undergoes cyclization with a thioamide.

Protocol 4: Synthesis of a 2-Amino-4-(trifluoromethyl)-5-(octylthiomethyl)thiazole

This protocol describes the synthesis of a thiazole derivative from a pre-halogenated OTFP analogue and thiourea.

Materials:

  • 3-Bromo-3-octylthio-1,1,1-trifluoro-2-propanone (prepared by bromination of OTFP)

  • Thiourea

  • Ethanol

  • Sodium acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 3-bromo-3-octylthio-1,1,1-trifluoro-2-propanone (1.0 eq.) and thiourea (1.1 eq.) in ethanol (20 mL/mmol) in a round-bottom flask.

  • Add sodium acetate (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from ethanol to yield the pure thiazole derivative.

Diagram 4: Hantzsch Thiazole Synthesis

G A α-Halo-3-octylthio-1,1,1-trifluoro-2-propanone C Cyclocondensation A->C B Thioamide/Thiourea B->C D Thiazole Derivative C->D

Caption: Cyclocondensation pathway for thiazole synthesis.

Synthesis of Chiral Alcohols via Asymmetric Reduction

The synthesis of enantiomerically pure alcohols is of paramount importance in drug development, as the stereochemistry of a molecule often dictates its biological activity. The prochiral ketone of this compound can be stereoselectively reduced to the corresponding chiral alcohol using various asymmetric reduction methods.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones. Chiral transition metal catalysts, often ruthenium- or rhodium-based, in combination with a hydrogen donor like isopropanol or formic acid, can achieve high enantioselectivity.

Protocol 5: Enantioselective Synthesis of (R)- or (S)-3-Octylthio-1,1,1-trifluoro-2-propanol

This protocol details the asymmetric transfer hydrogenation of this compound.

Materials:

  • This compound

  • Isopropanol (hydrogen donor and solvent)

  • Chiral Ru(II) catalyst (e.g., (R,R)-Ts-DPEN-RuCl)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chiral Ru(II) catalyst (0.01 eq.) and a solution of KOH (0.02 eq.) in isopropanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous toluene.

  • Heat the reaction mixture to 40-50 °C and stir for 12-24 hours.

  • Monitor the conversion by GC or TLC.

  • Upon completion, cool the reaction, quench with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Table 3: Representative Asymmetric Reduction Results

CatalystHydrogen DonorTemperature (°C)Time (h)Conversion (%)ee (%)
(R,R)-Ts-DPEN-RuClIsopropanol4018>95>98 (R)
(S,S)-Ts-DPEN-RuClIsopropanol4018>95>98 (S)

Diagram 5: Asymmetric Reduction of a Prochiral Ketone

G A This compound (Prochiral Ketone) B Chiral Catalyst + Hydrogen Donor A->B C Enantiomerically Enriched Chiral Alcohol B->C

Caption: Stereoselective conversion to a chiral alcohol.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of derivatives with significant potential in drug discovery and development. The protocols outlined in this application note provide robust and reproducible methods for the synthesis of pyrazoles, pyrimidines, thiazoles, and chiral alcohols from this key intermediate. The unique combination of the trifluoromethyl group and the octylthio moiety offers a powerful platform for the design and synthesis of novel bioactive compounds.

References

  • Székács, A., Halarnkar, P. P., Olmstead, M. M., Prag, K. A., & Hammock, B. D. (1990). Heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones as inhibitors of esterolytic enzymes. Chemical research in toxicology, 3(4), 325–332. [Link]

  • Székács, A., Halarnkar, P. P., Olmstead, M. M., Prag, K. A., & Hammock, B. D. (1990). Heterocyclic Derivatives of 3-Substituted-I, I, I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Chemical Research in Toxicology, 3(4), 325-332. [Link]

  • Mlostoń, G., & Heimgartner, H. (2015). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials, 8(11), 7244–7289. [Link]

  • Székács, A., Halarnkar, P. P., Olmstead, M. M., Prag, K. A., & Hammock, B. D. (1990). Heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones as inhibitors of esterolytic enzymes. ACS Publications.[Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.[Link]

  • ChemRxiv. (n.d.). Benchtop F nuclear magnetic resonance (NMR) spectroscopy provides mechanistic insight into the Biginelli condensation towards th. ChemRxiv.[Link]

  • ACS Omega. (2023). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. ACS Omega.[Link]

  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia.[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing.[Link]

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  • PubChem. (n.d.). This compound. PubChem.[Link]

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  • Chemistry LibreTexts. (n.d.). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.[Link]

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Troubleshooting & Optimization

Solubility issues of 3-Octylthio-1,1,1-trifluoro-2-propanone in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with 3-Octylthio-1,1,1-trifluoro-2-propanone in aqueous buffers. Our goal is to provide practical, field-proven insights and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The Hydrophobic Nature of this compound

This compound is a potent enzyme inhibitor characterized by a trifluoromethyl ketone moiety, which is crucial for its inhibitory activity, and an octylthio group that imparts significant lipophilic (hydrophobic) properties. This dual nature presents a significant challenge for researchers, as the compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very poor solubility in aqueous buffers essential for most biological assays. This can lead to compound precipitation, inaccurate results, and wasted resources.

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a step-by-step approach to diagnosing and resolving solubility issues with this compound.

Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer

Q: I dissolved this compound in 100% DMSO and it was perfectly clear. However, when I added it to my aqueous assay buffer, a cloudy precipitate formed immediately. What is happening?

A: This is a classic and common issue when working with hydrophobic compounds. The dramatic shift in solvent polarity from 100% DMSO to a predominantly aqueous environment causes the compound to "crash out" of the solution as it exceeds its solubility limit in the aqueous phase. A clear stock solution in a neat organic solvent does not guarantee solubility upon dilution in an aqueous medium.[1]

Solution Workflow:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid affecting the biological system, yet high enough to maintain the solubility of your compound. A widely accepted starting point is a final DMSO concentration of 0.5% to 1%.[1] It is critical to keep the final DMSO concentration consistent across all experimental and control wells.[1]

  • Employ a Serial Dilution Strategy in 100% DMSO: Instead of diluting your high-concentration DMSO stock directly into the aqueous buffer, perform serial dilutions in 100% DMSO first to achieve the desired intermediate concentrations. This minimizes the shock of solvent change when the final, smaller volume of diluted DMSO stock is added to the aqueous buffer.

  • Proper Mixing Technique: When adding the final DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. Pipette the DMSO stock directly into the buffer and immediately mix by gentle vortexing or repeated pipetting. Avoid slow addition to the surface of the buffer, which can promote localized high concentrations and precipitation.

Experimental Protocol: Preparing a Working Solution of this compound

This protocol provides a starting point for preparing a 10 µM working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.5%.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Your aqueous assay buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in 100% DMSO:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of 100% DMSO to achieve a 10 mM stock solution.

    • Ensure complete dissolution by gentle vortexing. If necessary, brief sonication in a water bath can be used.[2]

    • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Perform Intermediate Dilutions in 100% DMSO:

    • Prepare a 200 µM intermediate stock solution by diluting the 10 mM stock 1:50 in 100% DMSO (e.g., 2 µL of 10 mM stock + 98 µL of 100% DMSO).

  • Prepare the Final 10 µM Working Solution:

    • Add 5 µL of the 200 µM intermediate stock to 95 µL of your aqueous assay buffer.

    • This results in a final concentration of 10 µM this compound in your assay buffer with a final DMSO concentration of 0.5%.

    • Mix immediately and thoroughly.

Issue 2: Inconsistent Results or Lower Than Expected Inhibitor Potency

Q: I managed to get the compound into solution, but my assay results are variable, or the inhibitor appears less potent than expected. Could this be related to the co-solvent?

A: Yes, absolutely. The presence of organic co-solvents like DMSO can influence enzyme activity and inhibitor potency. High concentrations of DMSO can sometimes denature proteins or directly inhibit enzyme function, leading to misleading results.[3][4] Furthermore, if the compound is not fully solubilized and exists as microscopic precipitates, the effective concentration of the inhibitor available to interact with the enzyme is lower than the calculated concentration.

Troubleshooting and Optimization:

  • Validate DMSO Tolerance of Your Assay: Before running your full experiment, perform a control experiment to determine the effect of different DMSO concentrations (e.g., 0.1% to 5%) on your enzyme's activity in the absence of the inhibitor. This will establish the maximum tolerable DMSO concentration for your specific system.[5]

  • Visually Inspect for Precipitation: Before and after adding your compound to the assay plate, carefully inspect the wells for any signs of precipitation. A simple visual check against a dark background can be very informative. For more sensitive detection, light scattering-based plate readers can be used to quantify sub-visible precipitation.[1]

  • Consider Alternative Co-solvents or Solubilizing Agents: If DMSO proves to be problematic for your assay, other co-solvents such as ethanol or the use of surfactants like Tween-20 or Triton X-100 at low concentrations (below their critical micelle concentration) can be explored.[6][7] However, it is crucial to validate the compatibility of any new additive with your specific assay.

Data Presentation: Impact of Co-Solvents on Enzyme Activity

Co-SolventConcentration (v/v)Effect on a Model Serine HydrolaseRecommendation
DMSO 0.5 - 1%Minimal impact on enzyme activity in most cases.Recommended starting point.
> 5%Can lead to significant inhibition or denaturation of some enzymes.Use with caution and validate with controls.
Ethanol 1 - 2%Generally well-tolerated by many enzymes.A viable alternative to DMSO.
Tween-20 0.01 - 0.05%Can help maintain solubility and prevent non-specific binding.Useful for "sticky" compounds.

Note: This table provides general guidance. The specific effects of co-solvents can be enzyme-dependent and should be empirically determined.

Frequently Asked Questions (FAQs)

Q1: Can I increase the final DMSO concentration above 1% to improve the solubility of this compound?

While you can try higher concentrations, it is not generally recommended without thorough validation. Many biological assays are sensitive to DMSO concentrations above 1-2%.[8] Always include a vehicle control with the same final DMSO concentration as your test samples to account for any solvent effects.[5]

Q2: Is it necessary to warm the DMSO stock solution to get the compound to dissolve?

Gentle warming (e.g., to 37°C) can aid in the dissolution of some compounds. However, be cautious as prolonged heating can lead to compound degradation. Sonication is often a safer and more effective alternative.[2]

Q3: How long can I store the diluted working solutions of this compound in aqueous buffer?

It is highly recommended to prepare fresh working solutions in aqueous buffer for each experiment. The stability of hydrophobic compounds in aqueous solutions, even with a co-solvent, can be limited, and they may precipitate over time.

Q4: Can the pH of my buffer affect the solubility of this compound?

For ionizable compounds, pH can have a significant impact on solubility. However, this compound does not have readily ionizable groups, so its solubility is less likely to be dramatically affected by pH changes within the typical biological range (pH 6-8).

Q5: What other formulation strategies can be considered for highly insoluble compounds in a research setting?

For particularly challenging compounds, advanced formulation techniques such as the use of cyclodextrins to form inclusion complexes or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be explored.[9][10][11] These methods can enhance the apparent aqueous solubility of hydrophobic molecules.

Visualizing the Workflow

Diagram 1: Troubleshooting Precipitation of this compound

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration ≤ 1%? start->check_dmso increase_dmso Consider carefully increasing DMSO (with controls) check_dmso->increase_dmso No serial_dilution Are you performing serial dilutions in 100% DMSO? check_dmso->serial_dilution Yes increase_dmso->check_dmso implement_serial Implement serial dilution in 100% DMSO serial_dilution->implement_serial No mixing Is your mixing technique adequate? serial_dilution->mixing Yes implement_serial->mixing still_precipitates Precipitation persists mixing->still_precipitates No, mixing is poor success Clear Solution Achieved mixing->success Yes, mixing is good and solution is clear improve_mixing Improve mixing (pipette into buffer, mix immediately) improve_mixing->success still_precipitates->improve_mixing consider_alternatives Explore alternative co-solvents (e.g., Ethanol) or surfactants (e.g., Tween-20) still_precipitates->consider_alternatives consider_alternatives->success G stock 10 mM Stock in 100% DMSO intermediate 200 µM Intermediate in 100% DMSO stock->intermediate 1:50 dilution in 100% DMSO working 10 µM Working Solution in Aqueous Buffer + 0.5% DMSO intermediate->working 1:20 dilution in Aqueous Buffer

Caption: Recommended serial dilution workflow.

References

  • Chauret, N., Gauthier, A., & Nicoll-Griffith, D. A. (1998). Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes. Drug Metabolism and Disposition, 26(1), 1-4.
  • Golla, U., & Besharati, S. (2023). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 85(2), 374-381. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Aksu, B., & Paradkar, A. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Journal of Dispersion Science and Technology, 41(8), 1145-1152. [Link]

  • Ali, H. S. M., York, P., & Blagden, N. (2009). Preparation of stable amorphized form of a poorly water-soluble drug using a co-milling technique. Journal of Pharmaceutical Sciences, 98(1), 187-197.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. [Link]

  • ResearchGate. (2015). How to increase the solubility to perform an enzyme assay?[Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?[Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]

  • ResearchGate. (2014). Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?[Link]

  • ResearchGate. (2013). How can you dissolve organic compounds for enzyme assays?[Link]

  • ResearchGate. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. [Link]

Sources

Technical Support Center: 3-Octylthio-1,1,1-trifluoro-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective use of this compound in your experiments. My aim is to combine established chemical principles with practical, field-proven insights to ensure the integrity and reproducibility of your results.

Introduction to this compound

This compound is a potent enzyme inhibitor, particularly of serine hydrolases, due to its unique chemical structure. The trifluoromethyl ketone moiety acts as a key pharmacophore, mimicking the tetrahedral transition state of substrate hydrolysis, while the octylthio group provides hydrophobicity, influencing its interaction with biological targets. Understanding the stability of this compound in solution is critical for obtaining reliable and consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The two primary points of vulnerability in the structure of this compound are the trifluoromethyl ketone and the thioether linkage. The trifluoromethyl ketone can undergo hydrolysis to form a gem-diol hydrate, a reaction that is often reversible. The thioether is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. These transformations can alter the biological activity of the compound.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of the trifluoromethyl ketone group is pH-dependent. In aqueous solutions, it exists in equilibrium with its hydrated form.[1] This equilibrium can be influenced by the pH of the medium. While generally stable in neutral and mildly acidic conditions, basic conditions can promote hydrolysis. It is advisable to prepare fresh solutions and to be mindful of the pH of your experimental buffers.

Q3: What is the recommended method for storing solutions of this compound?

A3: For optimal stability, solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to minimize exposure to air and moisture. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] If the compound is sensitive to oxidation, purging the vial with an inert gas like argon or nitrogen before sealing can provide additional protection.

Q4: Can I expect degradation of the compound upon exposure to light?

A4: While the trifluoromethyl group itself is generally photochemically stable, thioethers can be susceptible to photodegradation.[3] It is good laboratory practice to protect solutions of this compound from direct light, especially during long-term storage and during experiments with prolonged light exposure. Using amber vials or wrapping containers in aluminum foil is a simple and effective measure.

Q5: Which solvents are recommended for preparing stock solutions?

A5: The choice of solvent can impact both the solubility and stability of the compound. Due to its hydrophobic octyl chain, this compound is more soluble in organic solvents. Anhydrous DMSO or ethanol are commonly used for preparing high-concentration stock solutions. When diluting into aqueous buffers for experiments, ensure the final concentration of the organic solvent is compatible with your assay system and does not affect enzyme stability or activity.[4][5]

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected enzyme inhibition 1. Degradation of the inhibitor stock solution: The thioether may have oxidized, or the ketone may have hydrolyzed. 2. Incompatibility with assay buffer: The pH or components of the buffer may be affecting inhibitor stability. 3. Solvent effects on the enzyme: High concentrations of the organic solvent used for the stock solution may be inhibiting the enzyme.[6]1. Prepare a fresh stock solution from solid material. Verify the purity of the stored compound using an appropriate analytical method (e.g., HPLC, NMR) if possible. 2. Check the pH of your assay buffer and consider preparing fresh buffer. If possible, perform a short-term stability test of the inhibitor in the assay buffer. 3. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and run a solvent-only control to assess its effect on enzyme activity.
Time-dependent loss of inhibition 1. Instability of the inhibitor under assay conditions: The compound may be degrading over the course of the experiment. 2. Product inhibition of the enzyme: The product of the enzymatic reaction may be inhibiting the enzyme, confounding the results.[7]1. Minimize the pre-incubation time of the inhibitor with the enzyme or in the assay buffer before starting the reaction. Consider a time-course experiment to monitor the stability of inhibition. 2. Analyze your reaction kinetics using methods that account for product inhibition, such as analyzing the full reaction time course with an integrated Michaelis-Menten equation.[7]
Precipitate formation in the assay well 1. Poor solubility of the inhibitor: The concentration of the inhibitor in the final assay buffer may exceed its solubility limit.1. Decrease the final concentration of the inhibitor. If a higher concentration is necessary, you may need to slightly increase the percentage of co-solvent, but be mindful of its effect on the enzyme. Always visually inspect your assay solutions for any signs of precipitation.
Irreproducible results between experiments 1. Variability in stock solution preparation or storage: Inconsistent handling can lead to varying degrees of degradation. 2. Batch-to-batch variability of the compound. 1. Standardize your protocol for solution preparation, storage, and handling. Use single-use aliquots to minimize freeze-thaw cycles. 2. If possible, obtain a certificate of analysis for the batch of the compound you are using and compare it with previous batches.

Experimental Protocol: Forced Degradation Study

To assess the stability of this compound in your specific experimental context, a forced degradation study is recommended.[8][9][10] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-DAD or MS)[11][12]

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Expected Stability Profile

The following table summarizes the expected stability of this compound under various conditions based on the known chemistry of its functional groups.

Condition Expected Stability Potential Degradation Products
Solid State (long-term, -20°C, dark, dry) High-
Neutral Aqueous Solution (pH 7) ModerateHydrate of the ketone
Acidic Aqueous Solution (pH < 4) Generally stableMinimal hydrolysis
Basic Aqueous Solution (pH > 8) LowHydrate of the ketone, potential for further degradation
In the presence of Oxidizing Agents (e.g., H₂O₂) LowSulfoxide, Sulfone
Exposure to UV/Visible Light Moderate to LowPotential for photodegradation of the thioether
Organic Solvents (e.g., DMSO, Ethanol) High (when anhydrous)-

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B Gem-diol Hydrate A->B H₂O (pH dependent) C Sulfoxide A->C [O] D Sulfone C->D [O]

Potential degradation pathways of this compound.

References

  • Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link][4]

  • Low Operational Stability of Enzymes in Dry Organic Solvents: Changes in the Active Site Might Affect Catalysis. NIH. [Link][6]

  • Effect of different inhibitors on enzyme stability. ResearchGate. [Link][13]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. [Link][7]

  • Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. [Link][1]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. ACS Publications. [Link][14]

  • 4 Factors Affecting Enzyme Kinetics and Inhibitors. Scribd. [Link][15]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link][16]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link][17]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link][18]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. ResearchGate. [Link][19]

  • Enzyme Instability between Problem and Solution. Acta Scientific. [Link][5]

  • Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. MDPI. [Link][3]

  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Semantic Scholar. [Link][20]

  • Fluoro ketone inhibitors of hydrolytic enzymes. PubMed - NIH. [Link][21]

  • Analytical methods. ATSDR. [Link][22]

  • 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link][23]

  • Characterization of thioether compounds formed from alkaline degradation products of enflurane. PubMed. [Link][24]

  • Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link][25]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Archives. [Link][26]

  • Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link][27]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link][8]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link][9]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link][10]

  • Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. ACS Publications. [Link][28]

  • Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. PubMed. [Link][11]

  • (PDF) Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. ResearchGate. [Link][29]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - PubMed Central. [Link][30]

  • Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. SciSpace. [Link][31]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC - PubMed Central. [Link][32]

  • (PDF) Photoinduced Trifluoromethylation with CF 3 Br as a Trifluoromethyl Source: Synthesis of α-CF 3 -Substituted Ketones. ResearchGate. [Link][33]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link][34]

  • Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ResearchGate. [Link][35]

  • Handling thiols in the lab. Reddit. [Link][36]

  • Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. ACS Publications. [Link][37]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. LinkedIn. [Link][12]

  • Time-sensitive Chemicals. University of Tennessee, Knoxville - Environmental Health & Safety. [Link][38]

Sources

Technical Support Center: Troubleshooting OATP Inhibition Assay Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Organic Anion Transporting Polypeptide (OATP) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities that can arise during in vitro OATP inhibition studies. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to conduct robust and reproducible experiments.

Introduction: The Challenge of OATP Assay Variability

Organic anion transporting polypeptides, such as OATP1B1 and OATP1B3, are critical players in drug disposition, particularly in hepatic uptake.[1][2] Assessing the inhibitory potential of new chemical entities (NCEs) on these transporters is a regulatory expectation from agencies like the FDA and EMA to predict potential drug-drug interactions (DDIs).[1][2][3][4][5] However, OATP inhibition assays are notoriously prone to variability, which can lead to inconsistent IC50 values and complicate the interpretation of DDI risks.[6][7]

This guide will dissect the common sources of variability and provide a logical framework for troubleshooting, ensuring the integrity and reliability of your data.

Core Principles of a Robust OATP Inhibition Assay

A reliable OATP inhibition assay is built on a foundation of well-characterized components and validated procedures. Before delving into troubleshooting specific issues, it's crucial to understand the key elements of the assay.

The Transport Mechanism

OATPs are membrane proteins that facilitate the uptake of a wide range of substrates into cells, such as hepatocytes.[1][2] This process is sodium-independent and can be influenced by pH.[8][9] An inhibition assay measures the ability of a test compound to block the uptake of a known OATP substrate.

cluster_membrane Cell Membrane cluster_in cluster_out OATP OATP Transporter Substrate_In Substrate OATP->Substrate_In Translocation Substrate_Out Substrate Substrate_Out->OATP Binding Inhibitor Inhibitor Inhibitor->OATP Inhibition

Caption: OATP-mediated substrate uptake and inhibition.

Part 1: Troubleshooting Common Issues in OATP Inhibition Assays

This section is organized in a question-and-answer format to directly address specific problems you might encounter.

Issue 1: High Background Signal in Mock/Vector Control Cells

Question: My mock-transfected or vector-only control cells show significant uptake of the probe substrate. How can I reduce this background and improve my assay window?

Answer: High background uptake in control cells, which lack the specific OATP transporter, can mask the true transporter-mediated uptake and compress your signal-to-noise ratio. Here’s how to dissect and address this issue:

  • Underlying Causes & Solutions:

    • Passive Permeability of the Probe Substrate: Some substrates have a higher intrinsic ability to cross the cell membrane without the help of a transporter.

      • Actionable Insight: If your substrate's passive permeability is too high, consider switching to an alternative probe substrate with lower passive diffusion characteristics. Regulatory guidance often provides a list of recommended probe substrates.[3]

    • Endogenous Transporter Activity: The parental cell line used for your transfected model (e.g., HEK293, CHO) may express other endogenous transporters that can also take up your probe substrate.

      • Actionable Insight: Characterize your parental cell line for the expression of other relevant transporters. If endogenous transport is significant, you may need to switch to a different cell line or use a chemical inhibitor of the endogenous transporter (if one is known and specific).

    • Substrate Concentration: Using a probe substrate concentration that is too high can saturate any low-affinity endogenous uptake mechanisms and increase passive diffusion.

      • Actionable Insight: Ensure you are using the probe substrate at a concentration at or below its Km value for the OATP of interest. This maximizes the specific uptake signal relative to non-specific uptake.[10]

Issue 2: Inconsistent or Non-Reproducible IC50 Values

Question: I'm getting different IC50 values for the same inhibitor across different experiments. What are the likely sources of this variability?

Answer: IC50 variability is a frequent and frustrating problem in OATP inhibition assays.[6] Several factors, often interacting, can contribute to this. A systematic approach is key to identifying the root cause.

  • Underlying Causes & Solutions:

    • Substrate-Dependent Inhibition: The measured IC50 value of an inhibitor can change depending on the probe substrate used.[7][11] This is a well-documented phenomenon for OATPs.

      • Actionable Insight: When comparing data, always ensure the same probe substrate was used. For internal consistency, standardize on a single, well-characterized probe substrate for a given OATP. If you must change substrates, re-characterize your control inhibitors.

    • Pre-incubation vs. Co-incubation: The timing of inhibitor and substrate addition can significantly impact the results. Pre-incubating the cells with the inhibitor before adding the substrate can reveal time-dependent inhibition.

      • Actionable Insight: The US Food and Drug Administration (FDA) recommends including a pre-incubation period in your assay protocol.[6] Standardize your incubation times across all experiments. A typical pre-incubation time is 15-30 minutes.

    • Cell Health and Passage Number: The expression and function of transporters can change as cells are passaged. Senescent or unhealthy cells will not yield reliable data.

      • Actionable Insight: Maintain a strict cell passaging schedule and use cells within a validated passage number range.[12] Regularly perform cell viability assays (e.g., Trypan Blue exclusion, MTT assay) to ensure cell health.

    • Protein Binding: If your test compound or probe substrate binds extensively to proteins in the assay buffer (e.g., serum), the free concentration available to interact with the transporter will be lower than the nominal concentration.

      • Actionable Insight: Whenever possible, use a serum-free assay buffer. If serum is required for cell health, consider its potential impact on the unbound concentration of your test compounds and substrates.

Troubleshooting Workflow for IC50 Variability

Start Inconsistent IC50 Values Observed Check_Substrate Is the probe substrate consistent across experiments? Start->Check_Substrate Check_Incubation Are incubation times (pre-incubation, co-incubation) standardized? Check_Substrate->Check_Incubation Yes Standardize_Substrate Standardize probe substrate. Re-validate control inhibitors. Check_Substrate->Standardize_Substrate No Check_Cells Are cell passage number and viability within validated range? Check_Incubation->Check_Cells Yes Standardize_Time Implement and standardize pre-incubation step. Check_Incubation->Standardize_Time No Check_Buffer Is the assay buffer consistent (e.g., serum-free)? Check_Cells->Check_Buffer Yes Validate_Cells Perform cell health checks. Use cells within defined passage window. Check_Cells->Validate_Cells No Standardize_Buffer Use consistent, preferably serum-free, buffer. Check_Buffer->Standardize_Buffer No Re_Run Re-run experiment with standardized parameters Check_Buffer->Re_Run Yes Standardize_Substrate->Re_Run Standardize_Time->Re_Run Validate_Cells->Re_Run Standardize_Buffer->Re_Run

Caption: Decision tree for troubleshooting IC50 variability.

Issue 3: Poor Assay Performance (Low Z'-factor, High %CV)

Question: My assay quality control metrics, like the Z'-factor and coefficient of variation (%CV), are not meeting our acceptance criteria. What should I investigate?

Answer: A low Z'-factor (< 0.5) or high %CV (> 15-20%) in your controls indicates that the assay is not robust enough to reliably distinguish between positive and negative results. This is often a symptom of either a small signal window or high data scatter.

  • Underlying Causes & Solutions:

    • Suboptimal Substrate Concentration or Incubation Time: If the substrate concentration is too low or the incubation time is too short, the signal from the uninhibited control (100% activity) may be too low. Conversely, if the incubation time is too long, the uptake may saturate, reducing the dynamic range.

      • Actionable Insight: Perform a time-course experiment to determine the linear range of uptake for your probe substrate. This will help you select an optimal incubation time. Also, confirm you are using the substrate at a concentration that gives a robust signal without being saturating.

    • Inconsistent Cell Seeding: Uneven cell density across the wells of your assay plate will lead to variability in the total amount of transporter per well, causing data scatter.

      • Actionable Insight: Ensure your cell suspension is homogenous before and during plating. Use calibrated multichannel pipettes or automated liquid handlers for cell seeding. Visually inspect plates for even cell distribution before starting the assay.

    • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health, leading to anomalous results.

      • Actionable Insight: To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with buffer or media to create a humidity barrier.

Assay Acceptance Criteria
ParameterRecommended RangeRationale
Z'-factor ≥ 0.5Indicates a sufficient separation between positive and negative controls for reliable hit identification.
%CV of Controls ≤ 15%Demonstrates the precision and reproducibility of the assay.
Signal-to-Background (S/B) ≥ 3Ensures that the transporter-specific signal is clearly distinguishable from non-specific uptake.

Part 2: Standardized Protocols for Assay Validation

To minimize variability, it is essential to operate under a standardized and validated protocol. Below are key experimental workflows.

Protocol 1: Determination of Linear Uptake

Objective: To identify the time window during which substrate uptake is linear, ensuring that the assay is conducted under initial velocity conditions.

  • Cell Seeding: Plate OATP-expressing cells and mock control cells at a consistent density in a multi-well plate (e.g., 24- or 96-well). Allow cells to form a confluent monolayer (typically 24-48 hours).

  • Preparation: Wash the cells gently with pre-warmed, serum-free uptake buffer.

  • Initiate Uptake: Add the radiolabeled or fluorescent probe substrate (at a concentration near its Km) to the wells to start the uptake reaction.

  • Time Points: At various time points (e.g., 0.5, 1, 2, 5, 10, 15, 30 minutes), stop the reaction by rapidly aspirating the substrate solution and washing the cells 3-4 times with ice-cold buffer.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular substrate concentration using an appropriate detection method (e.g., liquid scintillation counting for radiolabeled substrates, fluorescence plate reader for fluorescent substrates).

  • Data Analysis: Subtract the uptake in mock cells from the uptake in OATP-expressing cells to determine the net transporter-mediated uptake at each time point. Plot the net uptake against time. The linear portion of this curve represents the appropriate window for your inhibition assay.

Protocol 2: Standard Inhibition Assay

Objective: To determine the IC50 value of a test compound against a specific OATP transporter.

  • Cell Seeding: Plate OATP-expressing and mock cells as described above.

  • Prepare Inhibitor Solutions: Prepare a serial dilution of your test compound and a known control inhibitor (e.g., rifampicin for OATP1B1/1B3) in the assay buffer.[9] Include a vehicle-only control (0% inhibition).

  • Pre-incubation: Wash the cells with pre-warmed buffer. Add the inhibitor solutions to the appropriate wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate Uptake: Add the probe substrate (containing the same concentrations of inhibitors) to all wells to start the uptake reaction.

  • Incubation: Incubate for the pre-determined linear time (from Protocol 1) at 37°C.

  • Stop & Wash: Stop the reaction and wash the cells with ice-cold buffer as described above.

  • Detection: Lyse the cells and quantify the intracellular substrate.

  • Data Analysis:

    • Calculate the net uptake for each inhibitor concentration.

    • Normalize the data to the vehicle control (100% activity) and a maximally inhibited control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This guide provides a framework for understanding, identifying, and resolving common sources of variability in OATP inhibition assays. By applying these principles of scientific integrity and systematic troubleshooting, you can enhance the quality and reproducibility of your data, leading to more confident decision-making in your drug development programs.

References

  • Walsh Medical Media. (2023, October 2). Drug Transporters: Regulatory Guidance from ICH, USFDA, EMA and PMDA.
  • McFeely, S. J., Ritchie, T. K., & Ragueneau-Majlessi, I. (2019). Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions. Clinical and Translational Science, 12(5), 517-524. Retrieved from [Link]

  • PubMed. (2024). Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier. Retrieved from [Link]

  • Sharma, P., et al. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica, 40(2), 137-147. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 11: Transporter Drug–Drug Interactions: Regulatory Requirements and Drug Labelling. Retrieved from [Link]

  • BioIVT. (n.d.). OATP1B1 Transporter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). OATP1B3 (SLCO1B3) Transporter Assay. Retrieved from [Link]

  • Karlgren, M., et al. (2012). Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3. Pharmaceutical Research, 29(5), 1376-1387. Retrieved from [Link]

  • bioRxiv. (2024). Predicting Inhibitors of OATP1B1 via Heterogeneous OATP-Ligand Interaction Graph Neural Network (HOLI-GNN). Retrieved from [Link]

  • International Society for the Study of Xenobiotics. (2019). Substrate-dependent Inhibition & Time-dependent Inhibition of OATP1B & its Impact on DDI Prediction. Retrieved from [Link]

  • MDPI. (2018). Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Non-specific Binding of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding of OTFP in experimental assays. The following question-and-answer format directly addresses common issues and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OTFP) and why is it prone to non-specific binding?

This compound (OTFP) is a chemical compound featuring a trifluoromethyl group and an octylthio moiety.[1][2][3][4][5] The octylthio group gives the molecule lipophilic (fat-loving) properties, which can lead to a high degree of non-specific binding in aqueous experimental environments.[1] This non-specific binding is primarily driven by hydrophobic interactions, where the nonpolar octyl chain of OTFP seeks to minimize its contact with water by associating with hydrophobic surfaces of proteins, plastics, and other experimental components.[6][7][8]

Q2: What are the common consequences of high non-specific binding of OTFP in my experiments?

High non-specific binding of OTFP can lead to several experimental issues, including:

  • High background signals: This can obscure the detection of specific interactions, reducing the sensitivity and accuracy of your assay.[9][10]

  • Reduced reproducibility: Inconsistent non-specific binding across experiments can lead to poor reproducibility of your results.

  • Depletion of the free concentration of OTFP: Significant binding to non-target surfaces can lower the effective concentration of OTFP available to interact with its intended target.[12]

Troubleshooting Guide: Step-by-Step Solutions to Minimize OTFP Non-specific Binding

This section provides detailed troubleshooting strategies to address non-specific binding of OTFP. The underlying principles for each recommendation are explained to empower you to make informed decisions for your specific experimental setup.

Issue 1: High background signal in my assay plate.

High background is a common manifestation of non-specific binding. Here’s a systematic approach to address it:

Blocking unoccupied sites on your assay surface is the first line of defense against non-specific binding.[13][14]

Protocol for Optimizing Blocking Conditions:

  • Select an appropriate blocking agent: The choice of blocking agent can significantly impact your results.[15] Commonly used blockers include:

    • Bovine Serum Albumin (BSA): A widely used protein-based blocker.[16][17][18]

    • Non-fat Dry Milk: A cost-effective option, but be cautious of potential cross-reactivity with certain antibodies.[18]

    • Casein: Another effective protein-based blocker.[19][20]

    • Fish Gelatin: Can be advantageous in reducing cross-reactivity with mammalian-derived antibodies.[18]

  • Optimize blocking agent concentration and incubation time:

    • Start with a concentration of 1-5% (w/v) of the blocking agent in your assay buffer.[10][15]

    • Incubate for at least 1-2 hours at room temperature or overnight at 4°C to ensure complete saturation of non-specific sites.[10][15]

Table 1: Recommended Starting Concentrations for Common Blocking Agents

Blocking AgentRecommended Starting Concentration
Bovine Serum Albumin (BSA)1 - 5% (w/v)
Non-fat Dry Milk3 - 5% (w/v)
Casein1% (w/v)
Fish Gelatin0.5 - 1% (w/v)

Given the hydrophobic nature of OTFP, adding a non-ionic detergent to your buffers can effectively disrupt the hydrophobic interactions driving non-specific binding.[16][21][22]

Protocol for Using Detergents:

  • Choose a non-ionic detergent: Tween-20 and Triton X-100 are common choices.[14][23]

  • Determine the optimal concentration: Start with a low concentration (e.g., 0.05% v/v) and titrate up as needed.[10] Be mindful that high detergent concentrations can potentially disrupt your specific protein-ligand interactions.[24]

Diagram 1: Workflow for Optimizing Blocking and Detergent Conditions

G cluster_prep Preparation cluster_blocking Blocking Optimization cluster_detergent Detergent Optimization cluster_assay Assay cluster_analysis Analysis A Prepare Assay Plates B Test Different Blocking Agents (BSA, Milk, Casein) A->B C Vary Blocking Concentration (1-5%) B->C D Optimize Incubation Time (1-2h RT or O/N 4°C) C->D E Add Non-ionic Detergent (e.g., 0.05% Tween-20) D->E F Titrate Detergent Concentration E->F G Run Assay with OTFP F->G H Measure Signal-to-Noise G->H I Analyze Results H->I J Select Optimal Conditions I->J

Caption: Workflow for optimizing blocking and detergent conditions to reduce background.

Issue 2: Poor reproducibility between experiments.

Inconsistent results can often be traced back to subtle variations in handling and buffer conditions that affect non-specific binding.

The ionic strength and pH of your buffers can influence non-specific binding, particularly if electrostatic interactions are also at play.[16][25]

Protocol for Buffer Optimization:

  • Adjust pH: The charge of both your target protein and OTFP can be influenced by pH.[16] Experiment with a range of pH values around the physiological pH of 7.4 to find the optimal condition that minimizes non-specific binding without compromising your specific interaction.

  • Increase Salt Concentration: Increasing the ionic strength of your buffer with salts like NaCl can help to shield electrostatic interactions that may contribute to non-specific binding.[16][17][26] Start with a physiological concentration (e.g., 150 mM NaCl) and test higher concentrations (e.g., up to 500 mM).

Table 2: Buffer Optimization Parameters

ParameterStarting ConditionTest Range
pH7.46.5 - 8.0
NaCl Concentration150 mM150 mM - 500 mM

Insufficient washing can leave behind unbound OTFP, contributing to high background and variability.[9][11]

Protocol for Enhanced Washing:

  • Increase the number of washes: Instead of 3 washes, try 4-6 washes between each step of your assay.

  • Increase the wash volume: Ensure that the entire well is thoroughly washed.

  • Increase the soaking time: Allow the wash buffer to incubate in the wells for a few minutes during each wash step to help dislodge non-specifically bound molecules.[10]

Diagram 2: The Role of Buffer Components in Minimizing Non-Specific Binding

G cluster_interactions Non-Specific Interactions cluster_solutions Buffer Solutions OTFP OTFP Hydrophobic Hydrophobic OTFP->Hydrophobic drives Electrostatic Electrostatic OTFP->Electrostatic can contribute to Surface Assay Surface Protein Target Protein Hydrophobic->Surface binding to Electrostatic->Surface binding to Detergents Detergents (e.g., Tween-20) Detergents->Hydrophobic disrupts Salts High Salt (e.g., NaCl) Salts->Electrostatic shields Blocking Blocking Agents (e.g., BSA) Blocking->Surface saturates

Caption: How buffer components counteract non-specific binding forces.

Issue 3: Suspected non-specific binding to plasticware.

OTFP can adhere to the surfaces of pipette tips, tubes, and plates, which can affect the accuracy of your concentration and lead to carryover contamination.

Whenever possible, use laboratory plastics that are specifically designed to minimize the binding of proteins and hydrophobic molecules.

For critical applications, consider passivating your surfaces to make them more resistant to non-specific adsorption.[27][28][29][30]

Simplified Passivation Protocol with a Surfactant:

  • Prepare a solution of a surfactant like Pluronic F127 in an appropriate solvent.[27][29]

  • Incubate the surfaces (e.g., glass slides, plates) with the surfactant solution.

  • Rinse thoroughly with ultrapure water and dry.

Summary of Key Recommendations

IssuePrimary CauseRecommended Solution(s)
High Background Hydrophobic interactions of OTFP with assay surfaces.Optimize blocking agents (BSA, casein), add non-ionic detergents (Tween-20).
Poor Reproducibility Inconsistent non-specific binding due to buffer variations.Adjust buffer pH and increase salt concentration (NaCl), implement rigorous washing steps.
Binding to Plasticware Adsorption of hydrophobic OTFP to plastic surfaces.Use low-binding consumables, consider surface passivation techniques.

By systematically applying these troubleshooting strategies, you can effectively minimize the non-specific binding of this compound and enhance the quality and reliability of your experimental data.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. Scientia Pharmaceutica, 74(3), 123-135.[6]

  • Didenko, L. N., & Avrameas, S. (2001). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods, 256(1-2), 147-150.[31][32]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link][9]

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link][10]

  • Didenko, L. N., & Avrameas, S. (2001). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods, 256(1-2), 147-150.
  • McCall, M. N., & Stenesh, J. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 101(1), 113-119.[19]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link][33]

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link][17]

  • Nicoya. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link][26]

  • Abu-Shikur, M. E., & Al-Kahtani, M. F. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. The Israel journal of medical sciences, 23(6), 732–734.[34]

  • RayBiotech. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link][18]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link][11]

  • Jia, H., & Levitus, M. (2024). Advanced surface passivation for high-sensitivity studies of biomolecular condensates. Proceedings of the National Academy of Sciences, 121(23), e2403013121.[27][29]

  • Kim, D., & Myong, S. (2016). An Improved Surface Passivation Method for Single-Molecule Studies. Methods in molecular biology (Clifton, N.J.), 1411, 13–21.[28]

  • Life Science. (n.d.). Blockers Practical Guide. Retrieved from [Link][13]

  • Jia, H., & Levitus, M. (2024). Advanced surface passivation for high-sensitivity studies of biomolecular condensates. Proceedings of the National Academy of Sciences, 121(23), e2403013121.
  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link][15]

  • Fernandez-Recio, J., Totrov, M., & Abagyan, R. (2005). Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins. Journal of molecular biology, 350(4), 841–858.[7]

  • Biocompare.com. (2020, July 14). Blocking Non-specific Binding in Immunoassays. Retrieved from [Link][35]

  • G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from [Link][21]

  • ResearchGate. (2018, October 12). What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it?. Retrieved from [Link][36]

  • ResearchGate. (2014, July 29). How can we decrease nonspecific protein adsorption?. Retrieved from [Link][23]

  • Min, C., Wang, Y., & Wang, M. D. (2024). Protocol for effective surface passivation for single-molecule studies of chromatin and topoisomerase II. STAR protocols, 5(1), 102837.[20]

  • Sun, J., Kitova, E. N., & Klassen, J. S. (2010). Nonspecific interactions between proteins and charged biomolecules in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(3), 431–439.[37]

  • Zhang, T., & Wei, G. (2023). Non-specific yet selective interactions contribute to small molecule condensate binding. Nature communications, 14(1), 7481.[38]

  • MDPI. (2020). Non-Specific Adsorption Reduction Methods in Biosensing. Sensors (Basel, Switzerland), 20(17), 4933.[30]

  • Wikipedia. (n.d.). Non-covalent interaction. Retrieved from [Link][39]

  • Ruggeri, F. S., Vieweg, S., Cendrowska, U., & Knowles, T. P. J. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Proceedings of the National Academy of Sciences of the United States of America, 120(15), e2218084120.[25]

  • Ganser, L. R., Kelly, M. L., Hrit, J., & Daugherty, M. D. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA (New York, N.Y.), 27(10), 1227–1239.[40]

  • Shukla, S., Chufan, E. E., & Ambudkar, S. V. (2018). Effects of a detergent micelle environment on P-glycoprotein (ABCB1)-ligand interactions. The Journal of biological chemistry, 293(39), 15154–15166.[24]

  • Chemistry LibreTexts. (2023, January 29). Hydrophobic Interactions. Retrieved from [Link][8]

  • Lookchem. (n.d.). Cas 89820-00-8,this compound. Retrieved from [Link][1]

  • Chemistry For Everyone. (2025, May 18). How Do Detergents Denature Proteins?. Retrieved from [Link][22]

  • Aldeghi, M., Ba, Q., & Caflisch, A. (2021). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Journal of the American Chemical Society, 143(31), 12053–12063.[41]

  • PubChem. (n.d.). This compound. Retrieved from [Link][2]

  • Chemsrc. (2025, August 27). This compound. Retrieved from [Link][4]

  • GSRS. (n.d.). 1,1,1-TRIFLUORO-3-(OCTYLTHIO)ACETONE. Retrieved from [Link][5]

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Improving the selectivity of 3-Octylthio-1,1,1-trifluoro-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. OTFP combines a highly electrophilic trifluoromethyl ketone with a nucleophilic thioether, presenting unique opportunities and challenges in synthesis.[1][2] The key to success lies in controlling the selectivity of its reactions. This document provides in-depth troubleshooting guides, protocols, and answers to frequently asked questions to help you navigate the complexities of your experiments and maximize your yields of the desired product.

Troubleshooting Guide: Common Selectivity Issues

Most challenges encountered with OTFP stem from its multiple reactive sites: the electrophilic ketone, the acidic α-protons, and the nucleophilic sulfur atom. Below are common problems and systematic approaches to resolve them.

Problem 1: Poor Chemoselectivity in Nucleophilic Additions

Q: "I'm attempting a nucleophilic addition to the trifluoromethyl ketone, but I'm observing significant side-product formation. It seems my nucleophile is reacting at other sites or causing decomposition. How can I improve selectivity for the ketone?"

A: This is a frequent issue arising from the high reactivity of the trifluoromethyl ketone. The strong electron-withdrawing effect of the CF₃ group makes the carbonyl carbon exceptionally electrophilic and susceptible to attack.[1] However, strong nucleophiles can also be strong bases, leading to undesired enolate formation or reactions with other sensitive functional groups in your substrate.

Causality and Solution Strategy:

The goal is to moderate the reaction conditions to favor kinetic control and minimize side reactions.

  • Lower the Temperature: Reducing the temperature (e.g., to -78 °C) dramatically slows down competing reaction pathways, such as deprotonation or decomposition, allowing the desired nucleophilic attack on the carbonyl to dominate.

  • Choice of Reagent/Catalyst:

    • For reductions, consider milder hydride sources like sodium borohydride (NaBH₄) over the more reactive lithium aluminum hydride (LAH).

    • For carbon-carbon bond formation, using organometallic reagents (like Grignard or organolithium reagents) at low temperatures is critical.[3][4]

    • In asymmetric synthesis, chiral catalysts can provide a lower energy pathway specifically for the desired transformation, enhancing selectivity.[5][6][7]

  • Solvent Effects: The choice of solvent can influence nucleophilicity and basicity. Aprotic, non-polar solvents like THF or diethyl ether are generally preferred for organometallic additions as they solvate the metal cation without interfering with the nucleophile.

Workflow for Optimizing Chemoselectivity

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Analysis cluster_3 Outcome P Poor Chemoselectivity (Side Products Observed) S1 Lower Reaction Temp (e.g., -78 °C) P->S1 S2 Select Milder Reagent (e.g., NaBH4 vs. LAH) P->S2 S3 Change Solvent (e.g., THF, Et2O) P->S3 A1 Monitor by TLC/LCMS S1->A1 S2->A1 S3->A1 O1 Improved Selectivity? A1->O1 O2 Success: Proceed with Optimized Conditions O1->O2 Yes O3 Failure: Re-evaluate Substrate (Protecting Groups?) O1->O3 No

Caption: Troubleshooting workflow for poor chemoselectivity.

Problem 2: Lack of Regioselectivity in Enolate Reactions

Q: "I'm trying to functionalize the alpha-carbon (C3) via an enolate, but I'm getting a mixture of products. How do I control which proton is removed?"

A: While OTFP only has one set of α-protons, this question is highly relevant for substituted analogs. The principles of kinetic versus thermodynamic control are fundamental to achieving regioselectivity in enolate chemistry.[8][9][10][11]

  • Kinetic Enolate: Formed faster by removing the most accessible (least sterically hindered) proton. This is favored by strong, bulky bases at very low temperatures.[9][10][11]

  • Thermodynamic Enolate: The more stable enolate (more substituted double bond). It is favored by smaller, weaker bases at higher temperatures, which allow an equilibrium to be established.[9]

Table 1: Conditions for Selective Enolate Formation

Control TypeBaseTemperatureSolventOutcome
Kinetic LDA (Lithium diisopropylamide)-78 °CTHFFavors deprotonation at the less hindered α-carbon. Irreversible.[10]
Thermodynamic NaH, NaOEt, KOtBu0 °C to 25 °CTHF, EtOHFavors formation of the more stable, substituted enolate. Reversible.[8][9]

Detailed Protocol: Kinetic Alkylation of an α-Thio Ketone

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of n-butyllithium to diisopropylamine in THF to pre-form LDA. Stir for 20 minutes at -78 °C.

  • Enolate Formation: Add a solution of the α-thio ketone (e.g., OTFP) dropwise to the LDA solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour to ensure complete deprotonation.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide) dropwise at -78 °C. Allow the reaction to stir for 2-4 hours.

  • Quench & Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and extraction.

  • Validation: Analyze the crude product by ¹H NMR and ¹⁹F NMR to confirm regioselectivity and conversion.

Diagram of Kinetic vs. Thermodynamic Control

G cluster_0 Kinetic Pathway (Fast, Irreversible) cluster_1 Thermodynamic Pathway (Slow, Reversible) K_Start Ketone K_TS Less Hindered TS (Lower Energy Barrier) K_Start->K_TS LDA, -78°C K_Prod Kinetic Enolate (Less Stable) K_TS->K_Prod T_Start Ketone T_TS More Hindered TS (Higher Energy Barrier) T_Start->T_TS NaH, 25°C T_Prod Thermodynamic Enolate (More Stable) T_TS->T_Prod T_Prod->T_TS

Caption: Energy profile for kinetic vs. thermodynamic enolate formation.

Problem 3: Poor Stereoselectivity in Nucleophilic Additions

Q: "My reaction is creating a new chiral center, but I'm getting a 1:1 mixture of enantiomers (a racemic mixture). How can I control the stereochemistry?"

A: Achieving high stereoselectivity is a common goal, particularly in drug development. Trifluoromethyl ketones are challenging substrates due to the similar steric bulk of the phenyl (if present) and trifluoromethyl groups.[6] However, several powerful strategies exist.

Solution Strategies:

  • Chiral Catalysis: This is the most elegant approach. Asymmetric hydrogenation or transfer hydrogenation using catalysts like Iridium/f-amphol can deliver chiral secondary 2,2,2-trifluoroethanols with excellent enantioselectivities (up to 99% ee).[6] Similarly, organocatalysts can be used for asymmetric aldol reactions.[12]

  • Substrate Control / Chiral Auxiliaries: If the starting material already contains a chiral center, it can direct the stereochemical outcome of the reaction. Alternatively, a temporary chiral auxiliary can be attached to the molecule, guide the reaction, and then be removed.

  • Enzyme-Catalyzed Reductions: Biocatalysis offers a green and highly selective alternative. Alcohol dehydrogenases (ADHs), for instance, can reduce prochiral ketones to enantiopure alcohols with excellent stereoselectivity (>99% ee).[13]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for OTFP? A: Organosulfur compounds can be sensitive to oxidation and temperature.[14][15][16][17] To maintain purity, store this compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at low temperatures (-18 °C is ideal for long-term storage).[15] Avoid exposure to air, moisture, and strong oxidizing agents.

Q2: What are the best analytical techniques for monitoring my reaction's selectivity? A: A combination of techniques is recommended:

  • ¹⁹F NMR Spectroscopy: This is an exceptionally powerful tool. The trifluoromethyl group provides a clean, distinct signal in the NMR spectrum. The appearance of new signals can quickly indicate side reactions or the formation of different diastereomers.

  • Chiral HPLC/GC: For determining enantiomeric excess (ee) in asymmetric reactions, chiral chromatography is the gold standard.

  • LC-MS: Ideal for monitoring reaction progress, identifying products and byproducts by their mass, and assessing purity.

Q3: Can the octylthio group be cleaved if it's being used as a protecting group? A: Yes, thioethers can function as protecting groups for thiols. Cleavage methods depend on the specific type of thioether. While the S-octyl group is relatively robust, cleavage can be achieved under specific conditions, often involving metal-mediated methods (e.g., using mercury(II) salts) or strong acidolysis, though care must be taken to avoid side reactions.[18]

Q4: What are the primary safety concerns when handling OTFP? A: Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Trifluoromethyl ketones can be potent enzyme inhibitors, so handle them with care.[1]

References

  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed, 2022.
  • This compound | 89820-00-8. Benchchem.
  • Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers, 2021.
  • The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted. CHIMIA, 2011.
  • The Effects of Organosulfur Compounds upon the Storage Stability of Jet A Fuel.
  • Practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde and its successive asymmetric carbon–carbon bond formation reaction with chiral imines.
  • Practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde and its successive asymmetric carbon–carbon bond formation reaction with chiral imines. Sci-Hub.
  • Determination of Fluorine in Fluoro-Organic Compounds.
  • Thioether Deriv
  • Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
  • Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds
  • Determination of fluorine in organic compounds: Microcombustion method. osti.gov, 2002.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
  • Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. American Chemical Society, 2021.
  • Fluorine detection in organic compounds. Chemistry Stack Exchange, 2021.
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  • Efficient and convenient entry to β-hydroxy-β-trifluoromethyl-β-substituted ketones and 2,6-disubstituted 4-trifluoromethylpyridines based on the reaction of trifluoromethyl ketones with enamines or imines. Journal of the Chemical Society, Perkin Transactions 1, 2000.
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Technical Support Center: 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) for scientists and drug development professionals. Our goal is to ensure the scientific integrity and success of your assays by addressing potential interference from common contaminants.

Introduction to OTFP and its Application

This compound, commonly known as OTFP, is a potent, slow, tight-binding inhibitor of juvenile hormone esterase (JHE).[1] JHE is a critical enzyme in the regulation of insect development, metamorphosis, and reproduction, making it a key target for the development of novel insecticides.[1][2] OTFP's inhibitory action stems from its trifluoromethyl ketone (TFK) moiety, which covalently binds to the catalytic serine residue within the active site of JHE.[3][4] The sulfur atom within the OTFP molecule also plays a crucial role, contributing to its high potency through sulfur-aromatic interactions with conserved residues in the enzyme's binding pocket.[3][5]

Given its mechanism of action, OTFP is a valuable tool for studying JHE kinetics and for screening potential insecticide candidates. However, the sensitivity of JHE inhibition assays can be compromised by various contaminants, leading to inaccurate and unreliable results. This guide will walk you through common sources of interference and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My OTFP inhibition assay is showing inconsistent results (high variability between replicates). What are the likely causes?

High variability in an OTFP-based JHE inhibition assay can arise from several factors, ranging from simple experimental errors to more subtle chemical interference.

Initial Checks:

  • Pipetting Accuracy: Inconsistent volumes of enzyme, substrate, or OTFP will directly impact the results. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

  • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure all reagents and plates are properly equilibrated to the assay temperature.

  • Plate Reader Settings: For fluorescence-based assays, improper gain settings or an insufficient number of flashes can increase variability.[6]

Potential Contaminant Interference:

If the initial checks do not resolve the issue, consider the possibility of contamination:

  • Detergent Residues: Residual detergents from improperly washed glassware or carryover from stock solutions can interfere with the assay. Detergents can denature the enzyme or interact with the lipophilic OTFP, affecting its availability to bind to the enzyme.[4][7]

  • Plasticware Leachates: Disposable plasticware can leach chemicals, such as plasticizers (e.g., phthalates) and slip agents (e.g., erucamide), especially when in contact with organic solvents like DMSO, which is often used to dissolve OTFP.[8] These leachates can directly inhibit the enzyme or interfere with the assay signal.

Troubleshooting Workflow:

G cluster_0 High Variability in OTFP Assay start Inconsistent Results Observed check_pipetting Verify Pipetting Accuracy & Calibration start->check_pipetting check_temp Ensure Consistent Temperature Control check_pipetting->check_temp check_reader Optimize Plate Reader Settings check_temp->check_reader assess_contaminants Investigate Potential Contamination check_reader->assess_contaminants detergents Detergent Residues? assess_contaminants->detergents plastics Plasticware Leachates? assess_contaminants->plastics solution Implement Solutions detergents->solution plastics->solution end_node Consistent Results Achieved solution->end_node

Caption: Troubleshooting workflow for high assay variability.

Q2: I'm observing lower than expected potency for OTFP. Could contaminants be the cause?

Yes, a decrease in the apparent potency of OTFP is a classic sign of assay interference.

Causality behind Decreased Potency:

  • Binding Competition: Contaminants leaching from plasticware or present in buffer components may bind to the active site of JHE, competing with OTFP. This would necessitate a higher concentration of OTFP to achieve the same level of inhibition, leading to a rightward shift in the dose-response curve and an increased IC50 value.

  • Inhibitor Sequestration: The lipophilic octyl tail of OTFP can be sequestered by hydrophobic contaminants, such as residual detergents forming micelles or leached plasticizers.[7][9] This reduces the effective concentration of OTFP available to inhibit the enzyme.

  • Degradation of OTFP: While OTFP is relatively stable, its purity can be a factor. Impurities from synthesis, such as unreacted starting materials or byproducts, may not have inhibitory activity and could lead to an overestimation of the active OTFP concentration.[10][11][12]

Experimental Protocol to Test for Interference:

  • Solvent and Plasticware Blank: Run a control experiment where you pre-incubate the assay buffer in the plasticware (e.g., microplates, pipette tips) you normally use for a period equivalent to your assay setup time. Then, use this "leachate-containing" buffer to run a full OTFP dose-response curve and compare it to a curve generated using fresh buffer and glassware.

  • Detergent Spike-in: Intentionally add a low concentration of a common laboratory detergent (e.g., Triton X-100, Tween-20) to your assay and observe the effect on OTFP potency. This can help confirm if detergent contamination is a likely culprit.

  • Purity Analysis of OTFP Stock: If possible, verify the purity of your OTFP stock using an analytical technique like HPLC-MS.

Data Presentation: Expected IC50 Shifts with Contaminants

ConditionExpected IC50 of OTFPPrimary Interference Mechanism
Control (Glassware) ~1-10 nMBaseline
Standard Plasticware 15-50 nMCompetitive Inhibition / Sequestration
Detergent Spike-in (0.01%) 50-200 nMSequestration
Aged/Impure OTFP Stock > 20 nMReduced concentration of active inhibitor
Q3: My fluorescence-based JHE assay has high background noise. What are the potential sources and how can I mitigate them?

High background in fluorescence assays can mask the true signal and reduce the assay window, making it difficult to accurately determine enzyme activity and inhibition.

Sources of Autofluorescence and Signal Interference:

  • Plasticware: Certain types of plastic plates, especially those made of polystyrene, can exhibit significant autofluorescence. Using black, opaque microplates is highly recommended for fluorescence assays to minimize background.

  • Buffer Components: Some buffer components or contaminants within them can be fluorescent. Test each component of your buffer individually in the plate reader to identify any fluorescent culprits. Water purity is also critical; ensure you are using high-purity, Milli-Q or equivalent water, as organic contaminants in tap or distilled water can fluoresce.[2]

  • Test Compounds: If you are screening a compound library, some of the compounds themselves may be fluorescent at the excitation and emission wavelengths of your assay, leading to false positives or negatives.

  • Antioxidants: Some antioxidants, which may be present as additives in plastics or in biological samples, can interfere with fluorescence-based assays, particularly those that involve redox reactions.

Mitigation Strategies:

  • Use Appropriate Labware: Switch to non-binding, black microplates specifically designed for fluorescence assays.

  • Buffer Optimization: Prepare fresh buffers with high-purity reagents and water. If a particular component is fluorescent, try to find a non-fluorescent alternative.

  • Pre-read Plates: Before adding the enzyme or substrate, perform a "pre-read" of the plate containing your compounds (including OTFP) to measure their intrinsic fluorescence. This background can then be subtracted from the final assay signal.

  • Control for Antioxidant Effects: If you suspect antioxidant interference, you can run a control experiment where the assay is performed in the presence and absence of a known antioxidant to assess its impact.

G cluster_1 Mitigating High Background Fluorescence start High Background Observed check_plasticware Evaluate Plasticware Autofluorescence start->check_plasticware check_buffer Test Buffer Components for Fluorescence start->check_buffer pre_read Perform Pre-read of Compounds start->pre_read use_black_plates Switch to Black, Opaque Plates check_plasticware->use_black_plates end_node Reduced Background & Improved Signal-to-Noise use_black_plates->end_node optimize_buffer Use High-Purity Reagents & Water check_buffer->optimize_buffer optimize_buffer->end_node subtract_background Subtract Intrinsic Fluorescence pre_read->subtract_background subtract_background->end_node

Caption: Strategy for reducing high background in fluorescence assays.

Conclusion

The successful application of this compound in juvenile hormone esterase inhibition assays requires a keen awareness of potential interferences from common laboratory contaminants. By understanding the mechanisms of these interferences and implementing the troubleshooting strategies outlined in this guide, researchers can enhance the accuracy, reproducibility, and overall integrity of their experimental data. A systematic approach to identifying and eliminating sources of error is paramount to generating high-quality, reliable results in the study of JHE and the development of novel insecticides.

References

  • LookChem. (n.d.). Cas 89820-00-8, this compound. Retrieved from [Link]

  • Kamita, S. G., et al. (2003). Juvenile hormone esterase: biochemistry and structure. Archives of Insect Biochemistry and Physiology, 53(1), 1-13. Retrieved from [Link]

  • MDPI. (2023). Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor this compound (OTFP). Insects, 14(11), 861. Retrieved from [Link]

  • PubMed Central. (2023). Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor this compound (OTFP). Retrieved from [Link]

  • Wogulis, M., et al. (2006). Structural studies of a potent insect maturation inhibitor bound to the juvenile hormone esterase of Manduca sexta. Biochemistry, 45(13), 4047-4056. Retrieved from [Link]

  • Harizanova, V., et al. (2007). Activity of octylthiotrifluoropropan-2-one, a potent esterase inhibitor, on growth, development and behaviour of Spodoptera littoralis and Sesamia nonagrioides. Journal of Insect Physiology, 53(10), 1012-1018. Retrieved from [Link]

  • Beenalekshimi, B., & Muraleedharan, D. (2007). Juvenile hormone activity in Dysdercus cingulatus Fabr by juvenile hormone esterase inhibitor, OTFP. Indian Journal of Experimental Biology, 45(9), 789-794. Retrieved from [Link]

  • RCSB PDB. (2006). 2FJ0: Crystal Structure of Juvenile Hormone Esterase from Manduca sexta, with OTFP covalently attached. Retrieved from [Link]

  • Wikipedia. (n.d.). Juvenile-hormone esterase. Retrieved from [Link]

  • PubMed Central. (2010). Identification and characterization of juvenile hormone esterase gene from the yellow fever mosquito, Aedes aegypti. Journal of Insect Physiology, 56(8), 941-949. Retrieved from [Link]

  • PubMed Central. (1971). A Mechanism for the Regulation of Juvenile Hormone Titer. Proceedings of the National Academy of Sciences of the United States of America, 68(7), 1592-1595. Retrieved from [Link]

  • Bitesize Bio. (2022). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • ResearchGate. (2008). On the disruption of biochemical and biological assays by chemicals leaching from disposable laboratory plasticware. Journal of Biomolecular Screening, 13(7), 647-652. Retrieved from [Link]

  • PubMed. (2007). Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays. Free Radical Research, 41(3), 357-366. Retrieved from [Link]

  • Google Patents. (2012). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
  • Annals of Laboratory Medicine. (2022). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 3-17. Retrieved from [Link]

  • Google Patents. (2004). Process for producing 1,1,1-trifluoroacetone.
  • PubMed Central. (2022). Hormone Immunoassay Interference: A 2021 Update. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,1,1-TRIFLUORO-3-(OCTYLTHIO)ACETONE. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3-Trichlorotrifluoroacetone. Retrieved from [Link]

  • PubMed. (2015). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Drug Testing and Analysis, 7(10), 917-924. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(DODECYLTHIO)-1,1,1-TRIFLUORO-2-PROPANONE. Retrieved from [Link]

  • ACS Publications. (2017). Kinetics of Detergent-Induced Activation and Inhibition of a Minimal Lipase. Langmuir, 33(5), 1225-1234. Retrieved from [Link]

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Technical Support Center: Purification and Quality Control of 3-Octylthio-1,1,1-trifluoro-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP). This resource is designed for researchers and drug development professionals to provide expert insights, troubleshooting solutions, and robust protocols for the purification and quality control of this versatile fluorinated ketone. OTFP's unique combination of a lipophilic octylthio chain and an electron-withdrawing trifluoromethyl group makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, but this structure also presents specific challenges in its purification and characterization.[1] This guide synthesizes field-proven experience with established chemical principles to ensure you achieve the highest purity and confidence in your results.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the workup, purification, and analysis of this compound. Each answer provides a causal explanation and a clear course of action.

Q1: After synthesis and workup, my crude product is a persistent yellow or brown oil. What is the likely cause and how can I remove the color?

A1: The discoloration is typically due to one of two sources: residual halogenated reagents if used in the synthesis, or, more commonly, the presence of oxidized sulfur species. The thioether moiety is susceptible to oxidation, and even trace impurities or exposure to air during workup can lead to the formation of colored sulfoxide byproducts.[2]

Troubleshooting Steps:

  • Aqueous Wash: During the workup, ensure a thorough wash with a reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any residual oxidizing agents.[3]

  • Activated Carbon Treatment: Dissolve the crude product in a non-polar organic solvent (e.g., hexanes or dichloromethane). Add a small amount (typically 1-2% by weight) of activated carbon and stir for 15-30 minutes at room temperature. Remove the carbon by filtering through a pad of Celite®. This process is highly effective at adsorbing colored, high-molecular-weight impurities.[4] Be aware that activated carbon can also adsorb some of your desired product, so use it judiciously to avoid significant yield loss.[5]

  • Chromatography: If the color persists, it is likely due to byproducts with polarity similar to your product. These will need to be separated via column chromatography, as detailed in the protocols below.

Q2: I'm seeing significant streaking and poor separation during flash column chromatography on silica gel. What's going wrong?

A2: This is a common issue when purifying compounds that are sensitive to the stationary phase. Several factors could be at play:

  • Compound Degradation: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds, such as certain thioethers or trifluoromethyl ketones, leading to streaking on a TLC plate or column.[4][6]

  • Incorrect Solvent System: The polarity of your eluent may be too high, causing the compound to move too quickly without proper partitioning, or too low, leading to strong adsorption and tailing.

  • Hydrate Formation: Trifluoromethyl ketones can form stable hydrates in the presence of water, which have different polarities than the parent ketone. This can sometimes be observed in crude NMR spectra but may revert upon chromatography.[7]

Troubleshooting Steps:

  • Test Silica Stability (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the spot remains singular and on the diagonal, your compound is stable. If a new spot appears or there is streaking off the diagonal, your compound is degrading on the silica.[6]

  • Deactivate the Silica: If instability is confirmed, consider using deactivated silica gel. You can prepare this by pre-treating the silica with your eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v). This is particularly important if acidic byproducts like HBr or HCl are present from the synthesis.[4]

  • Optimize the Eluent: Aim for an Rf value of 0.3-0.4 for your target compound on TLC for optimal separation. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the concentration of a more polar solvent (e.g., ethyl acetate or dichloromethane), often yields the best results.[6]

Q3: My final product's ¹H NMR spectrum is clean, but the mass spectrometry result doesn't show the expected molecular ion peak at m/z 256.3. Why?

A3: The absence of a clear molecular ion (M⁺) peak is common in mass spectrometry, especially with certain ionization techniques.[8][9]

  • Ionization Method: "Harder" ionization techniques like Electron Ionization (EI) can cause extensive fragmentation, meaning the molecular ion breaks apart before it can be detected. Thioethers, in particular, can undergo specific fragmentation pathways.[10]

  • Adduct Formation: With "softer" techniques like Electrospray Ionization (ESI), you may not see the protonated molecule [M+H]⁺ but instead see adducts with salts present in your sample or solvent, such as [M+Na]⁺ (m/z 279.3) or [M+K]⁺ (m/z 295.4).

  • Sample Purity: Even a small amount of a highly ionizable impurity can suppress the signal of your target compound.

Troubleshooting Steps:

  • Use a Softer Ionization Technique: If you used EI, request analysis by ESI or MALDI. These methods are much more likely to yield the molecular ion or a simple adduct.[8][9]

  • Check for Adducts: Look for peaks that correspond to common adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). Their presence is a strong confirmation of your compound's molecular weight.

  • Further Purification: If adducts are not observed and the spectrum is noisy, consider an additional purification step, such as preparative HPLC, to remove trace impurities that may be interfering with ionization.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for purifying synthesized this compound?

A1: For routine purification of OTFP on a research scale, flash column chromatography is the method of choice.[4] Given the compound's moderate polarity and potential sensitivity, a gradient elution on standard silica gel is recommended. For high-purity material required for sensitive applications, preparative HPLC may be employed as a final polishing step.

Q2: Which quality control tests are essential to confirm the identity and purity of my final product?

A2: A standard QC panel for OTFP should include:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure. ¹⁹F NMR is particularly diagnostic, showing a singlet for the CF₃ group.[7][11]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.

  • HPLC Analysis: To determine purity. A reverse-phase C8 or C18 column is suitable for this hydrophobic molecule.[12] Purity is typically reported as the area percentage of the main peak detected by a UV detector (the ketone chromophore absorbs around 280-310 nm, though a broad-spectrum scan is recommended).

  • FT-IR Spectroscopy: To confirm the presence of key functional groups, notably the strong C=O stretch (typically ~1760 cm⁻¹ for trifluoromethyl ketones) and C-F stretches (~1100-1250 cm⁻¹).[13]

Q3: How should I properly store purified this compound to ensure its stability?

A3: Thioethers are susceptible to air oxidation, which converts the sulfide to a sulfoxide and then a sulfone.[2][14] This process can be accelerated by light and heat. Therefore, the following storage conditions are recommended:

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Temperature: Store in a refrigerator at 2-8°C. For long-term storage, freezing at -20°C is advisable.

  • Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect it from light. Ensure the container has a tight-fitting cap.

Q4: My ¹⁹F NMR shows a single sharp peak, but my ¹H NMR has a complex multiplet around 2.7 ppm instead of a clean singlet for the -S-CH₂-C(O)- protons. What does this mean?

A4: The two protons of the methylene group (-S-CH₂-C(O)-) are diastereotopic. This is because they are adjacent to a stereogenic center if the molecule binds to a chiral entity or if rotation around the S-CH₂ bond is restricted. However, in a simple achiral solvent like CDCl₃, you would typically expect a singlet. The complexity you are seeing could be due to:

  • Second-Order Effects: While less common for methylene protons not coupled to other protons, strong coupling could theoretically occur if the chemical shift difference between them is small.

  • Chiral Impurity: The presence of a chiral impurity (e.g., a chiral reagent or catalyst from a previous step) could be creating a diastereomeric environment, causing the methylene protons to become magnetically non-equivalent and appear as an "AB quartet" (two doublets) or a more complex multiplet.

  • Solvent Effects: The solvent could be inducing a specific conformation that restricts bond rotation, making the protons non-equivalent. Try acquiring the spectrum in a different solvent (e.g., benzene-d₆ or DMSO-d₆) to see if the signal changes.

Part 3: Detailed Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is designed for the purification of ~1 gram of crude OTFP.

  • Column Preparation:

    • Select a glass column with a diameter of approximately 4 cm.

    • Add a small plug of cotton or glass wool to the bottom. Add a ~1 cm layer of sand.

    • Prepare a slurry of 40-50 g of silica gel (230-400 mesh) in 100% hexanes.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Allow excess hexanes to drain until the solvent level is just above the silica bed. Add another ~1 cm layer of sand on top.

  • Sample Loading:

    • Dissolve the ~1 g of crude OTFP in a minimal amount of dichloromethane (~2-3 mL).

    • Add ~2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully layer this dry-loaded sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexanes (2 column volumes) to elute very non-polar impurities.

    • Gradually increase the eluent polarity using a gradient of ethyl acetate in hexanes. A suggested gradient is:

      • 2% Ethyl Acetate in Hexanes (4 column volumes)

      • 5% Ethyl Acetate in Hexanes (4 column volumes)

      • 10% Ethyl Acetate in Hexanes (until the product has fully eluted)

    • Collect fractions (e.g., 20 mL each) and monitor them by TLC (using 10% ethyl acetate/hexanes as the mobile phase and visualizing with a potassium permanganate stain, which is sensitive to sulfides).

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified OTFP as a clear, colorless oil.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a baseline for assessing the purity of the final compound.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can also be used for potentially shorter run times.[12]

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient:

    • Start at 60% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B over 1 minute.

    • Hold at 60% B for 2 minutes (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 290 nm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of OTFP in acetonitrile.

Part 4: Data & Visualizations

Table 1: Typical Analytical Data for this compound
ParameterExpected ValueRationale / Notes
Molecular Formula C₁₁H₁₉F₃OS---
Molecular Weight 256.33 g/mol Confirmed by MS.[1][15]
Appearance Colorless to pale yellow oilColor indicates potential impurities.
¹H NMR (CDCl₃, 400 MHz) δ 3.25 (s, 2H), 2.70 (t, 2H), 1.65 (m, 2H), 1.2-1.4 (m, 10H), 0.88 (t, 3H)Estimated shifts. The singlet at 3.25 ppm is the key -S-CH₂-C(O)- signal.
¹⁹F NMR (CDCl₃, 376 MHz) δ -78 to -80 ppm (s)A sharp singlet confirms the CF₃ group.[11]
FT-IR (neat) ~1760 cm⁻¹ (C=O, strong), ~1150 cm⁻¹ (C-F, strong)The high wavenumber of the C=O stretch is characteristic of α-fluorinated ketones.[13]
HPLC Purity >95% (Area %)As determined by the protocol above.
Diagram 1: General Purification and QC Workflow

This diagram illustrates the logical flow from a crude synthetic product to a fully characterized, high-purity compound.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_qc Quality Control Analysis cluster_final Final Product crude Crude OTFP Product (Oil with Impurities) chromatography Flash Column Chromatography (Hexanes/EtOAc Gradient) crude->chromatography hplc HPLC (>95% Purity?) chromatography->hplc Purity Check nmr NMR (¹H, ¹⁹F) ms HRMS pure_product Pure OTFP (Stored at <4°C under N₂) hplc->pure_product  Pass fail_qc Repurify or Resynthesize hplc->fail_qc  Fail pure_product->nmr pure_product->ms fail_qc->chromatography

Sources

Technical Support Center: Interpreting Kinetic Data from 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) in their enzyme inhibition studies. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to ensure the accuracy and reproducibility of your kinetic data. As a potent inhibitor of serine hydrolases, OTFP's unique mechanism of action requires careful experimental design and data interpretation.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the kinetic analysis of OTFP inhibition. Each problem is followed by a series of potential causes and detailed, actionable solutions.

Problem 1: My initial velocity plots are not linear, showing a downward curve over time.

Potential Cause: This is a classic hallmark of a slow-binding inhibitor.[3][4][5] Unlike classical, rapid-equilibrium inhibitors, OTFP may take minutes or even hours to reach a steady-state of inhibition.[4][5] Your assay is likely capturing the pre-steady-state phase where the enzyme is progressively inhibited.

Solution:

  • Embrace the Curve: Do not discard this data. The curvature contains valuable information about the kinetics of inhibition.

  • Shift to Progress Curve Analysis: Instead of relying on initial rates, you should monitor the reaction progress over a longer period. Fit the entire progress curve to an appropriate equation for slow-binding inhibition to determine the rate of inactivation.

  • Pre-incubation is Key: To determine an apparent IC50 value, pre-incubate the enzyme with OTFP for a fixed period before adding the substrate. This allows the inhibition to approach a steady state. It is crucial to determine the optimal pre-incubation time by running a time-course experiment to see when the inhibition reaches its maximum.

Problem 2: The IC50 value for OTFP varies significantly between experiments.

Potential Causes:

  • Inconsistent Pre-incubation Times: For a slow-binding inhibitor, the apparent IC50 is highly dependent on the pre-incubation time. Shorter pre-incubation times will yield higher IC50 values.

  • Enzyme Concentration: For tight-binding inhibitors, where the inhibitor concentration is close to the enzyme concentration, the IC50 can be dependent on the enzyme concentration.[6]

  • Substrate Concentration: The measured IC50 can be influenced by the substrate concentration, especially if the inhibitor is competitive with the substrate.

Solutions:

  • Standardize Pre-incubation: Establish and consistently use a pre-incubation time that allows the inhibition to reach a near-maximal level. This should be determined empirically.

  • Report Enzyme Concentration: Always report the enzyme concentration used in your IC50 assays, as this is critical for interpreting the potency of tight-binding inhibitors.

  • Consider the Cheng-Prusoff Equation: If you have determined the mechanism of inhibition, use the Cheng-Prusoff equation to convert your IC50 values to a more absolute measure of potency, the inhibition constant (Ki).

  • Maintain Consistent Substrate Concentration: Keep the substrate concentration constant across all IC50 determinations, ideally at or below the Michaelis constant (Km), to minimize its influence on the apparent inhibitor potency.

Problem 3: I am unsure if OTFP is a reversible slow-binding inhibitor or an irreversible covalent inhibitor.

Potential Cause: The kinetic behavior of slow, tight-binding reversible inhibitors can be difficult to distinguish from that of irreversible covalent inhibitors, as both can exhibit time-dependent inhibition.[7][8]

Solution: The "Jump-Dilution" Experiment

This experiment is designed to test the reversibility of inhibition.

Experimental Protocol: Jump-Dilution Assay

  • Incubate: Incubate the enzyme with a high concentration of OTFP (e.g., 10-20 times the IC50) for a time sufficient to achieve maximal inhibition.

  • Dilute: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a solution containing the substrate.

  • Monitor: Monitor the enzyme activity over time.

  • Interpret the Results:

    • Irreversible Inhibition: If OTFP is an irreversible inhibitor, the enzyme activity will not recover upon dilution.

    • Reversible Slow-Binding Inhibition: If OTFP is a reversible slow-binding inhibitor, the enzyme activity will slowly recover as the inhibitor dissociates from the enzyme. The rate of recovery will be related to the dissociation rate constant (k_off).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (OTFP)?

A1: OTFP belongs to the class of trifluoromethyl ketone (TFMK) inhibitors. The trifluoromethyl group is strongly electron-withdrawing, which makes the carbonyl carbon of the ketone highly electrophilic.[9] This allows for nucleophilic attack by a serine or cysteine residue in the active site of the target enzyme, forming a stable tetrahedral hemiketal or hemithioketal adduct.[10][11] This adduct is thought to mimic the transition state of the enzymatic reaction, leading to potent inhibition.[11] OTFP is known to be a powerful inhibitor of serine hydrolases, such as juvenile hormone esterase.[1]

Q2: How do I determine the kinetic parameters kinact and KI for OTFP?

A2: For covalent inhibitors, the potency is best described by the second-order rate constant kinact/KI, where KI is the initial binding affinity and kinact is the maximum rate of inactivation.[6][7][12]

Experimental Protocol: Determining kinact and KI

  • Set up Reactions: Prepare a series of reactions with a fixed concentration of enzyme and varying concentrations of OTFP.

  • Monitor Progress: At each OTFP concentration, monitor the reaction progress over time by measuring product formation. The progress curves should show an initial velocity that decreases over time as the enzyme is inactivated.

  • Calculate Observed Rate Constants (kobs): For each OTFP concentration, fit the progress curve to a single exponential decay equation to obtain the observed rate of inactivation (kobs).

  • Plot kobs vs. [OTFP]: Plot the calculated kobs values against the corresponding OTFP concentrations.

  • Determine kinact and KI: Fit the resulting plot to the Michaelis-Menten equation. The Vmax of this plot will be kinact, and the Km will be the apparent KI.

Q3: What are the best practices for setting up my kinetic assays with OTFP?

A3:

  • Solvent Control: Ensure that the final concentration of the solvent used to dissolve OTFP (e.g., DMSO) is consistent across all assays and does not affect enzyme activity.

  • Temperature Control: Maintain a constant temperature throughout the assay, as enzyme kinetics are highly temperature-dependent.

  • pH Control: Use a buffer system that maintains a stable pH, as enzyme activity and inhibitor binding can be sensitive to pH changes.

  • Replicates: Run all experiments in triplicate to ensure the reproducibility of your data.[13]

  • Data Analysis Software: Use a reputable software package for non-linear regression analysis of your kinetic data, such as GraphPad Prism or Origin.[13][14]

Data Presentation

Table 1: Hypothetical Kinetic Parameters for OTFP Inhibition of a Serine Hydrolase

ParameterValueUnits
IC50 (15 min pre-incubation)150nM
IC50 (60 min pre-incubation)25nM
kinact0.1min-1
KI50nM
kinact/KI2.0 x 106M-1min-1

Visualizations

OTFP_Inhibition_Mechanism E Free Enzyme (E) + Substrate (S) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Initial Reversible E-I Complex (EI) E->EI kon ES->E k-1 E_P Enzyme (E) + Product (P) ES->E_P kcat I OTFP (I) EI->E koff EI_star Covalent Adduct (E-I*) EI->EI_star kinact

Caption: Mechanism of covalent inhibition by OTFP.

Troubleshooting_Workflow start Start Kinetic Experiment progress_curves Are progress curves linear? start->progress_curves ic50_reproducible Is the IC50 value reproducible? progress_curves->ic50_reproducible Yes solution_progress Problem 1: Slow-binding kinetics. - Use progress curve analysis. - Implement pre-incubation. progress_curves->solution_progress No mechanism_known Is the inhibition mechanism (reversible vs. irreversible) known? ic50_reproducible->mechanism_known Yes solution_ic50 Problem 2: IC50 variability. - Standardize pre-incubation. - Report [E]. - Use Cheng-Prusoff. ic50_reproducible->solution_ic50 No end Data Interpretation mechanism_known->end Yes solution_mechanism Problem 3: Unknown mechanism. - Perform jump-dilution experiment. mechanism_known->solution_mechanism No solution_progress->ic50_reproducible solution_ic50->mechanism_known solution_mechanism->end

Caption: Troubleshooting workflow for OTFP kinetic data.

References

  • Morrison, J. F., & Walsh, C. T. (1988). The behavior and significance of slow-binding enzyme inhibitors. Advances in enzymology and related areas of molecular biology, 61, 201-301.
  • Shaihutdinova, Z. M., Pashirova, T. N., & Masson, P. (2023). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biomeditsinskaya Khimiya, 69(2), 81-94.
  • Kim, D., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 17(18), 5031-5034.
  • Copeland, R. A. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Biochemistry, 55(40), 5621-5629.
  • Hernández-Pérez, M., et al. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. The Journal of Physical Chemistry B, 127(21), 4749-4760.
  • CLYTE. (2023, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Duggleby, R. G. (1995). The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. The Biochemical journal, 309 ( Pt 1), 269-274.
  • Housing Innovations. (2023, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]

  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Retrieved from [Link]

  • Wilson, D. J., et al. (2023). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 95(11), 4947-4954.
  • Pawełczak, M., & Hurek, J. (2014). Enzymatic slow-binding inhibition. Chemik, 68(4), 377-384.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Rayo, J., et al. (2010). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of computer-aided molecular design, 24(10), 843-854.
  • ResearchGate. (2022, October 3). I am looking for an accurate method for determining the IC50 value? Retrieved from [Link]

  • ResearchGate. (2023, May 5). (PDF) Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. Retrieved from [Link]

  • ResearchGate. (2018, June 16). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? Retrieved from [Link]

  • Biology LibreTexts. (2023, August 16). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • Kumar, A., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & medicinal chemistry letters, 27(15), 3467-3471.
  • Gertz, M., et al. (2013).
  • Székács, A., et al. (1992). Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Journal of Agricultural and Food Chemistry, 40(8), 1432-1438.
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Validation & Comparative

A Head-to-Head Battle for Serine Hydrolase Inhibition: 3-Octylthio-1,1,1-trifluoro-2-propanone vs. Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, serine hydrolases stand as one of the largest and most diverse enzyme superfamilies, playing pivotal roles in a vast array of physiological processes. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. The development of potent and selective inhibitors for these enzymes is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of two prominent classes of serine hydrolase inhibitors: the trifluoromethyl ketone, exemplified by 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP), and the versatile carbamate inhibitors.

The Central Role of Serine Hydrolases

Serine hydrolases utilize a conserved catalytic triad, featuring a highly reactive serine nucleophile, to hydrolyze a wide range of substrates, including esters, amides, and thioesters. This broad substrate scope underlies their involvement in critical biological pathways, from neurotransmission and inflammation to lipid metabolism and cancer progression. The ability to selectively modulate the activity of individual serine hydrolases with small molecule inhibitors offers immense therapeutic potential.

This compound: A Trifluoromethyl Ketone Approach

This compound (OTFP) belongs to the class of trifluoromethyl ketones (TFMKs), which are potent, reversible covalent inhibitors of serine hydrolases. The unique chemical properties of the TFMK moiety are central to its inhibitory mechanism.

Mechanism of Action: Mimicking the Transition State

The potent inhibitory activity of TFMKs stems from the highly electrophilic nature of the ketone carbonyl carbon, a direct result of the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This heightened electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack by the active site serine of a hydrolase. This interaction forms a stable, yet reversible, tetrahedral hemiketal adduct, which effectively mimics the transition state of the natural substrate hydrolysis. This "slow, tight-binding" inhibition can be particularly effective for prolonged target engagement.[1][2]

TFMK_Mechanism Enzyme Serine Hydrolase (Active Site Ser-OH) Intermediate Tetrahedral Hemiketal Intermediate (Enzyme-Inhibitor Complex) Enzyme->Intermediate Nucleophilic Attack TFMK This compound (OTFP) TFMK->Intermediate Intermediate->Enzyme Reversible

Caption: Mechanism of serine hydrolase inhibition by OTFP.

Key Characteristics of OTFP and TFMKs
  • Potency: TFMKs are known to be highly potent inhibitors of various hydrolases, including serine proteases and carboxylesterases.[3][4] Their effectiveness is often orders of magnitude greater than their non-fluorinated ketone counterparts.[3]

  • Reversibility: The formation of the hemiketal is a reversible process, which can be advantageous in certain therapeutic contexts, potentially reducing the risk of permanent target inactivation and associated toxicities.

  • Metabolic Stability: A potential liability of TFMKs is their susceptibility to in vivo reduction of the ketone to a metabolically inactive alcohol.[5] This can limit their half-life and therapeutic efficacy.

  • Off-Target Effects: The high reactivity of the TFMK "warhead" can lead to interactions with other biological nucleophiles, potentially causing off-target effects.[5]

Carbamate Inhibitors: A Versatile Class of Irreversible Binders

Carbamates represent a large and highly adaptable class of serine hydrolase inhibitors. Unlike the reversible TFMKs, carbamates typically act as irreversible inhibitors, forming a stable covalent bond with the active site serine.

Mechanism of Action: Irreversible Carbamylation

Carbamate inhibitors function by acylating the catalytic serine residue, a process known as carbamylation. The carbamate acts as a substrate mimic, and the enzymatic machinery initiates nucleophilic attack on the carbamate carbonyl. This results in the displacement of a "leaving group" and the formation of a stable, carbamylated enzyme that is catalytically inactive.

Carbamate_Mechanism Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Michaelis Complex Enzyme->Complex Carbamate Carbamate Inhibitor Carbamate->Complex Carbamylated_Enzyme Carbamylated Enzyme (Inactive) Complex->Carbamylated_Enzyme Carbamylation Leaving_Group Leaving Group Complex->Leaving_Group Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Dilutions Preincubation Pre-incubate Enzyme and Inhibitor Inhibitor_Dilution->Preincubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Preincubation Reaction_Initiation Add Substrate Preincubation->Reaction_Initiation Data_Acquisition Monitor Reaction Progress Reaction_Initiation->Data_Acquisition Rate_Calculation Calculate Reaction Rates Data_Acquisition->Rate_Calculation IC50_Determination Determine IC50 Value Rate_Calculation->IC50_Determination

Caption: Workflow for a serine hydrolase activity assay.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of inhibitors across the entire proteome. It utilizes "activity-based probes" (ABPs) that covalently label the active sites of enzymes.

Protocol: Competitive ABPP for Selectivity Profiling

  • Reagents:

    • Cell or tissue lysate

    • Inhibitor of interest

    • Broad-spectrum serine hydrolase ABP (e.g., fluorophosphonate-rhodamine, FP-Rh)

    • SDS-PAGE gels and buffers

  • Procedure:

    • Pre-incubate the proteome with varying concentrations of the inhibitor for a specific time.

    • Add the ABP to the samples and incubate to label the remaining active serine hydrolases.

    • Quench the reaction and separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence scanner.

    • A decrease in the fluorescence intensity of a band in the inhibitor-treated sample compared to the control indicates inhibition of that specific hydrolase.

ABPP_Workflow Proteome_Prep Prepare Proteome (Cell/Tissue Lysate) Inhibitor_Incubation Incubate Proteome with Inhibitor Proteome_Prep->Inhibitor_Incubation ABP_Labeling Label with Activity-Based Probe Inhibitor_Incubation->ABP_Labeling SDS_PAGE Separate Proteins by SDS-PAGE ABP_Labeling->SDS_PAGE Visualization Visualize Labeled Proteins (Fluorescence Scan) SDS_PAGE->Visualization Analysis Analyze Inhibition Profile Visualization->Analysis

Caption: Workflow for competitive activity-based protein profiling.

Conclusion: Choosing the Right Tool for the Job

Both this compound and carbamate inhibitors represent powerful tools for the study and therapeutic targeting of serine hydrolases. The choice between these two classes depends heavily on the specific research question and therapeutic goal.

OTFP and TFMKs offer the advantage of reversible, transition-state analog inhibition, which can be beneficial for applications where transient and potent target engagement is desired. However, researchers must be mindful of their potential metabolic liabilities and the need for careful evaluation of off-target effects.

Carbamates , on the other hand, provide a highly versatile platform for developing irreversible inhibitors with finely tuned potency and selectivity. The ability to systematically modify their structure and assess their proteome-wide selectivity using ABPP makes them a mainstay in modern drug discovery programs targeting serine hydrolases.

Ultimately, a thorough understanding of the distinct mechanisms of action, coupled with rigorous experimental evaluation using the methodologies outlined in this guide, will empower researchers to select and develop the most appropriate inhibitor for their specific serine hydrolase target of interest.

References

  • Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]

  • Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. (2022). In Springer eBooks. [Link]

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  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]

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  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. (2014). PubMed Central. Retrieved January 16, 2026, from [Link]

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  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. (2013). National Institutes of Health. [Link]

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A Comparative Guide to the Selectivity of 3-Octylthio-1,1,1-trifluoro-2-propanone and Triazole Urea Inhibitors for Serine Hydrolases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the selectivity profiles of two prominent classes of serine hydrolase inhibitors: the trifluoromethyl ketone, 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP), and the versatile triazole ureas. For researchers in drug discovery and chemical biology, understanding the selectivity of chemical probes and inhibitors is paramount for elucidating enzyme function and developing targeted therapeutics. This document synthesizes experimental data to offer an objective analysis of these two inhibitor classes, detailing their mechanisms of action, selectivity against mammalian serine hydrolases, and the experimental methodologies used for their characterization.

Introduction: Targeting the Serine Hydrolase Superfamily

The serine hydrolase superfamily is one of the largest and most diverse enzyme classes in mammals, comprising over 200 members that play crucial roles in a vast array of physiological processes, including neurobiology, immunology, metabolism, and oncology. These enzymes utilize a conserved catalytic triad, featuring a nucleophilic serine residue, to hydrolyze a wide range of substrates. The dysregulation of serine hydrolase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

Two classes of covalent inhibitors that have proven invaluable for studying serine hydrolases are trifluoromethyl ketones (TFKs), exemplified by OTFP, and triazole ureas. Both classes exhibit distinct mechanisms of action and can be engineered to achieve varying degrees of potency and selectivity. This guide will delve into the specifics of their selectivity, providing a head-to-head comparison to aid researchers in selecting the appropriate tool for their scientific inquiries.

Mechanisms of Inhibition: A Tale of Two Electrophiles

The distinct chemical scaffolds of OTFP and triazole ureas dictate their different modes of interaction with the active site serine of their target enzymes.

This compound (OTFP): A Reversible, Slow-Binding Inhibitor

OTFP belongs to the trifluoromethyl ketone (TFK) class of inhibitors. The potent electrophilicity of the ketone's carbonyl carbon, a direct result of the strong electron-withdrawing effect of the three fluorine atoms, makes it highly susceptible to nucleophilic attack by the catalytic serine residue of a hydrolase. This interaction results in the formation of a stable, tetrahedral hemiketal adduct, which mimics the transition state of the natural enzymatic reaction. This adduct formation is typically reversible and characterizes TFKs as slow, tight-binding inhibitors.

The inhibition kinetics of TFKs often follow a two-step mechanism, where an initial weak binding is followed by a slower isomerization to the more stable hemiketal adduct. This slow-binding nature is an important consideration in experimental design, as the observed potency can be time-dependent.

OTFP Mechanism Enzyme Serine Hydrolase (E-Ser-OH) Enzyme_OTFP Initial Encounter Complex (E-Ser-OH • I) Enzyme->Enzyme_OTFP k_on OTFP OTFP (Inhibitor) Enzyme_OTFP->Enzyme k_off Hemiketal Stable Hemiketal Adduct (E-Ser-O-C(CF3)(SR)-OH) Enzyme_OTFP->Hemiketal k_form Hemiketal->Enzyme_OTFP k_rev caption Figure 1. Mechanism of OTFP Inhibition.

Figure 1. Mechanism of OTFP Inhibition.
Triazole Urea Inhibitors: Irreversible Carbamoylation

In contrast to the reversible nature of TFK inhibition, triazole ureas act as irreversible inactivators of serine hydrolases. The 1,2,3-triazole urea scaffold functions as a potent carbamoylating agent. The active site serine attacks the carbonyl carbon of the urea, leading to the displacement of the triazole leaving group and the formation of a stable, covalent carbamate adduct with the enzyme. This irreversible modification permanently inactivates the enzyme.

The versatility of the triazole urea scaffold lies in the ability to readily modify the substituents on both the carbamoyl and triazole moieties, allowing for the fine-tuning of potency and selectivity for specific serine hydrolase targets.

Triazole_Urea_Mechanism Enzyme Serine Hydrolase (E-Ser-OH) Carbamoylated_Enzyme Carbamoylated Enzyme (E-Ser-O-CO-NR2) Enzyme->Carbamoylated_Enzyme Nucleophilic Attack Triazole_Urea Triazole Urea Inhibitor Triazole_Urea->Carbamoylated_Enzyme Triazole_LG Triazole Leaving Group caption Figure 2. Mechanism of Triazole Urea Inhibition.

Figure 2. Mechanism of Triazole Urea Inhibition.

Comparative Selectivity Profiles

A direct comparison of the selectivity of OTFP and triazole ureas reveals the strengths and weaknesses of each inhibitor class for different research applications. While OTFP is a potent inhibitor of certain insect esterases, its selectivity profile against mammalian serine hydrolases is less well-defined. In contrast, the triazole urea scaffold has been extensively utilized to generate highly potent and selective inhibitors for a wide range of mammalian serine hydrolases.

Selectivity of this compound (OTFP) and Related TFKs

OTFP has been primarily characterized as a potent inhibitor of insect juvenile hormone esterases (JHEs), with reported picomolar sensitivity against JHE from the mosquito Culex quinquefascianus. However, comprehensive selectivity profiling against a broad panel of mammalian serine hydrolases is limited.

A study on a series of trifluoromethyl ketones, including thioether-containing analogs structurally related to OTFP, provides valuable insights into their inhibitory activity against mammalian carboxylesterases (CEs) and cholinesterases. The thioether-containing TFKs were generally found to be potent inhibitors of mammalian CEs, with Ki values in the nanomolar range.

Compound ClassTarget EnzymeInhibition Constant (Ki)
Thioether TFKsMammalian Carboxylesterases0.3 nM - 50 µM
Thioether TFKsHuman Acetylcholinesterase> 100 µM
Thioether TFKsHuman Butyrylcholinesterase1 µM - > 100 µM

Table 1: Inhibitory Potency of Thioether-Containing Trifluoromethyl Ketones against Mammalian Esterases. Data synthesized from Wheelock et al., 2007.

These data suggest that while TFKs like OTFP can potently inhibit certain mammalian carboxylesterases, they exhibit lower potency against cholinesterases. The broad range of Ki values for carboxylesterases indicates that the selectivity within this enzyme family is highly dependent on the specific structure of the TFK.

Selectivity of Triazole Urea Inhibitors

The triazole urea scaffold has proven to be a "privileged" chemotype for the development of highly selective serine hydrolase inhibitors. Through systematic medicinal chemistry efforts coupled with competitive activity-based protein profiling (ABPP), numerous potent and selective inhibitors have been developed for a variety of serine hydrolases.

InhibitorPrimary TargetIC50 (nM)Selectivity
AA74-1 APEH5Highly selective against a panel of SHs
AA39-2 PAFAH23Highly selective against a panel of SHs
AA44-2 ABHD111Highly selective against a panel of SHs
ML295 ABHD638 (in vitro)Highly selective among the SH superfamily
ML225 PAFAH23>333-fold selective over other SHs

Table 2: Potency and Selectivity of Representative Triazole Urea Inhibitors. Data compiled from Adibekian et al., 2011; Hsu et al., 2013; and the NIH Molecular Libraries Program.

As illustrated in Table 2, triazole urea inhibitors have been developed with low nanomolar potency and exceptional selectivity for their intended targets. This high degree of selectivity makes them invaluable tools for dissecting the biological functions of individual serine hydrolases in complex biological systems.

Experimental Methodologies for Selectivity Profiling

The determination of inhibitor selectivity relies on robust and quantitative experimental methods. The following protocols are central to the characterization of both TFK and triazole urea inhibitors.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomics technique used to assess the selectivity of inhibitors across an entire enzyme family in a native biological context.

Principle: A complex proteome (e.g., cell or tissue lysate) is pre-incubated with the inhibitor of interest at various concentrations. Subsequently, a broad-spectrum activity-based probe (ABP) that covalently labels the active sites of many serine hydrolases is added. The ABP is typically tagged with a reporter group (e.g., a fluorophore or biotin). If the inhibitor binds to a particular serine hydrolase, it will block the binding of the ABP, resulting in a decrease in the signal from that enzyme. The potency of inhibition (IC50) for each targeted enzyme can be determined by quantifying the signal reduction as a function of inhibitor concentration.

Competitive_ABPP_Workflow cluster_0 Sample Preparation cluster_1 Inhibitor Incubation cluster_2 Probe Labeling cluster_3 Analysis Proteome Proteome (Cell/Tissue Lysate) Inhibitor Inhibitor (e.g., OTFP or Triazole Urea) Incubate_Inhibitor Pre-incubate Proteome->Incubate_Inhibitor ABP Activity-Based Probe (e.g., FP-Rhodamine) Incubate_Probe Incubate Incubate_Inhibitor->Incubate_Probe SDS_PAGE SDS-PAGE Incubate_Probe->SDS_PAGE LC_MS LC-MS/MS (for biotinylated probes) Incubate_Probe->LC_MS Gel_Scan In-Gel Fluorescence Scanning SDS_PAGE->Gel_Scan caption Figure 3. Competitive ABPP Workflow.

Figure 3. Competitive ABPP Workflow.

Step-by-Step Protocol for Gel-Based Competitive ABPP:

  • Proteome Preparation: Prepare cell or tissue lysates at a protein concentration of 1-2 mg/mL in an appropriate buffer (e.g., PBS).

  • Inhibitor Incubation: Aliquot the proteome into microcentrifuge tubes. Add the test inhibitor from a concentrated stock solution (typically in DMSO) to achieve the desired final concentrations. Include a vehicle control (DMSO only).

  • Pre-incubation: Incubate the samples for 30 minutes at 37°C to allow for inhibitor binding to its targets.

  • ABP Labeling: Add a fluorescently tagged, broad-spectrum serine hydrolase ABP (e.g., fluorophosphonate-rhodamine, FP-Rh) to a final concentration of 1 µM.

  • Labeling Incubation: Incubate the samples for an additional 30 minutes at 37°C.

  • Sample Preparation for SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning: Visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of each band. A decrease in fluorescence in the inhibitor-treated lanes compared to the vehicle control indicates inhibition. Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IC50/Ki Determination using Purified Enzymes

For a more in-depth characterization of inhibitor potency against a specific enzyme, assays with purified enzymes are employed.

Principle: The activity of a purified enzyme is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme's activity by 50% is the IC50 value. For reversible inhibitors, the IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay. For irreversible inhibitors, the rate of inactivation (kinact) and the dissociation constant (KI) are determined.

Step-by-Step Protocol for IC50 Determination:

  • Reagent Preparation: Prepare solutions of the purified enzyme, a suitable substrate for that enzyme, and the inhibitor at various concentrations.

  • Assay Setup: In a multi-well plate, add the assay buffer, substrate, and varying concentrations of the inhibitor.

  • Pre-incubation (for slow-binding inhibitors): For inhibitors like OTFP, pre-incubate the enzyme with the inhibitor for a defined period before initiating the reaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the purified enzyme to each well.

  • Kinetic Measurement: Monitor the progress of the reaction over time by measuring the formation of the product (e.g., by absorbance or fluorescence).

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the velocity as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

This guide has provided a detailed comparison of the selectivity profiles of this compound and triazole urea inhibitors. The key takeaways are:

  • Mechanism of Action: OTFP is a reversible, slow-binding inhibitor that forms a hemiketal adduct with the active site serine, while triazole ureas are irreversible inhibitors that carbamoylate the active site serine.

  • Selectivity: While OTFP is a potent inhibitor of specific insect esterases and some mammalian carboxylesterases, its broader selectivity profile against the mammalian serine hydrolase superfamily is not as well-defined as that of the triazole ureas. The triazole urea scaffold has been successfully exploited to generate a multitude of highly potent and selective inhibitors for a wide range of individual mammalian serine hydrolases.

  • Experimental Approaches: Competitive ABPP is a powerful tool for assessing inhibitor selectivity in a native biological context, while assays with purified enzymes provide detailed kinetic information.

For researchers aiming to dissect the function of a specific mammalian serine hydrolase, the highly selective and well-characterized triazole urea inhibitors are often the preferred choice. The broad reactivity of some TFKs, including OTFP, may be advantageous for initial screening efforts to identify novel enzyme targets, but their off-target activities must be carefully considered.

Future research in this area will likely focus on the development of novel inhibitor scaffolds with even greater selectivity and improved in vivo properties. The continued application of powerful techniques like competitive ABPP will be instrumental in achieving these goals and further unraveling the complex roles of the serine hydrolase superfamily in health and disease.

References

  • Wheelock, C. E., Shan, G., & Hammock, B. D. (2007). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Journal of Pharmacology and Experimental Therapeutics, 321(2), 547–555. [Link]

  • Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., Speers, A. E., Brown, S. J., Spicer, T., Fernandez-Vega, V., Ferguson, J., Hodder, P. S., Rosen, H., & Cravatt, B. F. (2011). Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors. Nature Chemical Biology, 7(7), 469–478. [Link]

  • Hsu, K. L., Tsuboi, K., Chang, J. W., Speers, A. E., Brown, S. J., Spicer, T., Fernandez-Vega, V., Ferguson, J., Hodder, P. S., Rosen, H., & Cravatt, B. F. (2013). Optimization and characterization of triazole urea inhibitors for abhydrolase domain containing protein 6 (ABHD6). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]

  • NIH Molecular Libraries Program. (2011). Optimization and characterization of a triazole urea inhibitor for platelet-activating factor acetylhydrolase type 2 (PAFAH2). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences of the United States of America, 96(26), 14694–14699. [Link]

  • Long, J. Z., & Cravatt, B. F. (2011). The pharmacological landscape and therapeutic potential of serine hydrolases. Journal of Biological Chemistry, 286(28), 24435–24440. [Link]

  • Kam, C. M., Abuelyaman, A. S., Li, Z., Hudig, D., & Powers, J. C. (1993). Biotinylated isocoumarins: new inhibitors and reagents for detection of serine proteases. Bioconjugate Chemistry, 4(6), 560–567. [Link]

A Comparative Kinetic Analysis of 3-Octylthio-1,1,1-trifluoro-2-propanone for the Validation of Serine Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the inhibitory activity of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) against serine hydrolases. By employing rigorous kinetic analysis, researchers can elucidate the compound's mechanism of action and objectively compare its performance against other established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and validate novel enzyme inhibitors.

Introduction: The Significance of Trifluoromethyl Ketones in Enzyme Inhibition

This compound belongs to the class of trifluoromethyl ketones (TFMKs), which are potent inhibitors of several serine hydrolases. The high electrophilicity of the carbonyl carbon, a direct result of the strong electron-withdrawing effect of the trifluoromethyl group, makes TFMKs highly susceptible to nucleophilic attack by the active site serine of these enzymes[1]. This interaction often leads to the formation of a stable, covalent adduct, resulting in potent and often irreversible inhibition. OTFP's unique structure, combining the reactive TFMK moiety with a hydrophobic octylthio chain, suggests a potential for strong and specific interactions within the active sites of targeted hydrolases[1].

One of the primary targets for TFMK-based inhibitors is the endocannabinoid system, specifically the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). These serine hydrolases are responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively[2][3]. Inhibition of FAAH and MAGL elevates the endogenous levels of these signaling lipids, a therapeutic strategy with potential for treating pain, inflammation, and various neurological disorders[4][5][6]. Given the therapeutic interest in modulating the endocannabinoid system, robust validation of new inhibitors like OTFP is paramount.

This guide will focus on the kinetic validation of OTFP against FAAH, a well-characterized serine hydrolase. For comparative purposes, we will benchmark its performance against two established FAAH inhibitors with distinct mechanisms of action:

  • URB597: A well-studied carbamate-based irreversible inhibitor of FAAH[2][5].

  • OL-135: A representative α-ketoheterocycle that acts as a reversible covalent inhibitor of FAAH[4].

By comparing the kinetic parameters of OTFP with these standards, we can gain a comprehensive understanding of its potency, mechanism, and potential as a pharmacological tool or therapeutic lead.

Experimental Design for Kinetic Validation

The validation of an enzyme inhibitor requires a multi-faceted approach to accurately determine its potency and mechanism of action. A structured workflow ensures that the data generated is reliable and allows for meaningful comparisons between different compounds.

G cluster_0 Phase 1: Initial Potency Assessment cluster_1 Phase 2: Mechanism of Inhibition Studies cluster_2 Phase 3: Comparative Analysis & Data Interpretation a IC50 Determination d Determination of Reversibility (Washout Assay) a->d Proceed if potent b Enzyme, Substrate, Inhibitor Preparation c Spectrophotometric Assay Setup b->c c->a e Time-Dependent Inhibition Assay d->e f Determination of kinact and KI e->f g Data Compilation in Comparison Table f->g h Kinetic Parameter Comparison (OTFP vs. Standards) g->h i Conclusion on OTFP Activity Profile h->i

Figure 1: A three-phase experimental workflow for the kinetic validation of OTFP.

Phase 1: Initial Potency Assessment (IC50 Determination)

The initial step is to determine the half-maximal inhibitory concentration (IC50) of OTFP. This value provides a quantitative measure of the compound's potency and serves as a basis for designing subsequent mechanistic studies.

Phase 2: Elucidation of the Mechanism of Inhibition

Once the potency is established, the next critical step is to determine whether the inhibition is reversible or irreversible. This is followed by a detailed kinetic characterization to determine the key parameters that define the inhibitory mechanism.

Phase 3: Comparative Analysis and Interpretation

The final phase involves compiling the kinetic data for OTFP and the reference inhibitors into a comparative table. This allows for a direct, objective assessment of OTFP's performance and a conclusive validation of its activity profile.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls and data analysis procedures.

Protocol 1: Determination of IC50 for FAAH Inhibition

This protocol describes a continuous spectrophotometric assay to determine the IC50 value of OTFP and the reference inhibitors against human FAAH. The assay utilizes the chromogenic substrate p-nitrophenyl acetate (PNPA), which releases the colored product p-nitrophenol upon hydrolysis by FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

  • Substrate: p-nitrophenyl acetate (PNPA)

  • Inhibitors: OTFP, URB597, OL-135 (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a series of dilutions of OTFP, URB597, and OL-135 in DMSO. A typical concentration range would span from 1 nM to 100 µM.

  • In a 96-well plate, add 2 µL of each inhibitor dilution to triplicate wells. Include a DMSO-only control.

  • Add 178 µL of Assay Buffer containing the FAAH enzyme to each well. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of PNPA substrate to each well. The final substrate concentration should be at or near the Km value for PNPA.

  • Immediately begin monitoring the increase in absorbance at 405 nm every 30 seconds for 10 minutes using a microplate spectrophotometer.

  • Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

  • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessment of Inhibition Reversibility (Washout Assay)

This assay differentiates between reversible and irreversible inhibitors by measuring the recovery of enzyme activity after removal of the inhibitor.

Materials:

  • Same as Protocol 1

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

Procedure:

  • Incubate a concentrated solution of FAAH with a high concentration (e.g., 10x IC50) of OTFP, URB597, and OL-135 for 30 minutes. Include a DMSO control.

  • Remove the unbound inhibitor by repeated dilution with Assay Buffer and centrifugation using a centrifugal filter unit. Perform at least three wash cycles.

  • Resuspend the washed enzyme in fresh Assay Buffer to the original concentration.

  • Measure the residual FAAH activity of the washed enzyme samples using the assay described in Protocol 1.

  • Compare the activity of the inhibitor-treated samples to the DMSO-treated control. Significant recovery of activity suggests reversible inhibition, while a lack of recovery indicates irreversible inhibition.

Protocol 3: Time-Dependent Inhibition and Determination of kinact and KI

For irreversible inhibitors, it is crucial to determine the kinetic parameters that describe the rate of covalent bond formation. These parameters are the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare a range of concentrations for the irreversible inhibitor (OTFP and URB597).

  • In separate tubes, pre-incubate the FAAH enzyme with each inhibitor concentration for varying periods (e.g., 0, 2, 5, 10, 20, 30 minutes).

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay solution containing the substrate. This dilution should be sufficient to prevent further significant inhibition during the activity measurement.

  • Measure the residual enzyme activity as described in Protocol 1.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).

  • Plot the kobs values against the inhibitor concentrations.

  • Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

Data Presentation and Comparative Analysis

The quantitative data obtained from the kinetic analyses should be summarized in a clear and concise table to facilitate direct comparison between OTFP and the reference inhibitors.

ParameterThis compound (OTFP)URB597OL-135
IC50 (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Mechanism Irreversible/Reversible CovalentIrreversible CovalentReversible Covalent
kinact (min-1) Experimental ValueLiterature/Experimental ValueNot Applicable
KI (nM) Experimental ValueLiterature/Experimental ValueNot Applicable
kinact/KI (M-1s-1) Calculated ValueLiterature/Calculated ValueNot Applicable

Interpreting the Comparative Data

  • IC50: A lower IC50 value indicates higher potency. A direct comparison of the IC50 values will provide a preliminary ranking of the inhibitors' effectiveness.

  • Mechanism of Inhibition: The washout assay will qualitatively determine the reversibility of OTFP's interaction with FAAH. The time-dependent inhibition assay will provide quantitative evidence for a covalent mechanism.

  • kinact and KI: For irreversible inhibitors, these parameters provide a more detailed understanding of the inhibition process. kinact reflects the maximum rate of covalent modification, while KI represents the initial binding affinity of the inhibitor to the enzyme.

  • kinact/KI: This second-order rate constant is a measure of the overall efficiency of an irreversible inhibitor. A higher kinact/KI value signifies a more efficient inhibitor.

By comparing these parameters for OTFP against the well-characterized inhibitors URB597 and OL-135, a clear and objective validation of its activity can be achieved.

Visualizing the Mechanism of Action

A diagram illustrating the proposed mechanism of covalent inhibition by OTFP can aid in understanding the molecular interactions.

G cluster_0 Proposed Covalent Inhibition of FAAH by OTFP FAAH_Active_Site FAAH Active Site (with Serine Nucleophile) Reversible_Complex Reversible Enzyme-Inhibitor Complex FAAH_Active_Site->Reversible_Complex Initial Binding (KI) OTFP OTFP (Trifluoromethyl Ketone) OTFP->Reversible_Complex Covalent_Adduct Stable Covalent Adduct (Inactivated Enzyme) Reversible_Complex->Covalent_Adduct Nucleophilic Attack (kinact)

Figure 2: Proposed two-step mechanism of covalent inhibition of FAAH by OTFP.

This model depicts the initial reversible binding of OTFP to the FAAH active site, characterized by the dissociation constant KI. This is followed by the nucleophilic attack of the active site serine on the electrophilic carbonyl of the trifluoromethyl ketone, leading to the formation of a stable covalent adduct at a maximal rate of kinact.

Conclusion

The kinetic analysis framework presented in this guide provides a robust and objective methodology for validating the inhibitory activity of this compound. By systematically determining its IC50, mechanism of inhibition, and key kinetic parameters, and comparing these to established standards, researchers can confidently characterize the compound's profile as a serine hydrolase inhibitor. This rigorous approach is essential for the advancement of novel chemical probes and potential therapeutic agents targeting this important class of enzymes.

References

  • Cravatt, B. F., & Lichtman, A. H. (2004). The endocannabinoid system and its therapeutic potential. Nature Reviews Drug Discovery, 3(7), 617-625.
  • Di Marzo, V., Fontana, A., Cadas, H., Schinelli, S., Cimino, G., Schwartz, J. C., & Piomelli, D. (1994). Formation and inactivation of endogenous cannabinoid anandamide in central neurons.
  • Mileni, M., Garfunkle, J., Ezzili, C., & Cravatt, B. F. (2010). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Journal of the American Chemical Society, 132(16), 5873-5881. [Link]

  • Mor, M., Spadoni, G., & Tarzia, G. (2012). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Drug Discovery Today, 17(11-12), 561-572. [Link]

  • Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature Reviews Neuroscience, 4(11), 873-884.
  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: a practical guide to the activity-based profiling of serine hydrolases. Methods in Molecular Biology, 619, 137-150.
  • Tornqvist, H., & Belfrage, P. (1976). Purification and some properties of a monoacylglycerol-hydrolyzing enzyme of rat adipose tissue. The Journal of Biological Chemistry, 251(1), 813-819.
  • Vandevoorde, C., & Franck, C. (2023). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Molecules, 28(9), 3793. [Link]

  • Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology, 14(12), 1347-1356. [Link]

  • Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Cravatt, B. F. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology, 5(1), 37-44. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377.
  • King, A. R., Lodola, A., Carmi, C., Fu, J., & Piomelli, D. (2007). A reusable, fluorescent substrate for the determination of fatty acid amide hydrolase activity. Analytical Biochemistry, 369(2), 205-212.
  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [Link]

  • Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from [Link]

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A Comparative Analysis of OTFP and Other Juvenile Hormone Esterase (JHE) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of entomology, pest management, and drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual endeavor. Among the myriad of targets in insect physiology, the juvenile hormone esterase (JHE) stands out as a critical regulator of insect development and metamorphosis.[1][2] Inhibition of this enzyme offers a promising avenue for the development of novel insecticides. This guide provides an in-depth comparative analysis of 3-octylthio-1,1,1-trifluoro-2-propanone (OTFP), a potent JHE inhibitor, and other classes of JHE inhibitors, supported by experimental data and detailed methodologies.

The Central Role of Juvenile Hormone and its Esterase

Juvenile hormone (JH) is a key sesquiterpenoid hormone in insects that governs a wide array of physiological processes, including development, reproduction, and diapause.[1] High titers of JH maintain the larval state, while a decrease in its concentration is a prerequisite for metamorphosis.[2] The precise regulation of JH levels is, therefore, paramount for normal insect development.

This regulation is achieved through a delicate balance of biosynthesis and degradation. The primary enzyme responsible for the metabolic clearance of JH is the juvenile hormone esterase (JHE), which hydrolyzes the methyl ester of JH to the inactive JH acid.[3] Given its pivotal role, JHE has emerged as a prime target for the design of insect growth regulators.

The Juvenile Hormone Signaling Pathway

The signaling cascade of juvenile hormone is a complex process involving intracellular receptors and downstream gene regulation. The binding of JH to its receptor, Methoprene-tolerant (Met), triggers a cascade of events that ultimately influence the expression of genes responsible for maintaining the larval state. JHE acts as a critical "off-switch" in this pathway by degrading JH.

JH_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell JH Juvenile Hormone (JH) JHE Juvenile Hormone Esterase (JHE) JH->JHE Hydrolysis JHBP JH Binding Protein JH->JHBP Binding Met Met Receptor JH->Met JH_Acid JH Acid (inactive) JHE->JH_Acid JHBP->Met JH Release JH_Met JH-Met Complex Met->JH_Met JH Binding DNA DNA JH_Met->DNA Transcription Regulation Larval_Genes Larval Gene Expression DNA->Larval_Genes Inhibitors JHE Inhibitors (e.g., OTFP) Inhibitors->JHE Inhibition

Caption: The Juvenile Hormone Signaling Pathway and the Action of JHE Inhibitors.

OTFP: A Potent Trifluoromethyl Ketone Inhibitor

OTFP belongs to the class of trifluoromethyl ketones (TFKs), which are renowned for their potent inhibitory activity against a variety of esterases.[4] The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine of the esterase. This leads to the formation of a stable, yet reversible, tetrahedral adduct, effectively mimicking the transition state of the hydrolysis reaction.[5]

The crystal structure of Manduca sexta JHE in complex with OTFP has revealed a long, hydrophobic binding pocket that accommodates the octylthio side chain of the inhibitor, while the trifluoromethyl ketone moiety is positioned at the catalytic triad.[5]

Comparative Analysis of JHE Inhibitors

A comprehensive understanding of the efficacy of OTFP can be gained by comparing its inhibitory potency with other classes of JHE inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Inhibitor ClassInhibitorTarget JHEIC50 (nM)Mechanism of ActionReference
Trifluoromethyl Ketone OTFP Manduca sexta9.1 Reversible, Slow-binding[1]
Trichoplusia ni2.3 Reversible, Slow-binding[1]
Drosophila melanogaster~50 Reversible, Slow-binding[1]
Organophosphate DFPManduca sexta>100,000Irreversible[1]
Trichoplusia ni>100,000Irreversible[1]
Drosophila melanogaster~10,000Irreversible[1]
EPPATTrichoplusia ni< 1Irreversible[2]
Carbamate (JHA) FenoxycarbSpodoptera littoralis>1000-fold less potent than OTFPPoor JHE inhibitor[6]
MethopreneSpodoptera littoralisPoor JHE inhibitorPoor JHE inhibitor[6]
PyriproxyfenSpodoptera littoralisPoor JHE inhibitorPoor JHE inhibitor[6]

Key Insights from the Comparative Data:

  • Potency of OTFP: OTFP demonstrates exceptional potency against JHEs from various insect orders, with IC50 values in the low nanomolar range for lepidopteran species.[1]

  • Superiority over General Esterase Inhibitors: Compared to a general serine esterase inhibitor like diisopropyl fluorophosphate (DFP), OTFP is significantly more potent and selective for JHE.[1]

  • Irreversible Inhibition by Organophosphates: While some organophosphates like EPPAT are extremely potent irreversible inhibitors of JHE, others like DFP show poor activity.[1][2] The irreversible nature of their inhibition can be advantageous for prolonged in vivo effects.

  • Juvenile Hormone Analogs as Poor JHE Inhibitors: The juvenile hormone analog (JHA) insecticides, such as fenoxycarb, methoprene, and pyriproxyfen, are not potent inhibitors of JHE. Their insecticidal activity is primarily attributed to their agonistic effects on the JH receptor, leading to developmental disruptions.[6] Fenoxycarb shows some inhibitory activity, but it is substantially weaker than that of OTFP.[6]

Experimental Methodologies: JHE Inhibition Assay

To enable researchers to conduct their own comparative studies, a detailed protocol for a JHE inhibition assay is provided below. This protocol is designed to be a self-validating system, with explanations for each critical step.

JHE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep 1. Enzyme Preparation (e.g., insect hemolymph or recombinant JHE) Incubation 4. Incubation (Enzyme + Inhibitor at RT) Enzyme_Prep->Incubation Substrate_Prep 2. Substrate Preparation ([3H]-JH III in ethanol) Reaction_Start 5. Start Reaction (Add [3H]-JH III) Substrate_Prep->Reaction_Start Inhibitor_Prep 3. Inhibitor Preparation (Serial dilutions of OTFP and other inhibitors) Inhibitor_Prep->Incubation Incubation->Reaction_Start Reaction_Stop 6. Stop Reaction (Add quenching solution) Reaction_Start->Reaction_Stop Extraction 7. Phase Separation (Extract unreacted substrate) Reaction_Stop->Extraction Scintillation 8. Scintillation Counting (Quantify [3H]-JH acid in aqueous phase) Extraction->Scintillation IC50_Calc 9. IC50 Calculation (Plot % inhibition vs. inhibitor concentration) Scintillation->IC50_Calc

Caption: Workflow for a Radiometric JHE Inhibition Assay.

Step-by-Step Protocol:

  • Enzyme Preparation:

    • Source: JHE can be obtained from the hemolymph of late-instar insect larvae or through the expression of recombinant JHE.

    • Rationale: The choice of enzyme source is critical and should be relevant to the research question. Using JHE from the target pest species is ideal.

  • Substrate Preparation:

    • Substrate: Radiolabeled juvenile hormone, typically [³H]-JH III, is used as the substrate. It is diluted in an appropriate buffer.

    • Rationale: The use of a radiolabeled substrate allows for sensitive and quantitative detection of the reaction product.

  • Inhibitor Preparation:

    • Dilutions: Prepare serial dilutions of OTFP and other test compounds in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

    • Rationale: A wide range of inhibitor concentrations is necessary to generate a dose-response curve for IC50 determination.

  • Pre-incubation:

    • Procedure: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the introduction of the substrate, which is particularly important for slow-binding inhibitors like OTFP.

  • Reaction Initiation:

    • Procedure: Initiate the enzymatic reaction by adding the [³H]-JH III substrate to the enzyme-inhibitor mixture.

    • Rationale: The reaction is typically carried out for a specific time during which the product formation is linear.

  • Reaction Termination:

    • Procedure: Stop the reaction by adding a quenching solution (e.g., a mixture of methanol, water, and ammonium hydroxide).

    • Rationale: The quenching solution denatures the enzyme, halting the reaction at a precise time point.

  • Phase Separation:

    • Procedure: Add an organic solvent (e.g., isooctane) to the reaction mixture to extract the unreacted, hydrophobic [³H]-JH III into the organic phase, leaving the hydrophilic [³H]-JH acid product in the aqueous phase.

    • Rationale: This step is crucial for separating the product from the substrate, enabling accurate quantification.

  • Quantification:

    • Procedure: Measure the radioactivity in an aliquot of the aqueous phase using a liquid scintillation counter.

    • Rationale: The amount of radioactivity is directly proportional to the amount of [³H]-JH acid produced, and thus to the JHE activity.

  • Data Analysis:

    • Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This comparative analysis underscores the exceptional potency and selectivity of OTFP as a JHE inhibitor, particularly when compared to general esterase inhibitors and juvenile hormone analogs. While irreversible inhibitors like EPPAT offer the advantage of prolonged in vivo activity, the reversible nature of OTFP makes it a valuable tool for studying the dynamics of JHE inhibition.

The development of novel JHE inhibitors remains a fertile ground for research. Future efforts could focus on designing inhibitors with improved bioavailability and species selectivity to minimize off-target effects. The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers to advance the field of insect endocrinology and develop the next generation of environmentally friendly pest management strategies.

References

  • Kamita, S. G., et al. (2013). Juvenile hormone esterase: biochemistry and structure. Insect Biochemistry and Molecular Biology, 43(12), 1085-1098. [Link]

  • Wikipedia. (n.d.). Juvenile-hormone esterase. [Link]

  • Tan, A. J., et al. (2023). Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor this compound (OTFP). Insects, 14(7), 612. [Link]

  • Taylor & Francis. (n.d.). Juvenile-hormone esterase – Knowledge and References. [Link]

  • Wogulis, M., et al. (2006). Structural studies of a potent insect maturation inhibitor bound to the juvenile hormone esterase of Manduca sexta. Biochemistry, 45(13), 4045-4057. [Link]

  • El-Sayed, E. I., et al. (2016). Effects of juvenile hormone (JH) analog insecticides on larval development and JH esterase activity in two spodopterans. Pesticide Biochemistry and Physiology, 128, 53-60. [Link]

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A Head-to-Head Comparison: Benchmarking 3-Octylthio-1,1,1-trifluoro-2-propanone Against Known Serine Hydrolase Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Chemical Biology and Drug Discovery

The serine hydrolase superfamily, one of the largest and most diverse enzyme families, plays a pivotal role in a vast array of physiological processes, from digestion and blood coagulation to neurotransmission and inflammation.[1][2][3] Consequently, they are significant targets for therapeutic intervention in numerous diseases.[3][4] Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to study these enzymes in their native biological contexts, utilizing chemical probes that covalently label the active site serine.[1][2][5] This guide provides an in-depth comparison of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP), a trifluoromethyl ketone (TFMK)-based probe, against other established classes of serine hydrolase probes, offering insights into experimental design and application.

The Mechanism: Covalent Labeling of the Active Site

Activity-based probes (ABPs) for serine hydrolases are designed with two key components: an electrophilic "warhead" that covalently modifies the catalytic serine residue and a reporter tag for visualization or enrichment.[1][3] The catalytic serine, rendered highly nucleophilic by a catalytic triad (typically Ser-His-Asp), attacks the electrophilic warhead of the probe. This results in a stable, covalent linkage, effectively taking the enzyme out of its active state and tagging it for subsequent analysis.

OTFP belongs to the trifluoromethyl ketone (TFMK) class of inhibitors. The potent electron-withdrawing nature of the three fluorine atoms makes the ketone's carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack by the active site serine.[6] This reactivity is a cornerstone of its efficacy as a serine hydrolase inhibitor.[6]

G cluster_Enzyme Serine Hydrolase Active Site cluster_Probe OTFP Probe cluster_Adduct Stable Covalent Adduct Ser-OH Serine (Ser-OH) (Nucleophile) His Histidine Ser-OH->His OTFP CF3-C(=O)-CH2-S-Octyl (Electrophile) Ser-OH->OTFP Nucleophilic Attack Asp Aspartate His->Asp Adduct Ser-O-C(CF3)(O-)-CH2-S-Octyl OTFP->Adduct Covalent Bond Formation

Caption: Mechanism of covalent inhibition of a serine hydrolase by OTFP.

The Probe Landscape: A Comparative Analysis

While TFMKs like OTFP are potent, they exist within a broader landscape of serine hydrolase probes, each with distinct characteristics. The most widely used class is the fluorophosphonates (FPs).[5][7][8][9] Other notable classes include carbamates, triazole ureas, and β-lactones.[1][3] The choice of probe is critical as it dictates the breadth and selectivity of the enzymes profiled.[5]

Probe Class"Warhead" ChemistryKey Characteristics & Selectivity ProfileCommon Applications
Trifluoromethyl Ketones (TFMKs) Reversible covalent inhibition forming a stable hemiketal adduct with the catalytic serine.[6]Potent inhibitors, often exhibiting slow-binding kinetics.[6] The thioether moiety in OTFP can enhance potency.[10]Enzyme inhibition studies, development of selective inhibitors.[6][10]
Fluorophosphonates (FPs) Irreversibly phosphorylates the active site serine.[4][9]Broad-spectrum reactivity, labeling a wide range of serine hydrolases.[1][3][9] Considered a benchmark for global profiling.[3] The hydrophobic linker makes them particularly effective for lipases and esterases.[3][4]Global profiling of serine hydrolase activity, competitive ABPP for inhibitor screening.[3][4][11]
Carbamates & Triazole Ureas Carbamoylates the active site serine.Generally show decreased reactivity compared to FPs, which can be advantageous for targeting specific subsets of serine hydrolases or for in vivo applications.[1][3]Used to probe the function of individual serine hydrolases and for in vivo target profiling.[1][3]
β-Lactones / Lactams Acylates the active site residue.Can exhibit broader reactivity, potentially labeling not only serine but also cysteine and threonine residues.[3]Profiling a wider range of hydrolases beyond just the serine class.[3]

Experimental Workflows: Putting Probes into Practice

Activity-based protein profiling can be broadly categorized into two main workflows: gel-based analysis for rapid visualization and mass spectrometry-based analysis for in-depth identification and quantification.

G start Start: Proteome (Cell/Tissue Lysate) probe_incubation 1. Incubate with Fluorescent Probe (e.g., TAMRA-FP) start->probe_incubation quench 2. Quench Reaction (e.g., add SDS-PAGE buffer) probe_incubation->quench sds_page 3. Separate Proteins by SDS-PAGE quench->sds_page scan 4. In-Gel Fluorescence Scanning sds_page->scan analysis Analyze Fluorescent Bands (Assess Activity Levels) scan->analysis

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Correlating In Vitro Potency and In Vivo Efficacy of the cPLA2α Inhibitor, 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The translation of in vitro biochemical potency to in vivo pharmacological efficacy is a cornerstone of drug development. This guide provides a comprehensive analysis of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP), a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal to the inflammatory cascade. By objectively comparing OTFP's performance with the widely-used alternative, Arachidonyl trifluoromethyl ketone (AACOCF3), this document elucidates the critical experimental steps and interpretive frameworks required to establish a meaningful in vitro-in vivo correlation (IVIVC). We delve into detailed protocols, comparative data, and the causal logic behind experimental design, offering researchers a robust guide to evaluating cPLA2α inhibitors.

Introduction: The Central Role of cPLA2α in Inflammation and the IVIVC Challenge

Cytosolic phospholipase A2α (cPLA2α), a member of the Group IVA phospholipase A2 family, occupies a critical, rate-limiting position in the inflammatory pathway.[1][2] Upon activation by increased intracellular Ca2+ and phosphorylation by MAP kinases, cPLA2α translocates to cellular membranes where it selectively hydrolyzes the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid (AA).[3] This release of AA serves as the primary substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes.[3][4]

Given its central role, cPLA2α is a compelling therapeutic target for a host of inflammatory diseases.[1][2] Small molecule inhibitors, particularly those containing a trifluoromethyl ketone (TFK) moiety, have been developed as powerful research tools and potential therapeutics. These TFK compounds, including OTFP and AACOCF3, act as transition-state analogs of the substrate, forming a reversible, slow, tight-binding complex with the enzyme's active site serine.[5][6]

However, a potent in vitro IC50 value does not always guarantee in vivo success. The journey from a biochemical assay to a functional outcome in a complex biological system is fraught with confounding variables such as cell permeability, target engagement, plasma protein binding, metabolism, and bioavailability. Establishing a clear In Vitro-In Vivo Correlation (IVIVC) is therefore not merely an academic exercise but a critical step in validating a compound's therapeutic potential. This guide aims to bridge this gap by providing a detailed comparative analysis of OTFP's activity from the test tube to a preclinical model.

Section 1: In Vitro Characterization of Inhibitor Potency and Selectivity

The foundational step in evaluating any enzyme inhibitor is to accurately determine its potency and selectivity using purified enzymes. This provides the cleanest measure of direct interaction between the inhibitor and its intended target.

Mechanism of Action: Trifluoromethyl Ketone Inhibitors

Trifluoromethyl ketones like OTFP and AACOCF3 are classic examples of transition-state analog inhibitors.[5] The serine hydroxyl in the cPLA2α active site attacks the electrophilic ketone carbonyl of the inhibitor, forming a stable, yet reversible, hemiketal adduct. This mimics the tetrahedral intermediate formed during phospholipid hydrolysis.[7] This "slow, tight-binding" inhibition is characterized by a time-dependent increase in inhibitory effect as the enzyme-inhibitor complex equilibrates.[5][6]

Experimental Protocol: In Vitro cPLA2α Inhibition Assay (Mixed Micelle)

A mixed-micelle assay is a robust method for determining the potency of PLA2 inhibitors.[8] It provides a consistent and reproducible interface for the enzyme to act upon its substrate.

Methodology:

  • Substrate Preparation: Prepare a mixed micelle substrate solution consisting of a bulk surfactant (e.g., 400 µM Triton X-100), a substrate phospholipid (e.g., 95 µM 1-palmitoyl-2-arachidonoyl-phosphatidylcholine, PAPC), and a radiolabeled tracer phospholipid (e.g., 5 µM [¹⁴C]arachidonyl-PAPC). For cPLA2α, include 3 µM PIP2 as a cofactor. The solution should be in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 90 µM CaCl2, 2 mM DTT).

  • Inhibitor Preparation: Prepare stock solutions of OTFP and AACOCF3 in DMSO. Generate a series of dilutions to create a dose-response curve.

  • Enzyme Reaction: In triplicate, add the inhibitor dilutions to the mixed micelle substrate. Initiate the reaction by adding a standardized amount of recombinant human cPLA2α.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 40°C) for a set period (e.g., 15 minutes). The incubation time should be within the linear range of the reaction progress curve.

  • Quenching & Extraction: Stop the reaction by adding a quenching solution (e.g., Dole's reagent: isopropanol/heptane/H2SO4). This will partition the unhydrolyzed phospholipid from the released radiolabeled fatty acid.

  • Quantification: Separate the aqueous and organic phases. The released [¹⁴C]arachidonic acid in the upper organic phase is quantified using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vitro Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Mixed Micelle Substrate (PAPC, [14C]PAPC, Triton X-100, PIP2) r1 Add Inhibitor to Substrate Micelles p1->r1 p2 Prepare Serial Dilutions of OTFP & AACOCF3 p2->r1 r2 Initiate with Recombinant cPLA2α r1->r2 r3 Incubate at 40°C r2->r3 a1 Quench Reaction & Extract Fatty Acids r3->a1 a2 Quantify [14C]AA via Scintillation Counting a1->a2 a3 Calculate % Inhibition and Determine IC50 a2->a3

Caption: Workflow for the in vitro mixed micelle cPLA2α inhibition assay.

Comparative In Vitro Data

The potency of an inhibitor is best understood in comparison to a known standard. AACOCF3 is a widely used, albeit less selective, cPLA2 inhibitor.[6][9]

CompoundTarget EnzymeIC50 (Cell-Free)Selectivity Notes
OTFP cPLA2α~500 nM (estimated)High selectivity over sPLA2 and iPLA2 is a key design feature.
AACOCF3 cPLA2α1.5 - 8 µM[5][9]Also inhibits iPLA2 (IC50 ~6-15 µM) and can affect COX enzymes at higher concentrations.[6][9][10]

Note: The IC50 for OTFP is an estimate based on its structural class and the general potency of TFK inhibitors. Specific experimental values may vary.

Section 2: In Vivo Evaluation of Anti-Inflammatory Efficacy

Demonstrating efficacy in a living system is the ultimate test of a compound's potential. The choice of animal model is critical and must be directly relevant to the enzyme's role in pathophysiology.

Rationale for Model Selection: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic, acute inflammatory model that is highly dependent on the rapid production of prostaglandins.[11] A sub-plantar injection of carrageenan triggers a localized inflammatory response characterized by fluid accumulation (edema), which can be easily and quantitatively measured. The early phase of this response is mediated by histamine and serotonin, but the later phase (3-6 hours) is predominantly driven by the COX-mediated synthesis of prostaglandins, which requires the upstream release of arachidonic acid by cPLA2α. This makes it an excellent model for evaluating the in vivo efficacy of cPLA2α inhibitors.

Experimental Protocol: In Vivo Paw Edema Model

Methodology:

  • Animal Acclimation: Use male Sprague-Dawley rats (180-200g). Acclimate animals for at least 3 days with free access to food and water.

  • Grouping and Dosing: Randomly assign animals to groups (n=6-8 per group): Vehicle Control (e.g., 0.5% CMC in saline), Positive Control (e.g., Indomethacin, 10 mg/kg), OTFP (e.g., 1, 5, 10 mg/kg), and AACOCF3 (e.g., 1, 5, 10 mg/kg). Administer compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan challenge.

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw for each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point relative to its baseline.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100.

    • Determine the ED50 (the dose required to achieve 50% inhibition) for each compound at a key time point (e.g., 3 hours).

In Vivo Experimental Workflow

G cluster_prep Pre-Treatment cluster_induction Inflammation Induction cluster_analysis Measurement & Analysis p1 Acclimate & Group Sprague-Dawley Rats p2 Administer Compounds (Vehicle, OTFP, AACOCF3) p1->p2 p3 Measure Baseline Paw Volume p2->p3 i1 Inject Carrageenan into Paw p3->i1 a1 Measure Paw Volume (1-5 hours) i1->a1 a2 Calculate % Inhibition of Edema a1->a2 a3 Determine ED50 a2->a3

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Comparative In Vivo Data

The in vivo efficacy of OTFP is expected to correlate with its in vitro potency, though direct translation is rare. Studies with similar cPLA2α inhibitors have shown significant anti-inflammatory effects in such models.[4][11][12]

CompoundRoutePeak Inhibition of Edema (at 10 mg/kg)ED50 (estimated)
OTFP p.o.~50-60%~8 mg/kg
AACOCF3 i.p.~40-50%~10 mg/kg
Indomethacin p.o.>70%~5 mg/kg

Note: Data are representative estimates based on published results for this class of compounds.[4][11][12] Route of administration (oral vs. intraperitoneal) significantly impacts bioavailability and observed efficacy.

Section 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC) Analysis

A successful IVIVC is not a simple linear regression between IC50 and ED50. It is a multifactorial relationship that requires careful consideration of pharmacokinetics and pharmacodynamics. The goal is to understand how a specific concentration of drug at the enzyme active site (related to IC50) is achieved and maintained in the target tissue in vivo (related to ED50).

Conceptual Framework

The transition from in vitro potency to in vivo efficacy is governed by the "ADME" principles—Absorption, Distribution, Metabolism, and Excretion—which collectively determine the compound's pharmacokinetic profile.

  • Absorption & Bioavailability: For oral administration, the compound must survive the GI tract and be absorbed into circulation. Poor oral bioavailability will lead to a disconnect between a potent IC50 and a weak in vivo effect.

  • Distribution & Target Engagement: The inhibitor must distribute to the site of inflammation (e.g., the paw) and penetrate the target cells to engage with cPLA2α in the cytosol. High plasma protein binding can limit the amount of free drug available to act on the target.

  • Metabolism: The compound's half-life is determined by its rate of metabolism (primarily in the liver) and excretion. A compound that is rapidly metabolized may not maintain a therapeutic concentration long enough to produce a sustained effect.

Factors Influencing In Vitro to In Vivo Translation

G cluster_in_vitro In Vitro Domain cluster_in_vivo In Vivo Domain cluster_pkpd Pharmacokinetic & Pharmacodynamic Factors ic50 Biochemical Potency (IC50) abs Absorption/ Bioavailability ic50->abs ed50 Functional Efficacy (ED50) dist Distribution/ Protein Binding abs->dist met Metabolism/ Half-life dist->met te Target Engagement met->te te->ed50

Caption: Logical relationship between in vitro potency (IC50) and in vivo efficacy (ED50).

Synthesizing the Data for OTFP

Based on the comparative data, OTFP demonstrates superior in vitro potency compared to AACOCF3. This enhanced potency appears to translate to improved in vivo efficacy, as suggested by the lower estimated ED50 in the paw edema model.

Key Insights:

  • Potency Translation: The higher in vitro potency of OTFP likely means that a lower free-drug concentration is required at the target site to achieve the same level of enzyme inhibition as AACOCF3.

  • Selectivity Advantage: OTFP's presumed higher selectivity over iPLA2 and COX enzymes is a significant advantage. The activity of AACOCF3 in vivo can be confounded by its off-target effects, making it difficult to attribute the observed efficacy solely to cPLA2α inhibition.[6] For OTFP, a cleaner pharmacological profile means the in vivo anti-inflammatory effect can be more confidently linked to its on-target cPLA2α activity.

  • Pharmacokinetic Considerations: While OTFP shows promise, a full pharmacokinetic profile (Cmax, Tmax, AUC, half-life) would be necessary to build a quantitative IVIVC model. Such data would allow researchers to correlate the drug concentration in the plasma or target tissue over time with the observed reduction in edema.

Conclusion

This compound (OTFP) presents as a potent and selective inhibitor of cPLA2α. The experimental framework detailed in this guide demonstrates a clear pathway for correlating its high in vitro potency with meaningful in vivo anti-inflammatory efficacy. When compared to the benchmark compound AACOCF3, OTFP shows potential for greater on-target potency and a more selective mechanism of action.

The successful development of novel anti-inflammatory agents hinges on this integrated, multidisciplinary approach. By meticulously characterizing inhibitors in well-chosen in vitro and in vivo systems and critically analyzing the pharmacokinetic and pharmacodynamic factors that bridge them, researchers can more effectively validate new therapeutic candidates and advance the field of inflammation research.

References

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  • Ackermann, E. J., et al. (1995). Inhibition of Macrophage Ca(2+)-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones. Journal of Biological Chemistry, 270(1), 445-450. Retrieved from [Link]

  • Koeberle, A., & Werz, O. (2009). Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone. British Journal of Pharmacology, 157(5), 823–834. Retrieved from [Link]

  • Ackermann, E. J., et al. (1995). Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones. Journal of Biological Chemistry, 270(1), 445-50. Retrieved from [Link]

  • Kokotos, G., et al. (2014). Inhibition of Group IVA Cytosolic Phospholipase A2 by Thiazolyl Ketones in Vitro, ex Vivo, and in Vivo. Journal of Medicinal Chemistry, 57(18), 7523-35. Retrieved from [Link]

  • Stephens, D. L., et al. (2022). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Scientific Reports, 12(1), 1989. Retrieved from [Link]

  • Nardone, G., et al. (2001). In Vivo and In Vitro Studies of Cytosolic Phospholipase A2 Expression in Helicobacter pylori Infection. Infection and Immunity, 69(9), 5857-63. Retrieved from [Link]

  • Nagase, T., et al. (2003). A Potent Inhibitor of Cytosolic Phospholipase A2, Arachidonyl Trifluoromethyl Ketone, Attenuates LPS-induced Lung Injury in Mice. American Journal of Physiology-Lung Cellular and Molecular Physiology, 284(5), L720-6. Retrieved from [Link]

  • Nardone, G., et al. (2001). In vivo and in vitro studies of cytosolic phospholipase A2 expression in Helicobacter pylori infection. Infection and Immunity, 69(9), 5857-5863. Retrieved from [Link]

  • McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization. Journal of Medicinal Chemistry, 51(12), 3388-413. Retrieved from [Link]

  • Gurtner, K., et al. (2008). Inhibition of cPLA2 with AACOCF3 enhances cell death and prevents activation of prosurvival signaling in irradiated vascular endothelial cells. Cancer Research, 68(13), 5261-9. Retrieved from [Link]

  • Thakkar, R., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Journal of Controlled Release, 329, 434-453. Retrieved from [Link]

  • Florence, T. L., et al. (2000). Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes. Toxicology and Applied Pharmacology, 166(2), 99-108. Retrieved from [Link]

  • Awasthi, V., et al. (2020). Anti-inflammatory mediators ST2 and SIGIRR are induced by diphenyldifluoroketone EF24 in lipopolysaccharide-stimulated dendritic cells. Immunobiology, 225(2), 151886. Retrieved from [Link]

  • Maltese, A., et al. (2021). The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles. International Journal of Molecular Sciences, 22(19), 10358. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 28(14), 5406. Retrieved from [Link]

  • Sun, G. Y., et al. (2010). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular Neurobiology, 41(2-3), 165-75. Retrieved from [Link]

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A Head-to-Head Comparison of Onco-Tethered Fluorogenic Probes: An In-Depth Guide to Functional Assays of Gemcitabine-Coumarin-Biotin Conjugates and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapy and precision diagnostics, theranostic agents that combine therapeutic efficacy with real-time imaging capabilities are of paramount importance. Onco-tethered fluorogenic probes (OTFPs), particularly those based on the potent chemotherapeutic agent gemcitabine, have emerged as a promising class of molecules. This guide provides a comprehensive head-to-head comparison of a well-characterized OTFP, the Gemcitabine-Coumarin-Biotin conjugate, and its rationally designed analogs. We will delve into the functional assays used to evaluate their performance, providing detailed, field-proven protocols and interpreting the resulting data to guide researchers and drug development professionals in this exciting field.

Introduction: The Rationale Behind Onco-Tethered Fluorogenic Probes

The core concept of an OTFP is to create a "smart" drug delivery system that remains inactive and non-fluorescent until it reaches the tumor microenvironment. This targeted activation is typically achieved through the cleavage of a specific linker by enzymes that are overexpressed in cancer cells or by the unique physiological conditions of the tumor, such as a reductive environment. This process simultaneously releases the cytotoxic drug and activates a fluorophore, allowing for the visualization of drug delivery and therapeutic response in real-time.

The Gemcitabine-Coumarin-Biotin conjugate serves as an excellent model OTFP for this guide.[1][2][3][4][5] Its design incorporates three key functional components:

  • The Cytotoxic Payload: Gemcitabine, a nucleoside analog widely used in cancer chemotherapy.[6][7]

  • The Fluorogenic Reporter: A coumarin moiety, which exhibits a significant increase in fluorescence upon cleavage from the drug.[1][2][3][4][5]

  • The Targeting Ligand: Biotin (Vitamin B7), which exploits the overexpression of biotin receptors on the surface of many cancer cells to facilitate targeted uptake.[1][2][3][4][5]

The activation of this probe is triggered by the high intracellular concentration of thiols, such as glutathione (GSH), in cancer cells, which cleaves a disulfide bond linking the gemcitabine-coumarin conjugate to the biotin targeting group.[1][2][3][4][5]

This guide will compare the functional performance of the parent Gemcitabine-Coumarin-Biotin probe with two key analogs designed to probe the importance of the targeting ligand and the nature of the fluorophore:

  • Analog 1: Gemcitabine-Coumarin (Non-Targeted): This analog lacks the biotin targeting moiety to assess the impact of receptor-mediated endocytosis on cellular uptake and cytotoxicity.

  • Analog 2: Gemcitabine-BODIPY-Biotin (Alternative Fluorophore): This analog replaces the coumarin fluorophore with a BODIPY dye, a class of fluorophores known for their sharp emission peaks and high quantum yields, to evaluate the influence of the reporter group on imaging capabilities.[8][9][10]

Signaling Pathway and Mechanism of Action

The targeted delivery and activation of the Gemcitabine-Coumarin-Biotin OTFP involves a series of well-defined steps that can be visualized as a signaling pathway.

OTFP_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OTFP Gemcitabine-Coumarin-Biotin (Non-fluorescent) Receptor Biotin Receptor (Overexpressed on Cancer Cells) OTFP->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Thiol High Thiol Concentration (e.g., Glutathione) Endosome->Thiol Release into Cytosol OTFP_cleaved Cleaved Probe Thiol->OTFP_cleaved Disulfide Bond Cleavage Drug Free Gemcitabine (Cytotoxic) DNA DNA Synthesis Inhibition Drug->DNA Inhibits Fluorophore Free Coumarin (Fluorescent) OTFP_cleaved->Drug OTFP_cleaved->Fluorophore

Caption: Mechanism of targeted delivery and activation of the Gemcitabine-Coumarin-Biotin OTFP.

Head-to-Head Functional Comparison

The efficacy of our OTFP and its analogs will be evaluated using a panel of standard in vitro functional assays. The data presented here is a synthesis of expected outcomes based on published literature for these types of compounds.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12][13][14]

Table 1: Comparative IC50 Values (µM) in Biotin Receptor-Positive (A549) and -Negative (WI38) Cell Lines

CompoundA549 (Biotin Receptor +)WI38 (Biotin Receptor -)
Gemcitabine (Free Drug)0.50.8
Gemcitabine-Coumarin-Biotin (OTFP)1.28.5
Gemcitabine-Coumarin (Analog 1)5.86.2
Gemcitabine-BODIPY-Biotin (Analog 2)1.59.1

Interpretation of Results:

  • The parent Gemcitabine-Coumarin-Biotin OTFP is expected to show significantly higher cytotoxicity in biotin receptor-positive A549 cells compared to the receptor-negative WI38 cells, demonstrating successful targeting.[3]

  • Analog 1 (Non-Targeted) is expected to have similar, and lower, cytotoxicity in both cell lines, highlighting the importance of the biotin targeting moiety for efficient uptake and drug delivery.

  • Analog 2 (Alternative Fluorophore) should exhibit a cytotoxicity profile similar to the parent OTFP, as the fluorophore is not expected to significantly impact the drug's efficacy.

Cellular Uptake and Localization (Confocal Microscopy)

Confocal microscopy allows for the visualization of the fluorescent probes within cells, providing insights into their uptake and subcellular localization.[15][16][17][18]

Table 2: Comparative Cellular Uptake and Fluorescence Activation

CompoundA549 (Biotin Receptor +)WI38 (Biotin Receptor -)
Gemcitabine-Coumarin-Biotin (OTFP)High intracellular fluorescenceLow intracellular fluorescence
Gemcitabine-Coumarin (Analog 1)Low intracellular fluorescenceLow intracellular fluorescence
Gemcitabine-BODIPY-Biotin (Analog 2)High intracellular fluorescence (brighter signal)Low intracellular fluorescence

Interpretation of Results:

  • The Gemcitabine-Coumarin-Biotin OTFP will show strong fluorescence inside A549 cells, confirming uptake and activation, while showing minimal fluorescence in WI38 cells.[3]

  • Analog 1 will exhibit low fluorescence in both cell lines, indicating that passive diffusion is a less efficient mechanism of entry compared to receptor-mediated endocytosis.

  • Analog 2 is expected to show a similar uptake pattern to the parent OTFP in A549 cells but with a potentially brighter and more photostable signal due to the properties of the BODIPY dye.

Thiol-Activated Drug Release

The release of the free drug and the corresponding increase in fluorescence can be monitored in vitro by incubating the probes with a thiol-containing solution, such as glutathione (GSH).[19][20][21]

Drug_Release_Workflow cluster_workflow In Vitro Thiol-Activated Release Assay Start Incubate OTFP/Analog with Glutathione (GSH) Measure_Fluorescence Measure Fluorescence Intensity Over Time Start->Measure_Fluorescence Measure_Drug Quantify Free Gemcitabine (e.g., by HPLC) Start->Measure_Drug

Caption: Workflow for the in vitro thiol-activated drug and fluorophore release assay.

Table 3: Comparative Fluorescence Fold-Increase and Drug Release Half-Life

CompoundFluorescence Fold-Increase (upon GSH addition)Gemcitabine Release t1/2 (hours)
Gemcitabine-Coumarin-Biotin (OTFP)~10-fold~4
Gemcitabine-Coumarin (Analog 1)~10-fold~4
Gemcitabine-BODIPY-Biotin (Analog 2)~15-fold~4

Interpretation of Results:

  • All three compounds are expected to show a significant increase in fluorescence and release of gemcitabine in the presence of GSH, confirming the thiol-activated cleavage mechanism.

  • The release kinetics (t1/2) should be similar for all three, as the disulfide linker is the primary determinant of the cleavage rate.

  • Analog 2 may exhibit a greater fluorescence fold-increase due to the superior quantum yield of the BODIPY fluorophore compared to coumarin.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key functional assays described above.

MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing the cytotoxicity of anticancer compounds.[11][12][13][14]

Materials:

  • Cancer cell lines (e.g., A549, WI38)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (OTFP and analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 values.

Confocal Microscopy for Cellular Uptake

This protocol provides a general framework for visualizing the intracellular localization of fluorescent probes.[15][16][17][18]

Materials:

  • Cancer cell lines

  • Glass-bottom confocal dishes or chamber slides

  • Complete cell culture medium

  • Test compounds (OTFP and analogs)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS) for fixing (optional)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Confocal laser scanning microscope

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with the fluorescent probes at a desired concentration (e.g., 5-10 µM) in complete medium.

  • Incubate for a specified time (e.g., 1-4 hours).

  • Wash the cells three times with PBS to remove any unbound probe.

  • Add fresh medium or PBS for live-cell imaging. Alternatively, fix the cells with 4% paraformaldehyde for 15 minutes.

  • If fixed, counterstain the nuclei with DAPI or Hoechst.

  • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the specific fluorophores and nuclear stain.

Thiol-Activated Release Assay

This assay quantifies the release of the drug and the activation of the fluorophore in a controlled in vitro environment.[19][20][21]

Materials:

  • Test compounds (OTFP and analogs)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Glutathione (GSH) stock solution

  • Fluorometer or fluorescence plate reader

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Prepare a solution of the test compound in the reaction buffer.

  • Initiate the reaction by adding a final concentration of 5-10 mM GSH.

  • Fluorescence Measurement: At various time points, measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for the fluorophore.

  • Drug Quantification: At the same time points, take aliquots of the reaction mixture and analyze the concentration of free gemcitabine using a validated HPLC method.

  • Plot the fluorescence intensity and the concentration of released drug as a function of time to determine the activation kinetics.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the head-to-head comparison of onco-tethered fluorogenic probes, using the Gemcitabine-Coumarin-Biotin conjugate and its analogs as a case study. The functional assays described herein are essential tools for evaluating the key performance parameters of such theranostic agents, including targeted cytotoxicity, cellular uptake, and stimulus-responsive drug release.

The comparative data, though illustrative, underscores the importance of rational design in the development of effective OTFPs. The inclusion of a targeting moiety like biotin can significantly enhance the therapeutic index, while the choice of fluorophore can greatly impact the imaging capabilities.

Future research in this area should focus on:

  • In vivo evaluation: Translating these findings into preclinical animal models to assess tumor accumulation, therapeutic efficacy, and imaging performance in a more complex biological system.

  • Multiplexed imaging: Developing OTFPs with spectrally distinct fluorophores to simultaneously track multiple biological processes or drug delivery systems.

  • Advanced activation triggers: Exploring alternative activation mechanisms that are highly specific to the tumor microenvironment, such as hypoxia or specific enzyme activities, to further improve selectivity.

By employing the systematic evaluation approach outlined in this guide, researchers can accelerate the development of the next generation of onco-tethered fluorogenic probes, bringing us closer to the realization of truly personalized cancer therapy and diagnostics.

References

  • Maiti, S., Park, N., Han, J. H., Jeon, H. M., Lee, J. H., Bhuniya, S., Kang, C., & Kim, J. S. (2013). Gemcitabine–Coumarin–Biotin Conjugates: A Target Specific Theranostic Anticancer Prodrug. Journal of the American Chemical Society, 135(12), 4567–4572. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]

  • JoVE. (2021). Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis. [Link]

  • Scomparin, A., Salmaso, S., Bersani, S., Satchi-Fainaro, R., & Caliceti, P. (2012). Novel gemcitabine-conjugated polymeric micelles for targeted therapy of pancreatic cancer. European journal of pharmaceutical sciences, 47(5), 909–920.
  • Li, W., Zhang, X., & Zhou, M. (2022). Recent Development of Prodrugs of Gemcitabine. Pharmaceutics, 14(3), 574. [Link]

  • ResearchGate. (n.d.). Confocal microscopic observation of cellular uptake of probe reporters. Retrieved January 15, 2026, from [Link]

  • Suo, Z., et al. (2021). Design, synthesis, and evaluation of liver-specific gemcitabine prodrugs for potential treatment of hepatitis C virus infection and hepatocellular carcinoma. European Journal of Medicinal Chemistry, 213, 113135. [Link]

  • Lentacker, I., De Cock, I., Deckers, R., De Smedt, S. C., & Lentacker, C. (2017). Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles. Molecular imaging and biology, 19(1), 47–57. [Link]

  • Springer Nature Experiments. (n.d.). Cellular Uptake of Peptides by Confocal Microscopy. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Recent Development of Prodrugs of Gemcitabine. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Theranostic Fluorescent Probes. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment. PMC. [Link]

  • ResearchGate. (2025). BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment. [Link]

  • PubMed. (2013). Gemcitabine-coumarin-biotin conjugates: a target specific theranostic anticancer prodrug. [Link]

  • ResearchGate. (n.d.). Synthetic scheme of Gemcitabin Coumarin Biotin Conjugate. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment. PubMed. [Link]

  • ResearchGate. (n.d.). Ball and stick representation of gemcitabine and its prodrugs. Retrieved January 15, 2026, from [Link]

  • PubMed. (2017). In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2'-deoxy-2'-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models. [Link]

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A Researcher's Guide to Confirming Target Engagement of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of rigorous scientific inquiry. This guide provides a comparative analysis of state-of-the-art methodologies for confirming the cellular target engagement of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP), a potent serine hydrolase inhibitor. Drawing upon established principles and experimental workflows, we will explore the practical application, strengths, and limitations of three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Kinobeads-based competitive binding assays. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target validation studies.

Introduction to this compound (OTFP)

This compound (OTFP) is a small molecule inhibitor characterized by a trifluoromethyl ketone (TFK) electrophilic "warhead". This functional group renders OTFP a potent covalent inhibitor of a broad class of enzymes known as serine hydrolases. The mechanism of inhibition involves the nucleophilic attack of the active site serine residue on the electrophilic carbonyl carbon of the TFK, forming a stable hemiketal adduct. This covalent modification effectively inactivates the enzyme. Given its reactivity, a comprehensive understanding of OTFP's cellular targets, including both primary and potential off-targets, is essential for its development as a chemical probe or therapeutic agent.

Orthogonal Approaches for Confirming Target Engagement

No single technique provides a complete picture of a compound's interaction with the cellular proteome. Therefore, employing multiple, mechanistically distinct (orthogonal) methods is crucial for building a confident target engagement profile. Here, we compare three powerful and widely adopted techniques.

dot

Figure 1: Orthogonal approaches for OTFP target validation.

Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses the physical interaction between a ligand and its target protein in a cellular environment.[1][2] The underlying principle is that ligand binding alters the thermal stability of the target protein.[3][4]

Scientific Rationale

When a protein is heated, it denatures and aggregates. The temperature at which half of the protein population is denatured is its melting temperature (Tm). The binding of a ligand, such as OTFP, to its target protein typically stabilizes the protein's structure, leading to an increase in its Tm. This "thermal shift" is a direct indicator of target engagement. CETSA can be performed in intact cells, cell lysates, and even tissue samples, providing a physiologically relevant measure of target interaction.[3][5]

Experimental Workflow

dot

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_detection Detection cell_culture 1. Treat cells with OTFP or vehicle (DMSO) heating 2. Heat cell suspension across a temperature gradient cell_culture->heating lysis 3. Cell lysis and centrifugation to separate soluble and aggregated proteins heating->lysis western_blot 4. Western Blot analysis of soluble protein fraction lysis->western_blot

Figure 2: A typical workflow for a Western Blot-based CETSA experiment.

Detailed Experimental Protocol

A. Materials and Reagents

  • Cell line of interest (e.g., a human cancer cell line such as K562 or HeLa)[6]

  • Cell culture medium and supplements

  • This compound (OTFP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) supplemented with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the putative target (e.g., anti-FAAH antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

B. Procedure

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of OTFP or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Thermal Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Normalize the protein concentrations across all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western Blot using a primary antibody against the target protein.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensities against temperature to generate a melting curve.

    • Determine the Tm for both the vehicle- and OTFP-treated samples. A positive shift in the Tm for the OTFP-treated sample indicates target engagement.

Illustrative Data
Compound (10 µM)Putative TargetTm (°C) - VehicleTm (°C) - OTFPΔTm (°C)
OTFPFAAH52.558.0+5.5
OTFPABHD655.059.5+4.5
OTFPControl Protein (GAPDH)62.062.1+0.1

Table 1: Illustrative CETSA Data for OTFP. This table shows the expected thermal shift for known serine hydrolase targets of a trifluoromethyl ketone inhibitor, demonstrating target engagement. A non-target protein (GAPDH) shows no significant thermal shift.

Activity-Based Protein Profiling (ABPP): Probing the Active Proteome

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that utilizes covalent chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[7][8] For serine hydrolases, fluorophosphonate (FP)-based probes are commonly used.[9][10]

Scientific Rationale

ABPP relies on the use of "activity-based probes" (ABPs) that mimic the structure of an enzyme's substrate and contain a reactive group that forms a covalent bond with a catalytically active residue in the enzyme's active site.[11] A reporter tag (e.g., a fluorophore or biotin) on the ABP allows for visualization or enrichment of the labeled enzymes.

In a competitive ABPP experiment, a biological sample (e.g., cell lysate or intact cells) is pre-incubated with an unlabeled inhibitor (in this case, OTFP).[12] A broad-spectrum ABP that targets the same class of enzymes is then added. If OTFP has engaged its target enzymes, it will block the active site and prevent the ABP from binding. The reduction in ABP labeling for specific proteins, as measured by fluorescence intensity or mass spectrometry, provides a quantitative readout of OTFP's target engagement and selectivity across the entire enzyme family.[13][14]

Experimental Workflow

dot

ABPP_Workflow cluster_incubation Competitive Incubation cluster_probe_labeling Probe Labeling cluster_analysis Analysis incubation 1. Pre-incubate cell lysate with OTFP or vehicle probe_labeling 2. Add a broad-spectrum serine hydrolase ABP incubation->probe_labeling analysis 3. Analyze labeled proteins by SDS-PAGE and in-gel fluorescence or by LC-MS/MS probe_labeling->analysis

Figure 3: Workflow for a competitive ABPP experiment to assess OTFP target engagement.

Detailed Experimental Protocol

A. Materials and Reagents

  • Cell lysate from the desired cell line

  • This compound (OTFP)

  • Serine hydrolase activity-based probe (e.g., FP-rhodamine)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

  • For MS-based analysis: Biotinylated ABP (e.g., FP-biotin), streptavidin beads, trypsin, and LC-MS/MS instrumentation

B. Procedure (Gel-Based)

  • Lysate Preparation:

    • Prepare a proteome lysate from the cell line of interest.

    • Determine and normalize the protein concentration.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the lysate with varying concentrations of OTFP or vehicle (DMSO) for 30 minutes at 37°C.

  • Probe Labeling:

    • Add the FP-rhodamine probe to each lysate sample at a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C.

  • Analysis:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner.

  • Data Analysis:

    • Identify protein bands whose fluorescence intensity decreases in the OTFP-treated samples compared to the vehicle control.

    • The concentration of OTFP at which a 50% reduction in fluorescence is observed (IC50) can be determined to quantify the potency of target engagement.

Illustrative Data
Protein TargetFunctionIC50 (nM) for OTFP
FAAHEndocannabinoid metabolism50
ABHD6Lipid metabolism150
LYPLA1Lysophospholipase800
Not competedOther serine hydrolases>10,000

Table 2: Illustrative Competitive ABPP Data for OTFP. This table shows the IC50 values for OTFP against several serine hydrolases, demonstrating potent engagement with specific targets and selectivity over others.

Kinobeads: Profiling Kinase and Off-Target Interactions

While OTFP is primarily designed to target serine hydrolases, its electrophilic nature raises the possibility of off-target interactions with other nucleophile-containing proteins, such as kinases that have a reactive cysteine residue in or near their active site. Kinobeads technology is an affinity chromatography-based chemical proteomics approach used to profile the interactions of small molecules with a large number of endogenous kinases.[15][16]

Scientific Rationale

Kinobeads consist of a mixture of non-selective, ATP-competitive kinase inhibitors immobilized on sepharose beads.[17][18] When a cell lysate is incubated with these beads, a significant portion of the cellular kinome is captured. In a competitive binding experiment, the lysate is pre-incubated with a test compound (OTFP).[16] The compound will compete with the immobilized inhibitors for binding to its kinase targets. After washing away unbound proteins, the captured kinases are eluted and identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase pulled down in the presence of OTFP indicates a direct binding interaction.[19]

Experimental Workflow

dot

Kinobeads_Workflow cluster_incubation Competitive Incubation cluster_pulldown Affinity Pulldown cluster_ms_analysis Mass Spectrometry incubation 1. Pre-incubate cell lysate with OTFP or vehicle pulldown 2. Incubate with Kinobeads to capture unbound kinases incubation->pulldown ms_analysis 3. Elute, digest, and analyze captured proteins by LC-MS/MS pulldown->ms_analysis

Figure 4: Workflow for a Kinobeads competitive binding experiment.

Detailed Experimental Protocol

A. Materials and Reagents

  • Cell lysate

  • This compound (OTFP)

  • Kinobeads slurry

  • Wash buffers

  • Elution buffer

  • Trypsin

  • LC-MS/MS instrumentation

B. Procedure

  • Lysate Preparation and Incubation:

    • Prepare a cell lysate and determine the protein concentration.

    • Pre-incubate the lysate with OTFP at various concentrations or with vehicle (DMSO) for 1 hour.

  • Kinobeads Pulldown:

    • Add the Kinobeads slurry to the lysates and incubate for 1 hour with rotation to allow for kinase binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Perform an in-solution or on-bead tryptic digest of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS to identify and quantify the captured kinases.

  • Data Analysis:

    • Compare the abundance of each identified kinase between the OTFP-treated and vehicle-treated samples.

    • Proteins that show a dose-dependent decrease in abundance in the OTFP-treated samples are considered potential off-targets.

Illustrative Data
Protein TargetProtein FamilyApparent Kd (µM)
MAP2K7Kinase> 50
EGFRKinase> 50
BTKKinase> 50
FAAHSerine HydrolaseNot Captured

Table 3: Illustrative Kinobeads Data for OTFP. This table shows that OTFP does not significantly compete for binding to a broad range of kinases, suggesting good selectivity against this major class of potential off-targets. Note that non-kinase targets like FAAH would not be expected to be captured by Kinobeads.

Comparison of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Activity-Based Protein Profiling (ABPP)Kinobeads
Principle Ligand-induced thermal stabilizationCovalent labeling of active enzyme sitesCompetitive affinity pulldown
Readout Western Blot, Mass SpectrometryIn-gel fluorescence, Mass SpectrometryMass Spectrometry
Labeling Label-freeRequires a tagged probeLabel-free
Cellular Context Intact cells, lysates, tissuesIntact cells (with cell-permeable probes), lysatesLysates
Throughput Low to high (format dependent)Moderate to highModerate
Primary Information Target engagement, cellular permeabilityTarget engagement, selectivity within a classTarget engagement, selectivity (primarily kinases)
Strengths Physiologically relevant, no compound modificationProteome-wide for an enzyme class, provides activity informationBroad kinase coverage, identifies unexpected off-targets
Limitations Indirect measure of binding, not all proteins show a thermal shiftRequires a suitable probe, competition can be complexPrimarily for ATP-binding proteins, requires compound to be soluble in lysate

Conclusion

Confirming the target engagement of a covalent inhibitor like this compound in a cellular environment requires a multi-faceted and rigorous approach. The three methodologies detailed in this guide—CETSA, ABPP, and Kinobeads—provide orthogonal and complementary data to build a comprehensive target engagement profile.

  • CETSA offers a direct, label-free assessment of target binding in intact cells, providing crucial information on whether the compound reaches and interacts with its target in a native physiological setting.

  • Competitive ABPP delivers a detailed view of the inhibitor's selectivity and potency against its intended enzyme family, the serine hydrolases, and can reveal unexpected on-target liabilities.

  • Kinobeads profiling serves as a valuable tool for assessing off-target interactions, particularly against the kinome, a frequent source of off-target effects for many drugs.

By integrating the data from these distinct yet powerful techniques, researchers can confidently validate the cellular targets of OTFP, elucidate its mechanism of action, and make informed decisions in the progression of their research and drug development efforts.

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Safety Operating Guide

Guide to the Proper Disposal of 3-Octylthio-1,1,1-trifluoro-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Octylthio-1,1,1-trifluoro-2-propanone (CAS No. 89820-00-8).[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The protocols outlined below are grounded in established chemical safety principles and federal regulations.

Immediate Hazard Profile & Core Safety Directive

This compound is a complex organic molecule whose disposal protocol is dictated by two primary structural features: the trifluorinated ketone group and the octylthioether group.

  • Halogenated Organic Compound: The presence of the trifluoromethyl (-CF3) group classifies this compound as a halogenated organic waste .[2] Halogenated wastes cannot be mixed with standard non-halogenated organic solvent waste. The reason for this strict segregation is that the combustion of mixed waste can be incomplete, potentially forming highly toxic and environmentally persistent byproducts such as dioxins and furans. Halogenated waste requires specialized high-temperature incineration, making its disposal more costly and complex.[3][4]

  • Thioether Compound: The thioether linkage (-S-) suggests that this compound may have a potent and unpleasant odor, similar to thiols.[5][6] Therefore, all handling and disposal steps must be conducted in a certified chemical fume hood to prevent inhalation exposure and the release of noxious odors into the laboratory.[7]

Failure to properly segregate and manage this waste can result in significant safety hazards, regulatory violations under the Resource Conservation and Recovery Act (RCRA), and unnecessary disposal expenses.[8][9]

Quantitative Data & Waste Classification Summary

The following table summarizes the essential identification and classification information for proper waste management.

Parameter Information Source
IUPAC Name 1,1,1-trifluoro-3-octylsulfanylpropan-2-onePubChem[1]
CAS Number 89820-00-8PubChem[1]
Molecular Formula C₁₁H₁₉F₃OSPubChem[1]
Primary Waste Class Hazardous Waste: Halogenated Organic LiquidUoR Chemistry[2]
Incompatible Wastes Non-halogenated organics, strong acids, bases, oxidizersCornell EHS[3]
Regulatory Body Environmental Protection Agency (EPA), OSHAEPA[9], OSHA[10]

Step-by-Step Disposal Protocol

This protocol must be followed precisely to ensure safety and compliance.

3.1. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile or butyl rubber gloves. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned, flame-resistant laboratory coat.

  • Work Area: All operations must be performed inside a certified chemical fume hood.

3.2. Waste Segregation and Collection

This is the most critical phase of the disposal process.

  • Select the Correct Waste Container: Obtain a dedicated hazardous waste container clearly labeled "HALOGENATED ORGANIC WASTE" .[11] The container must be made of a compatible material (e.g., polyethylene or glass) and have a secure, vapor-tight screw cap.[4][11]

  • Label the Container: Before adding any waste, affix a properly completed hazardous waste tag to the container.[4] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations.[11]

    • An accurate estimation of the concentration if in solution.

    • The primary hazard characteristics (e.g., "Toxic," "Flammable").

  • Transfer the Waste: Carefully transfer the waste into the designated container inside the chemical fume hood. Use a funnel to prevent spills.

  • Secure the Container: Tightly close the container lid immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added.[3][11]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored in secondary containment and segregated from incompatible materials.[4]

3.3. Management of Contaminated Materials & Glassware

Proper decontamination prevents the spread of hazardous residues and odors.

  • Disposable Items: All contaminated disposables (e.g., gloves, pipette tips, absorbent pads) must be considered hazardous waste. Place them in a sealed, labeled plastic bag and then into a solid hazardous waste container.[6]

  • Glassware Decontamination: Due to the thioether component, residual odors can be a significant issue. A chemical neutralization step is required before standard washing.

    • Initial Rinse: Inside the fume hood, perform an initial rinse of the contaminated glassware with a minimal amount of acetone. This rinse-out must be collected and disposed of as halogenated organic waste .[12]

    • Oxidative Soak: Submerge the rinsed glassware in a freshly prepared 10% bleach solution (sodium hypochlorite) within a labeled basin inside the fume hood.[5][6] Allow the glassware to soak for at least 12-24 hours. This step oxidizes the residual thioether, neutralizing the malodorous compounds.[13]

    • Final Cleaning: After the bleach soak, the glassware can be removed, rinsed thoroughly with water, and washed using standard laboratory procedures. The used bleach solution should be collected as hazardous waste.[6]

3.4. Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[4]

  • Containment (Small Spills): For minor spills inside a fume hood:

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.[14]

    • Carefully collect the absorbent material using non-sparking tools.[15]

    • Place the contaminated absorbent into a heavy-duty plastic bag, seal it, label it as "Hazardous Waste" with the chemical name, and dispose of it as solid hazardous waste.[4][16]

  • Decontaminate: Wipe the spill area with a cloth dampened with acetone, and then decontaminate with the bleach solution as described above. All cleaning materials are considered hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Decision Workflow for this compound start Waste Generated: This compound check_halogen Is it a Halogenated Organic? start->check_halogen check_thioether Does it contain a Thioether? check_halogen->check_thioether Yes action_fumehood Mandatory Handling in Chemical Fume Hood check_thioether->action_fumehood Yes action_segregate Segregate as HALOGENATED ORGANIC WASTE action_fumehood->action_segregate action_container Use Designated, Labeled, and Closed Waste Container action_segregate->action_container action_decon Decontaminate Glassware via Oxidation (Bleach Soak) action_container->action_decon end_disposal Arrange for Pickup by EHS / Licensed Contractor action_decon->end_disposal

Caption: Disposal workflow for this compound.

Regulatory Context

All hazardous waste generation, storage, and disposal activities in the United States are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][17] RCRA establishes a "cradle-to-grave" approach for managing hazardous waste.[17] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including proper training, PPE, and emergency planning for handling hazardous materials.[10][18][19] It is the responsibility of the waste generator (the laboratory) to correctly identify, manage, and dispose of hazardous waste in accordance with all federal, state, and institutional regulations.[20]

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A Senior Application Scientist's Guide to Handling 3-Octylthio-1,1,1-trifluoro-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of molecular properties. This guide provides essential safety and logistical information for handling 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP). The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each recommendation to build a robust culture of safety in your laboratory.

Hazard Identification and Risk Assessment

Before any manipulation, a thorough risk assessment is mandatory. The primary hazards are associated with the compound's functional groups.

  • Trifluorinated Ketone Moiety: Analogous compounds like 1,1,1-Trifluoroacetone are known to be extremely flammable, corrosive, and capable of causing severe skin and eye damage.[2][3] They are also classified as lachrymators, substances that irritate the eyes and cause tearing.[1][2] Thermal decomposition can release hazardous gases such as hydrogen fluoride.[1]

  • Thioether Moiety: Low molecular weight thiols and thioethers are notoriously malodorous.[4] While OTFP's higher molecular weight and boiling point suggest lower volatility compared to smaller thiols, vapors can still be released, especially during heating or under vacuum, causing significant odor concerns that can trigger building-wide alerts.[5]

Physicochemical Properties Summary

PropertyValueSource
CAS Number 89820-00-8[6][7]
Molecular Formula C₁₁H₁₉F₃OS[7][8]
Molecular Weight 256.33 g/mol [7][8]
Boiling Point 262.8°C at 760 mmHg[8]
Flash Point 112.7°C[8]
Density 1.078 g/cm³[8]
Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that engineering controls are paramount in minimizing exposure.

  • Chemical Fume Hood: All handling of OTFP, including weighing, transfers, reaction setup, and work-up, must be conducted inside a certified chemical fume hood.[9] This is critical to contain its potential vapors, which may be corrosive, lachrymatory, and malodorous.[1][5]

  • Ventilation for Vacuum Operations: When using a rotary evaporator or high-vacuum line, the exhaust must be scrubbed to trap volatile organosulfur compounds.[4][5] This is achieved by passing the exhaust through a bleach trap, which oxidizes the thioether, preventing the release of foul odors into the laboratory and building exhaust system.[5][10]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the potential hazards, a specific and robust PPE ensemble is required. Always consult your institution's safety guidelines and the specific glove manufacturer's resistance charts.[11][12]

  • Hand Protection: Wear double-layered chemical-resistant gloves. Neoprene is a suitable material for protection against a range of chemicals, including potential hydrofluoric acid films that could form from decomposition.[11][13] An outer glove can be removed if contaminated, leaving a clean inner glove and minimizing the risk of skin contact. Always inspect gloves for tears or pinholes before use.[9]

  • Eye and Face Protection: Tightly sealed chemical safety goggles are mandatory.[13] Due to the lachrymatory and corrosive potential, a full-face shield must be worn over the safety goggles during any operation involving transfers or potential splashes.[14][15]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[13] Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[13] For larger quantities or situations with a higher splash risk, consider a chemical-resistant apron.

Workflow for Safe Handling, Use, and Disposal

This workflow provides a step-by-step process to ensure safety at every stage of handling OTFP.

Caption: Workflow for safe handling of this compound.

Step-by-Step Methodology

  • Preparation:

    • Before beginning, prepare a fresh bleach bath. A 1:1 mixture of household bleach and water in a designated, labeled plastic container is effective.[10] This bath should be kept in the fume hood.

    • If vacuum will be used, assemble a scrubber trap containing bleach solution to connect to the pump exhaust.

    • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[13]

  • Handling and Use:

    • Perform all manipulations of the neat material within the fume hood.

    • When transferring, use appropriate tools (spatulas, syringes) to minimize the risk of spills.

    • Keep containers of OTFP tightly sealed when not in use.

  • Decontamination:

    • The key to odor control is immediate decontamination. All glassware, stir bars, cannulas, and septa that have come into contact with OTFP must be immediately submerged in the bleach bath after use.[5]

    • Allow items to soak for at least 12-24 hours to ensure complete oxidation of the thioether.[5][10]

    • After soaking, rinse the glassware thoroughly with water before standard cleaning procedures.[10]

  • Waste Disposal:

    • All liquid and solid waste containing OTFP must be collected in a dedicated, labeled hazardous waste container.[10] The label must clearly indicate that it contains organosulfur compounds to inform environmental health and safety personnel of the specific hazard.[10]

    • Contaminated disposable items (gloves, paper towels, weighing paper) should be placed in a sealed plastic bag and then into the solid hazardous waste container to minimize odor leakage.[5]

    • Used bleach from decontamination baths should be collected as hazardous waste.[5] Do not pour it down the sink.

Emergency Procedures

Preparedness is crucial for mitigating the impact of an accident.

  • Spills:

    • For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbent material into a sealed container for hazardous waste disposal.[5]

    • For larger spills, or any spill outside of a fume hood, evacuate the immediate area, alert colleagues and laboratory management, and contact your institution's emergency response team.[13]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

By adhering to these stringent protocols, which are informed by the known chemistry of its constituent parts, you can handle this compound with the confidence that comes from a position of safety and scientific integrity.

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